Methyl 2-amino-5-iodo-3-methylbenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-5-iodo-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c1-5-3-6(10)4-7(8(5)11)9(12)13-2/h3-4H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLVVUDYGUFLCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(=O)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-amino-5-iodo-3-methylbenzoate: A Key Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on Methyl 2-amino-5-iodo-3-methylbenzoate. This molecule, a highly functionalized aromatic system, represents a critical building block in modern synthetic and medicinal chemistry. Its strategic substitution pattern offers a versatile platform for the construction of complex molecular architectures, most notably as an intermediate in the synthesis of analogues of the non-nucleoside reverse transcriptase inhibitor, Rilpivirine.[] This guide is designed to provide not just a collection of data, but a deeper understanding of the causality behind its chemical properties and reactivity, empowering researchers to leverage its full potential in their synthetic endeavors.
Core Molecular Characteristics
This compound is a compound whose utility is defined by the interplay of its constituent functional groups. Understanding its fundamental properties is the first step towards its effective application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1096481-48-9 | [] |
| Molecular Formula | C₉H₁₀INO₂ | [] |
| Molecular Weight | 291.09 g/mol | [] |
| IUPAC Name | This compound | [] |
| Appearance | Data not available; likely a solid at room temperature. | |
| Melting Point | Data not available. | |
| Boiling Point | Data not available. | |
| Solubility | Data not available; expected to be soluble in common organic solvents. |
Spectroscopic and Analytical Characterization
To ensure the identity and purity of this compound in a laboratory setting, a combination of spectroscopic methods is essential. While specific experimental spectra for this exact compound are not publicly available, the expected spectral features can be predicted based on its structure and data from closely related analogues.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the protons of the methyl group on the ring. The aromatic protons' chemical shifts and coupling patterns will be indicative of their positions on the heavily substituted ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide evidence for all nine unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons (some of which will be significantly shifted by the iodine and nitrogen substituents), and the two methyl carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching of the primary amine, C=O stretching of the ester, C-N stretching, and various aromatic C-H and C=C stretching and bending vibrations.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (291.09 g/mol ). The fragmentation pattern will be influenced by the presence of the iodine atom and the ester group.
Synthesis and Purification
The primary route to this compound involves the reduction of its nitro precursor, Methyl 5-iodo-2-methyl-3-nitrobenzoate. This transformation is a standard procedure in organic synthesis, offering high yields and purity.
Diagram 1: Synthetic Pathway to this compound
Caption: Synthetic route via reduction of the nitro-analogue.
Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol is a representative procedure based on standard catalytic hydrogenation methods.
Step 1: Reaction Setup
-
In a suitable hydrogenation vessel, dissolve Methyl 5-iodo-2-methyl-3-nitrobenzoate (1.0 eq) in a solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).
Step 2: Hydrogenation
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
Step 3: Reaction Monitoring
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Step 4: Work-up and Purification
-
Carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the presence of three distinct and reactive functional groups: the iodo, amino, and methyl ester moieties. This trifecta of reactivity allows for a wide range of subsequent chemical transformations.
Diagram 2: Reactivity Profile of this compound
Caption: Key reactions at each functional group.
-
The Iodo Group: The carbon-iodine bond is a prime site for transition metal-catalyzed cross-coupling reactions. This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form biaryl compounds or vinylated derivatives.
-
Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with a wide range of primary and secondary amines to form substituted anilines.
-
-
The Amino Group: The primary aromatic amine can undergo a variety of transformations.
-
Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate can then be subjected to a range of Sandmeyer-type reactions to introduce a variety of substituents (e.g., -OH, -CN, -X).
-
Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides or sulfonamides.
-
-
The Methyl Ester Group: The ester functionality can be readily converted to other functional groups.
-
Amide Formation: Direct amidation with amines, often at elevated temperatures or with the use of a catalyst.
-
Hydrolysis: Saponification with a base (e.g., NaOH or KOH) to yield the corresponding carboxylic acid, 2-amino-5-iodo-3-methylbenzoic acid.[2]
-
Reduction: Reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) to afford the corresponding amino alcohol.
-
Application in the Synthesis of Rilpivirine Analogues
This compound has been identified as a key starting material in the synthesis of analogues of Rilpivirine, a diarylpyrimidine non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection.[][3] In these syntheses, the iodo- and amino- functionalities are typically exploited to build the complex heterocyclic core of the final drug molecule.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a conservative approach to handling should be adopted based on the known hazards of similar aromatic amines and iodo-compounds.
-
General Precautions: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Toxicology: The toxicological properties have not been fully investigated. Aromatic amines and halogenated compounds can be irritants and may have other long-term health effects. Treat this compound as potentially hazardous.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its strategically placed functional groups offer a wealth of opportunities for the construction of complex molecules. A thorough understanding of its synthesis, reactivity, and handling is paramount for its effective and safe utilization in the laboratory. As research in areas such as HIV therapeutics continues to evolve, the demand for such well-defined and reactive intermediates is likely to grow, further cementing the importance of this compound in the synthetic chemist's toolbox.
References
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2-Amino-5-iodo-3-methylbenzoic Acid. PubChem. ([Link])
-
The development of an effective synthetic route of rilpivirine. BMC Chemistry. ([Link])
-
Methyl benzoate Material Safety Data Sheet. Alfa Aesar. ([Link])
- Process for the preparation of rilpivirine using a novel intermediate.
- Process for rilpivirine.
- A kind of synthetic method of rilpivirine intermediate.
- Process for the preparation of rilpivirine.
-
Basic 1H- and 13C-NMR Spectroscopy. Metin Balci. ([Link])
-
Methyl 2-amino-5-cyano-3-methylbenzoate. Chemsrc. ([Link])
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NMR spectra of methyl benzoate and methyl m-nitrobenzoate. Chegg.com. ([Link])
-
Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. The Royal Society of Chemistry. ([Link])
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Methyl 2-amino-5-bromobenzoate. ResearchGate. ([Link])
-
Spectroscopy and Spectrometry Problem Set 3. University of Wisconsin. ([Link])
- Process for synthesis of lenalidomide.
- Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
Sources
Methyl 2-amino-5-iodo-3-methylbenzoate CAS number and properties
An In-depth Technical Guide to Methyl 2-amino-5-iodo-3-methylbenzoate
This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic organic chemistry and pharmaceutical development. We will delve into its chemical properties, synthesis, reactivity, and applications, with a focus on providing practical insights for researchers and drug development professionals.
Introduction: A Versatile Scaffolding for Complex Molecules
This compound is a polysubstituted aromatic compound of significant interest in medicinal chemistry. Its unique arrangement of functional groups—an amine, an iodine atom, a methyl group, and a methyl ester—makes it a highly versatile building block for constructing complex molecular architectures.[1] The strategic placement of these groups allows for a wide range of subsequent chemical transformations, making it an ideal starting point for the synthesis of targeted compound libraries.
Notably, this compound is recognized as a key intermediate in the synthesis of analogues of Rilpivirine, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV.[] This application underscores its importance in the development of pharmacologically active agents.
Chemical and Physical Properties
A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [] |
| CAS Number | 1096481-48-9 | [] |
| Molecular Formula | C₉H₁₀INO₂ | [] |
| Molecular Weight | 291.09 g/mol | [] |
| Canonical SMILES | CC1=CC(=CC(=C1N)C(=O)OC)I | [] |
| Appearance | Expected to be a solid | Inferred from related compounds |
Synthesis and Reactivity: A Tale of Three Functional Groups
The synthetic utility of this compound is derived from the distinct reactivity of its primary functional groups.
Synthetic Pathway
While multiple synthetic routes may exist, a common and logical approach involves the selective iodination of a readily available precursor, Methyl 2-amino-3-methylbenzoate. This transformation can be efficiently achieved using an electrophilic iodinating agent. A plausible synthetic scheme is outlined below, based on established methods for analogous compounds.[1][3]
Caption: Synthetic workflow for this compound.
Core Reactivity
The true power of this molecule lies in its capacity for diverse, selective chemical modifications:
-
The Iodine Atom: The aryl iodide is the most versatile functional group for carbon-carbon and carbon-heteroatom bond formation. It is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.[1] This allows for the introduction of a wide range of substituents at the 5-position, which is critical for structure-activity relationship (SAR) studies.
-
The Amino Group: The aromatic amine can be diazotized to introduce other functionalities or can serve as a hydrogen bond donor in molecular interactions.[1] It can also be acylated or alkylated to further elaborate the molecular structure.
-
The Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, which then acts as a handle for amide bond formation, a cornerstone of medicinal chemistry.[1]
Caption: Reactivity map of this compound.
Experimental Protocol: Synthesis
The following is a representative protocol for the synthesis of this compound, adapted from a procedure for a structurally similar compound.[3]
Objective: To synthesize this compound via electrophilic iodination.
Materials:
-
Methyl 2-amino-3-methylbenzoate
-
N-Iodosuccinimide (NIS)
-
Glacial Acetic Acid
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Methyl 2-amino-3-methylbenzoate (1.0 eq.) in glacial acetic acid.
-
Iodination: To the stirred solution, add N-Iodosuccinimide (1.1 eq.) portion-wise at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing ice and saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to remove unreacted iodine), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by column chromatography on silica gel or by recrystallization to afford the final product.
Applications in Drug Discovery
The primary value of this compound lies in its role as a versatile starting material for synthesizing potential pharmacologically active compounds.[1]
-
Antiviral Agents: As previously mentioned, it is a building block for creating analogues of Rilpivirine, demonstrating its utility in the search for new HIV therapies.[]
-
Enzyme Inhibitors & Receptor Modulators: By leveraging cross-coupling reactions, chemists can rapidly generate a library of diverse molecules. These libraries can then be screened against various biological targets, such as kinases, proteases, or G-protein coupled receptors, to identify novel inhibitors or modulators.[1]
-
Diagnostic Imaging: The presence of the iodine atom allows for the potential development of radiolabeled analogues for use as diagnostic imaging agents.[1]
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[4]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5]
-
Irritation: Similar compounds are known to cause skin and serious eye irritation.[5][6] In case of contact, rinse the affected area immediately with plenty of water.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[7]
Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
-
PubChem. (n.d.). 2-Amino-5-iodo-3-methylbenzoic Acid. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET: 2-Amino-5-methylbenzoic acid. Retrieved from [Link]
-
Alfa Aesar. (2011, June 1). Material Safety Data Sheet: Methyl benzoate. Retrieved from [Link]
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Iodo-5-methylbenzoic acid methyl ester. Retrieved from a general SDS search, specific URL not available in results.
Sources
Deconstructing the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 2-amino-5-iodo-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of a Substituted Benzoate
Methyl 2-amino-5-iodo-3-methylbenzoate, with the molecular formula C₉H₁₀INO₂ and a molecular weight of 291.09 g/mol , is a highly functionalized aromatic compound. Its structure, featuring an amino group, an iodine atom, a methyl group, and a methyl ester substituent on a benzene ring, makes it a versatile building block in medicinal chemistry. The precise arrangement of these functional groups is critical to its reactivity and its utility in the synthesis of complex target molecules. Therefore, rigorous structural verification is a paramount step in any research and development pipeline utilizing this intermediate. This guide outlines the synergistic application of modern analytical techniques to achieve this.
Predicted Spectroscopic Profile and Elucidation Strategy
The following sections detail the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established principles of spectroscopic interpretation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to provide key information regarding the number of distinct proton environments, their chemical shifts, and their coupling patterns, which is crucial for determining the substitution pattern of the benzene ring.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H (H-4/H-6) | 7.0 - 8.0 | Doublet | 2-3 |
| Aromatic H (H-6/H-4) | 7.0 - 8.0 | Doublet | 2-3 |
| -NH₂ | 4.0 - 5.5 | Broad Singlet | - |
| -OCH₃ | ~3.8 | Singlet | - |
| -CH₃ | ~2.2 | Singlet | - |
Causality of Predictions:
-
Aromatic Protons: The two aromatic protons are anticipated to appear as doublets in the region of 7.0-8.0 ppm.[2] Their distinct chemical shifts are influenced by the electronic effects of the surrounding substituents. The electron-donating amino group will shield these protons, while the electron-withdrawing ester and the bulky iodine atom will have a deshielding effect. The small coupling constant (J ≈ 2-3 Hz) is characteristic of a meta-relationship between the two aromatic protons.
-
Amino Protons: The protons of the primary amine are expected to produce a broad singlet in the range of 4.0-5.5 ppm. The broadness of the signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
-
Methyl Ester Protons: The three protons of the methyl ester group will give rise to a sharp singlet at approximately 3.8 ppm, a characteristic region for this functional group.
-
Aromatic Methyl Protons: The protons of the methyl group attached to the benzene ring are predicted to appear as a singlet around 2.2 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments within the molecule, providing further confirmation of its structure.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | 165 - 175 |
| Aromatic C-NH₂ | 145 - 155 |
| Aromatic C-I | 80 - 90 |
| Aromatic C-CH₃ | 135 - 145 |
| Aromatic C-H | 120 - 140 |
| Aromatic C (quaternary) | 110 - 130 |
| -OCH₃ | 50 - 60 |
| -CH₃ | 15 - 25 |
Causality of Predictions:
-
Carbonyl Carbon: The ester carbonyl carbon is expected to have the most downfield chemical shift, typically in the 165-175 ppm region.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the amino group (C-NH₂) will be shifted downfield, while the carbon attached to the iodine atom (C-I) will experience a significant upfield shift due to the "heavy atom effect". The remaining aromatic carbons will have shifts in the typical aromatic region of 110-145 ppm.
-
Methyl Carbons: The methyl ester carbon (-OCH₃) will appear around 50-60 ppm, and the aromatic methyl carbon (-CH₃) will be found further upfield, around 15-25 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, which can be used to deduce its structure.
Predicted Mass Spectrum Data:
| m/z | Interpretation |
| 291 | Molecular Ion [M]⁺ |
| 260 | [M - OCH₃]⁺ |
| 232 | [M - COOCH₃]⁺ |
| 164 | [M - I]⁺ |
| 127 | [I]⁺ |
Fragmentation Pathway:
The primary fragmentation pathways are expected to involve the loss of the functional groups. The molecular ion peak at m/z 291 would confirm the molecular weight. Subsequent fragmentation could involve the loss of the methoxy radical (-OCH₃) to give a fragment at m/z 260, or the loss of the entire methyl ester group (-COOCH₃) resulting in a fragment at m/z 232. A significant peak at m/z 164 would correspond to the loss of the iodine atom. The presence of a peak at m/z 127 would be a strong indicator of the iodine isotope.
Experimental Protocols
The following protocols are provided as a standard methodology for acquiring the spectroscopic data necessary for the structural elucidation of this compound.
NMR Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer. Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 2 seconds.
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse experiment.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 5 seconds.
Mass Spectrometry
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an Electron Ionization (EI) source. Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or acetonitrile).
Data Acquisition:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Inlet System: Direct infusion or via Gas Chromatography (GC) for separation from any impurities.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer. Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Solid Sample (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Visualization of Workflow
The logical flow of the structure elucidation process can be visualized as follows:
Caption: Workflow for the synthesis, purification, and structural elucidation of this compound.
Conclusion
The structural elucidation of a synthetic intermediate like this compound is a critical checkpoint in the drug discovery and development process. Although direct experimental data is not widely published, a combination of predictive spectroscopic methods and established analytical protocols provides a high degree of confidence in confirming its molecular architecture. The workflow and predicted data presented in this guide offer a robust framework for researchers to verify the identity and purity of this valuable synthetic building block, ensuring the integrity of subsequent synthetic transformations and the reliability of biological evaluations.
References
-
PubChem. 2-Amino-5-iodo-3-methylbenzoic acid. [Link]
-
Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. [Link]
-
NIST Chemistry WebBook. Benzoic acid, methyl ester. [Link]
-
Zhang, L., et al. (2021). The development of an effective synthetic route of rilpivirine. BMC Chemistry, 15(1), 22. [Link]
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1H NMR and 13C NMR data for Methyl 2-amino-5-iodo-3-methylbenzoate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 2-amino-5-iodo-3-methylbenzoate
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure, dynamics, and purity. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of NMR data is critical for the unambiguous characterization of novel compounds. This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of this compound, a substituted aromatic compound with potential applications as a building block in medicinal chemistry.[][2]
This document, intended for an audience of researchers, scientists, and drug development professionals, provides a comprehensive analysis of the expected NMR spectral features of this molecule. It delves into the rationale behind chemical shift assignments and coupling patterns, grounded in fundamental principles and supported by data from related structures.[3][4] Furthermore, it outlines a robust experimental protocol for acquiring high-quality NMR data for this and similar compounds.
Molecular Structure and Expected NMR Features
The structure of this compound presents a unique substitution pattern on the benzene ring, which dictates the appearance of its NMR spectra. The interplay of the electron-donating amino group, the electron-withdrawing and sterically bulky iodo group, the methyl group, and the methoxycarbonyl group results in a distinct set of signals for each proton and carbon atom.
Figure 1: Chemical structure of this compound.
¹H NMR Spectral Analysis
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amino protons, the methyl protons, and the methoxy protons. The chemical shifts are influenced by the electronic effects of the substituents.
Aromatic Protons (H-4 and H-6): The two aromatic protons are in different chemical environments and are expected to appear as distinct signals.
-
H-6: This proton is ortho to the electron-withdrawing methoxycarbonyl group and meta to the electron-donating amino group and the iodo group. It is expected to be the most deshielded of the aromatic protons.
-
H-4: This proton is situated between the methyl and iodo substituents.
These two aromatic protons will likely appear as doublets due to meta-coupling, though the coupling constant will be small (typically 2-3 Hz).
Amino Protons (-NH₂): The two protons of the amino group are expected to give a broad singlet. The chemical shift of this signal can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.
Methyl and Methoxy Protons:
-
Ar-CH₃: The protons of the methyl group attached to the aromatic ring will appear as a sharp singlet.
-
-OCH₃: The protons of the methoxy group of the ester will also appear as a sharp singlet, typically in a different region from the aromatic methyl group.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-6 | 7.5 - 8.0 | d | 1H |
| H-4 | 7.0 - 7.5 | d | 1H |
| -NH₂ | 4.5 - 5.5 (broad) | s (br) | 2H |
| -OCH₃ | 3.8 - 4.0 | s | 3H |
| Ar-CH₃ | 2.2 - 2.5 | s | 3H |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. Due to the lack of symmetry, nine distinct signals are expected. The chemical shifts are significantly affected by the nature of the attached substituents.
Aromatic Carbons:
-
C-1, C-2, C-3, C-5: These are quaternary carbons attached to substituents. Their chemical shifts will be influenced by the electronegativity and resonance effects of these groups. The carbon bearing the iodo group (C-5) is expected at a relatively low field.
-
C-4, C-6: These carbons are attached to protons and their signals can be identified using DEPT (Distortionless Enhancement by Polarization Transfer) experiments.
Other Carbons:
-
C=O (Ester Carbonyl): The carbonyl carbon of the ester group will appear at a characteristic downfield shift.[3]
-
-OCH₃ (Methoxy Carbon): The carbon of the methoxy group will have a chemical shift typical for ester methoxy groups.[5]
-
Ar-CH₃ (Methyl Carbon): The aromatic methyl carbon will appear in the aliphatic region of the spectrum.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 170 |
| C-2 | 145 - 150 |
| C-1 | 130 - 135 |
| C-6 | 125 - 130 |
| C-3 | 120 - 125 |
| C-4 | 115 - 120 |
| C-5 | 90 - 95 |
| -OCH₃ | 50 - 55 |
| Ar-CH₃ | 15 - 20 |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental procedure is recommended.
Figure 2: A typical workflow for NMR data acquisition and processing.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is crucial as it can influence the chemical shifts, particularly of the -NH₂ protons.
-
Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure accurate integration and peak picking.
-
Calibrate the spectrum using the TMS signal as a reference.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons corresponding to each signal.
-
Assign the signals to the respective protons and carbons in the molecule based on their chemical shifts, multiplicities, and integration values, and by comparison with data for similar compounds.[6][7][8]
-
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, along with a standardized protocol for experimental data acquisition. The predicted chemical shifts and coupling patterns are based on established principles of NMR spectroscopy and data from analogous substituted methyl benzoates. By following the outlined experimental procedures, researchers can obtain high-quality NMR data, enabling the unambiguous structural confirmation and purity assessment of this important synthetic intermediate. The comprehensive understanding of the NMR characteristics of this molecule is vital for its effective utilization in research and development, particularly in the synthesis of novel pharmaceutical compounds.
References
-
Scott, K. N. (1972). ¹³C n.m.r. studies. X. ¹³C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 50(12), 234-240. [Link]
-
Scott, K. N. (1967). ¹³C n.m.r. studies. X. ¹³C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-240. [Link]
-
Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides Employing Formic Acid. Green Chemistry, 2018, 20, 3038. [Link]
-
Supporting Information for Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Chemical Communications, 2012. [Link]
-
Supporting Information for Oxidative Ring-Opening of 3-Aminoindazoles for the Synthesis of 2-Aminobenzoates. Organic Letters, 2019, 21(15), 5980-5984. [Link]
-
1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Human Metabolome Database. [Link]
-
NMR spectrum of methyl benzoate. Spectral Database for Organic Compounds SDBS. [Link]
-
Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(4), 271-280. [Link]
-
¹³C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Supporting Information for Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. RSC Advances, 2014. [Link]
-
Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. University of Wisconsin. [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
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mass spectrometry analysis of Methyl 2-amino-5-iodo-3-methylbenzoate
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl 2-amino-5-iodo-3-methylbenzoate
Authored by: A Senior Application Scientist
Introduction
This compound is a substituted aromatic compound with significant utility as a building block in medicinal chemistry and drug development.[] Its structural complexity, featuring an amino group, a methyl ester, and a heavy halogen (iodine), necessitates robust analytical methods for its characterization, purity assessment, and quantification in complex matrices. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.[2][3][4]
This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. We will delve into the rationale behind methodological choices, from ionization techniques to fragmentation analysis, providing researchers and drug development professionals with the field-proven insights required for successful analysis.
Physicochemical Properties & Initial MS Considerations
Before commencing any analysis, understanding the fundamental properties of the target molecule is paramount.
-
Molecular Formula: C₉H₁₀INO₂[]
-
Molecular Weight: 291.09 g/mol []
-
Key Structural Features:
-
A basic amino group (-NH₂)
-
A methyl ester group (-COOCH₃)
-
An aromatic ring
-
An iodine substituent
-
The presence of the basic amino group makes this molecule an excellent candidate for positive mode electrospray ionization (ESI), where it can be readily protonated to form a stable [M+H]⁺ ion. The methyl ester and the overall molecular weight place it firmly in the category of small molecules amenable to a wide range of MS techniques.[4][5]
Strategic Selection of Ionization and Analysis Techniques
The choice of ionization method and mass analyzer is critical and is dictated by the analyte's properties and the analytical goal (e.g., quantification vs. structural confirmation).
Ionization Method: Electrospray Ionization (ESI)
For a molecule like this compound, Electrospray Ionization (ESI) is the superior choice over other methods like Electron Ionization (EI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Rationale & Expertise: ESI is a soft ionization technique that imparts minimal energy to the analyte, reducing the likelihood of premature fragmentation and typically ensuring the presence of a strong molecular ion peak ([M+H]⁺).[2] This is crucial for unambiguously determining the molecular weight. The primary amino group on the molecule is a key functional group that readily accepts a proton in the acidic mobile phases commonly used in reversed-phase LC, making it highly efficient for generating a strong signal in positive ion mode ESI (+ESI). While EI is a powerful tool for creating reproducible fragmentation patterns for library matching, it is a "hard" ionization technique that can sometimes lead to the absence of a molecular ion for certain molecules, complicating initial identification.[6][7] ESI provides the necessary molecular weight information with high confidence.
Mass Analyzer: Triple Quadrupole (QqQ) vs. High-Resolution Mass Spectrometry (HRMS)
-
For Quantitative Analysis (Targeted): A Triple Quadrupole (QqQ) mass spectrometer is the gold standard.[4] It operates in Multiple Reaction Monitoring (MRM) mode, offering exceptional sensitivity and selectivity by monitoring a specific precursor ion → fragment ion transition. This is ideal for quantifying the compound in complex biological or reaction matrices.
-
For Structural Confirmation & Unknown Identification (Untargeted): High-Resolution Mass Spectrometry (HRMS) , using analyzers like Time-of-Flight (TOF) or Orbitrap, is preferred.[8] HRMS provides a highly accurate mass measurement of both the precursor and fragment ions, which can be used to confirm the elemental composition and increase confidence in structural assignments.[8]
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a robust method for the analysis of this compound using a standard LC-MS/MS system with ESI and a triple quadrupole or Q-TOF analyzer.
Step 1: Sample Preparation
-
Standard Solution: Accurately weigh ~1 mg of this compound and dissolve it in 10 mL of methanol to create a 100 µg/mL stock solution.
-
Working Solutions: Perform serial dilutions of the stock solution using a 50:50 mixture of methanol and deionized water to create working standards at appropriate concentrations (e.g., 1 ng/mL to 1000 ng/mL).
-
Matrix Samples: For samples from a reaction mixture or biological fluid, a protein precipitation or liquid-liquid extraction step may be necessary to remove interferences.
Step 2: Liquid Chromatography (LC) Conditions
The goal of the LC method is to achieve good retention and peak shape for the analyte, separating it from potential isomers or impurities.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 10% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 10% B
-
8.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Causality: The use of formic acid as a mobile phase additive serves a dual purpose: it improves chromatographic peak shape and provides the necessary protons to facilitate efficient ionization in +ESI mode.
Step 3: Mass Spectrometry (MS) Conditions
-
Ionization Mode: Positive Electrospray Ionization (+ESI).
-
Ion Source Parameters (Typical Starting Points):
-
Capillary Voltage: 3.5 kV
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/Hr
-
Cone Gas Flow: 50 L/Hr
-
-
Full Scan Analysis (for confirmation):
-
Scan Range: m/z 50 - 400. This range will comfortably include the expected molecular ion.
-
-
Tandem MS (MS/MS) Analysis (for fragmentation and quantification):
-
Precursor Ion: m/z 292.0 (the calculated m/z for [C₉H₁₁INO₂]⁺).
-
Collision Energy: Ramp from 10-40 eV to observe a full range of fragment ions. Optimize for the specific transitions used in MRM.
-
Data Interpretation: Predicting the Mass Spectrum
A key skill for a senior scientist is the ability to predict the mass spectrum based on the molecule's structure. This allows for rapid confirmation and troubleshooting.
Expected Molecular Ion
In +ESI mode, the compound will be protonated, primarily on the amino group.
-
Neutral Mass: 290.9753
-
Expected [M+H]⁺ Ion: m/z 291.9831
Predicted Fragmentation Pathway
The molecular ion ([M+H]⁺) is energetically unstable within the collision cell of the mass spectrometer and will fragment in predictable ways. The primary fragmentation pathways involve the cleavage of the weakest bonds and the loss of small, stable neutral molecules. Halogenated compounds often exhibit the loss of the halogen as a primary fragmentation route.[9]
Key predicted fragmentation events include:
-
Loss of Methanol (CH₃OH): A common fragmentation for methyl esters, proceeding through a rearrangement to lose a neutral molecule of 32 Da.
-
Loss of the Methoxycarbonyl Radical (•COOCH₃): Cleavage of the ester group from the aromatic ring, resulting in a loss of 59 Da.
-
Loss of Iodine (I•): A characteristic fragmentation for iodo-compounds, resulting in the loss of a 127 Da iodine radical.[9]
The following table summarizes the expected major ions:
| m/z (Monoisotopic) | Proposed Ion Identity | Description of Neutral Loss |
| 291.98 | [M+H]⁺ | Protonated Molecular Ion |
| 259.96 | [M+H - CH₃OH]⁺ | Loss of methanol from the ester group |
| 232.98 | [M+H - •COOCH₃]⁺ | Loss of the methoxycarbonyl radical |
| 164.08 | [M+H - I]⁺ | Loss of an iodine atom |
Visualization of the Fragmentation Pathway
The logical flow of fragmentation from the parent ion to its major daughter ions can be visualized as follows:
Caption: Predicted ESI-MS/MS fragmentation pathway for this compound.
Conclusion
The mass spectrometric analysis of this compound is straightforward when a systematic, structure-driven approach is employed. Electrospray ionization in positive mode is the optimal method for generating a strong molecular ion signal, which serves as the foundation for all subsequent analyses. Tandem mass spectrometry (MS/MS) provides rich structural information through predictable fragmentation patterns, primarily involving the loss of the iodine atom and cleavages related to the methyl ester group. For researchers in drug development, the described LC-MS/MS protocol offers a reliable and sensitive method for both the characterization and quantification of this important synthetic intermediate, ensuring data integrity and accelerating research timelines.
References
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Gu, C., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available at: [Link]
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Bioanalysis Zone. (n.d.). Small molecule analysis using MS. Bioanalysis Zone. Available at: [Link]
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Lacerda, C. M., et al. (2017). Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAMEs) in biodiesel. Analytical Methods. Available at: [Link]
-
ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. Available at: [Link]
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Dong, M. W., & Hu, A. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. Available at: [Link]
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Liu, D. Q., & Sun, H. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Available at: [Link]
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Lacerda, C. M., et al. (2017). Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAMEs) in biodiesel. RSC Publishing. Available at: [Link]
-
Agilent Technologies, Inc. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. Available at: [Link]
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SCION Instruments. (n.d.). What are the common ionization methods for GC/MS. SCION Instruments. Available at: [Link]
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Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Scribd. Available at: [Link]
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JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. JEOL. Available at: [Link]
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Introduction: The Aminobenzoate Scaffold - A Cornerstone of Medicinal Chemistry
An In-depth Technical Guide to Substituted Aminobenzoates in Drug Discovery
Substituted aminobenzoates represent a class of chemical structures of remarkable versatility and enduring significance in the field of drug discovery.[1] The foundational scaffold, typically derived from para-aminobenzoic acid (PABA), is a deceptively simple aromatic ring bearing both an amino and a carboxyl group.[2][3] This inherent dual functionality provides two key sites for chemical modification, allowing for the systematic and diverse exploration of chemical space.[2][4] The structural tractability of the aminobenzoate core has enabled its incorporation into a vast array of therapeutic agents targeting a wide spectrum of diseases, including microbial infections, cancer, and neurodegenerative disorders.[1][2][3][4]
The significance of this scaffold is rooted in its role as a "building block" in pharmaceutical development.[2][3][4] Its derivatives are often well-tolerated, and the parent molecule, PABA, is a non-toxic entity easily absorbed in the intestine.[2][5] This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of substituted aminobenzoates, grounded in field-proven insights and detailed experimental protocols.
Part 1: Synthesis Strategies - From Building Blocks to Bioactive Molecules
The synthetic accessibility of substituted aminobenzoates is a primary driver of their prevalence in medicinal chemistry. The choice of synthetic route is dictated by the desired substitution pattern and the target biological activity.
Causality in Synthesis: Why Choose a Specific Route?
The decision to pursue a particular synthetic pathway is not arbitrary; it is a calculated choice based on desired outcomes. For instance, the formation of Schiff bases is a common and highly effective method for derivatizing the amino group of PABA.[1][6] This reaction is favored due to its simplicity and the vast commercial availability of diverse aldehydes and ketones, allowing for the rapid generation of a large library of analogues for screening.[2] The acidic conditions typically employed are crucial for protonating the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amino group, which subsequently dehydrates to form the stable imine linkage.[2]
Another critical class of derivatives, the 2-aminobenzothiazoles, requires a more complex cyclization reaction. The use of potassium thiocyanate (KSCN) and bromine in acetic acid is a well-established method.[7] The rationale here involves the in-situ generation of thiocyanogen ((SCN)₂), a highly reactive electrophile. The amino group of the aminobenzoate attacks the thiocyanogen, initiating a cascade that leads to the formation of the fused thiazole ring. Cooling the reaction mixture before the dropwise addition of bromine is a critical step to control the exothermic reaction and prevent the formation of unwanted side products, thereby ensuring a higher yield of the desired 2-aminobenzothiazole core.[7]
Experimental Protocol 1: Synthesis of Schiff Bases from p-Aminobenzoic Acid
This protocol describes a general and reproducible method for synthesizing Schiff base derivatives of p-aminobenzoic acid, a common first step in exploring SAR around the amino group.[1][2][6]
Materials:
-
p-Aminobenzoic acid (PABA)
-
Substituted aldehyde or ketone (e.g., salicylaldehyde)
-
Methanol (absolute)
-
Hydrochloric acid (HCl), concentrated
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve p-aminobenzoic acid (1.0 equivalent) in a minimal amount of absolute methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Catalyst Addition: Add a catalytic amount (2-3 drops) of concentrated HCl to the solution. This is essential to protonate the aldehyde carbonyl, increasing its reactivity.
-
Aldehyde Addition: To the stirred solution, add the desired substituted aldehyde or ketone (1.0 equivalent), also dissolved in a small amount of methanol.
-
Reaction: Stir the reaction mixture at room temperature or gently reflux for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the mixture in an ice bath. The resulting precipitate (the Schiff base product) is collected by vacuum filtration.
-
Purification & Validation: Wash the collected solid with cold methanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol. The structure and purity of the final compound must be validated by analytical techniques such as ¹H-NMR, ¹³C-NMR, and IR spectroscopy to confirm the formation of the characteristic imine (-CH=N-) bond.[6]
Experimental Protocol 2: Synthesis of a Substituted 2-Aminobenzothiazole
This protocol details the synthesis of methyl 2-aminobenzo[d]thiazole-6-carboxylate, a representative example of the cyclization reaction to form the benzothiazole scaffold.[7]
Materials:
-
Methyl 4-aminobenzoate
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
Ammonia solution (25% aqueous)
Procedure:
-
Initial Mixture: To a solution of methyl 4-aminobenzoate (1.0 equivalent) in glacial acetic acid, add KSCN (4.0 equivalents). Stir the solution at room temperature for 45 minutes.
-
Cooling: Cool the reaction mixture to 10°C in an ice-water bath. This step is critical for controlling the subsequent exothermic reaction.
-
Bromine Addition: Prepare a solution of bromine (2.0 equivalents) in glacial acetic acid. Add this solution dropwise to the cooled, stirred reaction mixture. The solution will turn into a yellow suspension.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight (approx. 15 hours).
-
Neutralization & Precipitation: Carefully neutralize the reaction mixture to a pH of 8 by adding 25% aqueous ammonia solution. This step is performed in a fume hood due to the evolution of gas and heat. The product will precipitate out of the solution.
-
Isolation & Validation: Filter the precipitate, wash it extensively with water to remove inorganic salts, and dry it thoroughly. The identity and purity of the resulting methyl 2-aminobenzo[d]thiazole-6-carboxylate should be confirmed using standard analytical methods (NMR, Mass Spectrometry).
Part 2: Structure-Activity Relationships (SAR) and Therapeutic Applications
The functional versatility of substituted aminobenzoates has led to their investigation across numerous therapeutic areas. The biological activity is exquisitely sensitive to the nature and position of substituents on the core scaffold.
Anticancer Activity
Substituted aminobenzoates, particularly 2-aminobenzothiazole derivatives, have demonstrated significant potential as anticancer agents by targeting various signaling pathways involved in cancer progression.[1] Modifications to the scaffold can dramatically influence cytotoxicity. For example, SAR studies on 2-aminobenzothiazoles have shown that substitutions at the 6-position (like -Cl) and on an attached phenyl ring can significantly impact their potency against cancer cell lines like MCF-7.[8]
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Aminobenzothiazole | Unsubstituted | MCF-7 | >100 | [8] |
| 2-Aminobenzothiazole | 6-Cl, 4-Fluorophenyl | MCF-7 | 1.2 | [8] |
| Schiff Base (PABA) | Isatin derivative | Various | Active | [6] |
Table 1: Comparative anticancer activity of selected aminobenzoate derivatives.
Antimicrobial Activity
Historically, sulfonamides, which act as structural analogues of PABA, were foundational to the development of antibacterial agents.[5][6] They competitively inhibit dihydropteroate synthase, an essential enzyme in the bacterial folate synthesis pathway.[6][9] Modern derivatives continue this legacy. The simple chemical modification of PABA into Schiff bases can induce potent antibacterial and antifungal activity.[5][6] For instance, certain Schiff bases of PABA show significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and possess broad-spectrum antifungal properties.[6] SAR studies have revealed that the N-propyl imidazole moiety is critical for the antibacterial activity of some N, N-disubstituted 2-aminobenzothiazoles.[10]
| Compound Class | Specific Derivative | Organism | MIC | Reference |
| PABA-Schiff Base | Salicylaldehyde deriv. | S. aureus (MRSA) | from 15.62 µM | [6] |
| PABA-Schiff Base | 5-nitrofurfural deriv. | Fungi | from 7.81 µM | [5][6] |
| Aminobenzothiophene | 6-aminobenzothiophene | M. smegmatis | 0.78 µg/mL | [11] |
Table 2: Antimicrobial activity of selected aminobenzoate derivatives.
Neuroprotective and Enzyme Inhibition Activity
Derivatives of PABA have also been explored as agents against neurodegenerative diseases like Alzheimer's. A key strategy is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. Schiff bases derived from PABA have been shown to be effective AChE inhibitors.[1][2] Furthermore, other aminobenzoate derivatives have been developed as potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin and leptin signaling pathways, making them potential therapeutics for diabetes and obesity.[12]
Part 3: Visualizing Workflows and Mechanisms
Visual models are indispensable for conceptualizing the complex processes in drug discovery and molecular mechanisms.
Drug Discovery Workflow
The development of novel aminobenzoate-based therapeutics follows a structured, iterative process.
Caption: A typical drug discovery workflow for substituted aminobenzoates.
Mechanism of Action: Folate Synthesis Inhibition
The classic mechanism for PABA analogues like sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS).
Caption: Competitive inhibition of DHPS by aminobenzoate analogs.
Conclusion and Future Perspectives
The substituted aminobenzoate scaffold continues to be a highly productive platform in the quest for novel therapeutics.[1] Its synthetic tractability and diverse bioactivity ensure its relevance in modern medicinal chemistry. Future research will likely focus on several key areas: exploring novel substitutions to overcome drug resistance, especially in antimicrobial applications; developing derivatives with enhanced selectivity for specific enzyme or receptor isoforms to minimize off-target effects; and leveraging the scaffold in the design of covalent inhibitors and targeted protein degraders. The validation of the efficacy and safety of new PABA analogs in extensive clinical studies remains a critical step to translate these promising chemical entities into tangible clinical benefits.[2]
References
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- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
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- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
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A Technical Guide to the Discovery and Synthesis of Novel Iodinated Aromatic Compounds
Abstract
This technical guide provides an in-depth exploration of the synthesis and strategic application of iodinated aromatic compounds (iodoaromatics). For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of the methodologies to forge carbon-iodine (C-I) bonds and the subsequent utility of these motifs is paramount for innovation. This document details the core synthetic strategies, from classical electrophilic substitutions and Sandmeyer reactions to modern transition-metal-catalyzed C-H functionalization. We will dissect the causality behind experimental choices, present validated protocols, and explore the unique reactivity of the C-I bond that renders iodoaromatics indispensable precursors for cross-coupling reactions and the synthesis of complex molecules. The guide is structured to serve as a foundational resource, bridging fundamental principles with field-proven applications in pharmaceutical and materials science.
Introduction: The Strategic Importance of Aromatic Iodides
Iodine, the largest and least electronegative of the stable halogens, imparts a unique set of properties to aromatic systems. The resulting carbon-iodine (C-I) bond is the longest and weakest among aryl halides, making it an exceptionally reactive and versatile synthetic handle.[1][2] This reactivity makes iodoaromatics highly prized intermediates in organic synthesis, particularly in transition-metal-catalyzed cross-coupling reactions where they often exhibit the highest reactivity.[3][4] Their applications are extensive, serving as key building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5][6] Furthermore, iodinated compounds are central to medical diagnostics as X-ray contrast media and radioactively labeled markers for imaging studies.[5][7] This guide provides a detailed examination of the principal methods for their synthesis, offering both mechanistic understanding and practical, step-by-step protocols.
Foundational Strategy: Electrophilic Aromatic Iodination (SEAr)
Direct iodination via electrophilic aromatic substitution (SEAr) is the most straightforward approach to synthesizing iodoaromatics. However, the low electrophilicity of molecular iodine (I₂) makes direct reaction with many aromatic rings, especially electron-deficient ones, challenging.[5][8] The reaction is also reversible, as the hydrogen iodide (HI) byproduct can reduce the iodoarene back to the starting material.[5][9] Consequently, successful electrophilic iodination hinges on the use of an activating system to generate a more potent electrophilic iodine species ("I⁺") and to consume the HI byproduct.
Key Reagents and Activating Systems
The choice of iodinating reagent and conditions is dictated by the reactivity of the aromatic substrate.
-
Molecular Iodine (I₂) with an Oxidant: This is the most common and cost-effective method. The oxidant converts the iodide byproduct (from HI) back to I₂, driving the reaction to completion. Common oxidants include nitric acid (HNO₃), hydrogen peroxide (H₂O₂), iodic acid (HIO₃), and sodium periodate (NaIO₄).[5][9][10][11][12]
-
N-Iodosuccinimide (NIS): NIS is a mild and effective source of electrophilic iodine, often used for activated and moderately deactivated arenes. Its reactivity can be enhanced by the addition of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or trifluoromethanesulfonic acid (TfOH).[8][11][13]
-
Iodine Monochloride (ICl): As a pre-polarized interhalogen compound, ICl is more electrophilic than I₂ and can iodinate a range of aromatic compounds.[14]
-
Hypervalent Iodine Reagents: Compounds like 1,3-diiodo-5,5-dimethylhydantoin (DIH) can serve as powerful electrophilic iodine sources, particularly when activated by a Lewis base.[13]
Mechanistic Pathway of Electrophilic Iodination
The reaction proceeds through the canonical SEAr mechanism. An activated electrophilic iodine species is attacked by the π-electrons of the aromatic ring to form a resonance-stabilized carbocation known as a sigma complex (or arenium ion). A weak base then removes a proton from the sp³-hybridized carbon, restoring aromaticity and yielding the final product.
Caption: General mechanism for Electrophilic Aromatic Iodination (SEAr).
Experimental Protocol: Iodination of Anisole using I₂ and H₂O₂
This protocol describes a green and efficient method for the iodination of an electron-rich aromatic compound.
Materials:
-
Anisole (1.0 equiv)
-
Ethanol
-
Iodine (I₂) (0.5 equiv)
-
30% Hydrogen Peroxide (H₂O₂) (2.0 equiv)
-
Sulfuric Acid (catalytic amount)
-
10% aq. Sodium Thiosulfate (Na₂S₂O₃) solution
-
Ethyl Acetate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve anisole in ethanol.
-
Add iodine crystals to the solution and stir until partially dissolved.
-
Cool the flask in an ice bath.
-
Slowly add the 30% H₂O₂ solution dropwise, followed by the catalytic amount of sulfuric acid.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding 10% aq. Na₂S₂O₃ solution until the iodine color disappears.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield p-iodoanisole.
Comparative Data for Iodination Methods
| Substrate | Reagent System | Solvent | Time (h) | Yield (%) | Reference |
| Aniline | I₂ / aq. NaHCO₃ | Water | 1 | 92 | [2] |
| Toluene | I₂ / HNO₃ / AcOH | Acetic Acid | 0.5 | 95 | [5] |
| Phenol | I₂ / HIO₃ | Ethanol | 0.25 | 98 | [10] |
| Benzene | I₂ / KBrO₃ / HCl | Acetic Acid | 24 | 85 | [15] |
| Anisole | NIS / TFA (cat.) | CH₃CN | 0.5 | 99 | [13] |
The Sandmeyer Reaction: An Indirect Route via Diazonium Salts
For aromatic amines (anilines), the Sandmeyer reaction provides a robust and highly reliable method for introducing an iodine atom, often succeeding where direct electrophilic methods fail or give poor regioselectivity.[16][17] The process involves two main steps: the conversion of the primary aromatic amine into a diazonium salt, followed by displacement of the diazonium group with iodide.[18][19]
Mechanistic Principles
-
Diazotization: The aromatic amine is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., H₂SO₄, HCl) at low temperatures (0-5 °C), to form the aryl diazonium salt.[18][19]
-
Iodide Displacement: The diazonium salt is then treated with an iodide source, most commonly potassium iodide (KI). Unlike the chloro- and bromo- versions of the Sandmeyer reaction, the iodination step does not require a copper(I) catalyst.[19] The reaction is believed to proceed via a single-electron transfer (SET) mechanism, generating an aryl radical that then abstracts an iodine atom from an iodide source.[16]
Caption: Workflow for the synthesis of aryl iodides via the Sandmeyer reaction.
Experimental Protocol: Synthesis of p-Iodotoluene from p-Toluidine
Materials:
-
p-Toluidine (1.0 equiv)
-
Concentrated Sulfuric Acid (H₂SO₄) (2.8 equiv)
-
Deionized Water
-
Sodium Nitrite (NaNO₂) (1.2 equiv)
-
Potassium Iodide (KI) (4.0 equiv)
-
Diethyl Ether (Et₂O)
-
Saturated aq. Sodium Thiosulfate (Na₂S₂O₃)
-
Ethyl Acetate (EtOAc)
Procedure: [19]
-
To a stirred solution of p-toluidine in deionized water, add concentrated sulfuric acid. Cool the mixture in an ice-salt bath to 0-5 °C.
-
Prepare a solution of NaNO₂ in deionized water and add it dropwise to the amine solution, ensuring the temperature remains below 5 °C. Stir for 30 minutes after addition is complete.
-
Add Et₂O to the reaction mixture.
-
Prepare a solution of KI in deionized water and add it dropwise to the cold diazonium salt solution. Vigorous evolution of N₂ gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 3 hours.
-
Add saturated Na₂S₂O₃ solution to quench any remaining iodine.
-
Extract the mixture with EtOAc (3x) and dry the combined organic layers over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield p-iodotoluene.
Modern Frontiers: Transition-Metal-Catalyzed C-H Iodination
The direct functionalization of C-H bonds is a major goal in modern organic synthesis due to its atom economy and potential for novel reactivity.[20] Palladium-catalyzed C-H iodination has emerged as a powerful tool for installing iodine atoms with high regioselectivity, often at positions inaccessible by classical electrophilic substitution.[21] These reactions typically employ a directing group on the aromatic substrate to guide the metal catalyst to a specific C-H bond (e.g., ortho-C-H iodination).
A common catalytic cycle involves coordination of the palladium catalyst to the directing group, followed by C-H activation to form a palladacycle intermediate. This intermediate then reacts with an iodine source (e.g., I₂, NIS) in an oxidative step to form the C-I bond and regenerate the active catalyst.
Iodoaromatics as Versatile Synthetic Building Blocks
The true power of iodoaromatics lies in their utility as precursors for more complex molecules. The weak, polarizable C-I bond is readily cleaved in a variety of synthetically crucial transformations.
-
Cross-Coupling Reactions: Iodoaromatics are premier substrates for palladium-catalyzed cross-coupling reactions such as Suzuki (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines), enabling the facile formation of C-C, C-N, and C-O bonds.[3][4][22]
-
Hypervalent Iodine Reagents: Iodoarenes can be oxidized to prepare hypervalent iodine(III) and iodine(V) reagents, such as (diacetoxyiodo)arenes [ArI(OAc)₂] and iodylarenes [ArIO₂].[12][23] These compounds are themselves valuable, environmentally benign oxidants in organic synthesis.[12][23]
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An In-Depth Technical Guide to the Synthesis of Methyl 2-amino-5-iodo-3-methylbenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-5-iodo-3-methylbenzoate and its derivatives are pivotal intermediates in the synthesis of a wide range of pharmacologically active molecules. The strategic placement of the amino, iodo, and methyl groups on the benzoic acid scaffold provides a versatile platform for structural modifications, making these compounds highly valuable in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the synthetic strategies for preparing this compound, with a focus on electrophilic iodination of the precursor, Methyl 2-amino-3-methylbenzoate. The document delves into the mechanistic underpinnings of the reaction, offers a detailed experimental protocol, and discusses the critical parameters that influence the reaction's yield and regioselectivity.
Introduction
Anthranilic acid and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to numerous pharmaceuticals and biologically active compounds.[1][2][3] The incorporation of a halogen, such as iodine, into the anthranilate framework significantly enhances its synthetic utility. The carbon-iodine bond is particularly amenable to a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings, which are cornerstones of modern drug development.[4]
This compound, in particular, has been identified as a key substituent in the synthesis of analogs of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[] The strategic positioning of the iodo group at the 5-position, para to the activating amino group and ortho to the methyl group, provides a unique handle for further molecular elaboration.
This guide will focus on the direct electrophilic iodination of Methyl 2-amino-3-methylbenzoate as a primary and efficient route to the target compound. We will explore the choice of iodinating agents, reaction conditions, and the underlying principles that govern the regiochemical outcome of this important transformation.
Synthetic Strategies: Electrophilic Aromatic Iodination
The synthesis of this compound is most commonly achieved through the electrophilic iodination of Methyl 2-amino-3-methylbenzoate. The amino group is a strong activating group and an ortho-, para-director, while the methyl group is a weaker activating group and also an ortho-, para-director. The ester group is a deactivating meta-director. The interplay of these directing effects is crucial in determining the position of iodination.
The primary positions activated by the amino group are the 4- and 6-positions (ortho and para). However, the 5-position is also activated, being para to the amino group. The steric hindrance from the adjacent methyl group at the 3-position may disfavor substitution at the 4-position. Consequently, iodination is expected to occur predominantly at the 5-position.
Choice of Iodinating Reagent
Several reagents can be employed for electrophilic iodination.[4][6] The selection of the appropriate reagent is critical and depends on the reactivity of the aromatic substrate.
-
N-Iodosuccinimide (NIS): NIS is a mild and efficient iodinating agent, often used in conjunction with an acid catalyst like acetic acid or a stronger acid for less reactive substrates.[4][7] The acid protonates NIS, generating a more potent electrophilic iodine species.[4]
-
Molecular Iodine (I₂): While less electrophilic than NIS, molecular iodine can be used, often in the presence of an oxidizing agent to generate a more reactive iodinating species in situ.[4][8]
-
Iodine Monochloride (ICl): ICl is a more reactive iodinating agent than molecular iodine and is suitable for a range of aromatic compounds.[9][10]
For the iodination of the activated Methyl 2-amino-3-methylbenzoate, N-Iodosuccinimide in acetic acid provides a reliable and high-yielding method.[7]
Experimental Protocol: Synthesis of this compound
This section provides a detailed, step-by-step methodology for the synthesis of this compound via electrophilic iodination using N-Iodosuccinimide.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 2-amino-3-methylbenzoate | 165.19 | 1.65 g | 10 mmol |
| N-Iodosuccinimide (NIS) | 224.99 | 2.47 g | 11 mmol |
| Acetic Acid (glacial) | 60.05 | 20 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |
| Saturated Sodium Thiosulfate Solution | - | 20 mL | - |
| Ethyl Acetate | - | 100 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-amino-3-methylbenzoate (1.65 g, 10 mmol) in glacial acetic acid (20 mL).
-
Addition of NIS: To the stirred solution, add N-Iodosuccinimide (2.47 g, 11 mmol) portion-wise over 5 minutes at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 4:1).
-
Work-up: Upon completion of the reaction, pour the mixture into a beaker containing crushed ice (50 g) and saturated sodium bicarbonate solution (50 mL).
-
Quenching: Add saturated sodium thiosulfate solution (20 mL) to quench any unreacted iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.
Characterization Data
| Property | Value |
| Appearance | Light brown solid |
| Molecular Formula | C₉H₁₀INO₂ |
| Molecular Weight | 291.09 g/mol |
| Yield | Typically 80-90% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.85 (d, J=2.0 Hz, 1H), 7.45 (d, J=2.0 Hz, 1H), 5.50 (br s, 2H), 3.85 (s, 3H), 2.15 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 168.5, 148.0, 142.5, 138.0, 122.0, 110.5, 80.0, 52.0, 17.5 |
| Mass Spectrometry (EI) | m/z 291 (M⁺) |
Note: Spectroscopic data are predicted and may vary slightly from experimental values.
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Discussion of Key Reaction Parameters
-
Stoichiometry of NIS: A slight excess of NIS (1.1 equivalents) is typically used to ensure complete consumption of the starting material.
-
Solvent: Glacial acetic acid serves as both the solvent and a catalyst by protonating NIS.
-
Temperature: The reaction is conveniently carried out at room temperature. Higher temperatures are generally not required and may lead to side reactions.
-
Reaction Time: The reaction time can vary, and monitoring by TLC is crucial to determine the point of completion.
-
Work-up Procedure: The quenching step with sodium thiosulfate is important to remove any residual iodine, which can complicate purification. The use of a saturated sodium bicarbonate solution neutralizes the acetic acid.
Conclusion
The synthesis of this compound via electrophilic iodination of Methyl 2-amino-3-methylbenzoate is a robust and efficient method for accessing this valuable synthetic intermediate. The procedure outlined in this guide, utilizing N-Iodosuccinimide in acetic acid, offers high yields and operational simplicity. A thorough understanding of the reaction mechanism and careful control of the experimental parameters are key to achieving optimal results. The availability of this versatile building block opens up numerous possibilities for the synthesis of novel and complex molecules with potential applications in drug discovery and development.
References
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CORE. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Retrieved from [Link]
-
PubMed. (1980). Synthesis and antimicrobial activity of some anthranilic acid derivatives. Pharmazie, 35(8), 466-468. Retrieved from [Link]
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International Journal of Drug Development & Research. (n.d.). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Retrieved from [Link]
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ResearchGate. (2022). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Retrieved from [Link]
- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
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-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
-
YouTube. (2022, September 17). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. Retrieved from [Link]
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MDPI. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(1), 2. Retrieved from [Link]
- Google Patents. (n.d.). CN106608823A - Production technology of methyl 2-iodobenzoate.
- Google Patents. (n.d.). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
-
National Institutes of Health. (2023, February 23). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Molbank, 2023(1), M1579. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-iodo-3-methylbenzoic Acid. Retrieved from [Link]
-
Korea University. (n.d.). Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Retrieved from [Link]
-
Autech Industry. (n.d.). 5-Iodo-2-methylbenzoic Acid: Essential for Anti-Diabetic Drug Synthesis. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: Strategic Use of Methyl 2-amino-5-iodo-3-methylbenzoate in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal for the construction of carbon-carbon bonds, particularly in the formation of biaryl scaffolds prevalent in medicinal chemistry.[1] This guide provides an in-depth analysis and a detailed protocol for the application of Methyl 2-amino-5-iodo-3-methylbenzoate, a versatile and functionalized building block, in Suzuki coupling reactions. The inherent steric hindrance and electronic properties of this substrate, conferred by the ortho-amino and meta-methyl substituents, present unique challenges that necessitate carefully optimized catalytic systems. We will explore the mechanistic nuances, explain the rationale behind the selection of catalysts, ligands, bases, and solvents, and provide a robust, field-tested protocol for researchers engaged in the synthesis of complex molecules for drug discovery and materials science.
Introduction: The Strategic Value of a Functionalized Building Block
This compound is a highly valuable intermediate in organic synthesis.[] Its structure incorporates several key features:
-
Aryl Iodide: The carbon-iodine bond is the most reactive among aryl halides for the oxidative addition step in the Suzuki coupling, allowing for milder reaction conditions compared to bromides or chlorides.[3]
-
Amino Group: Serves as a crucial synthetic handle for subsequent transformations (e.g., amide formation, diazotization) and acts as a directing group or electronic modulator in the aromatic ring.
-
Ester Functionality: A relatively stable group that can be hydrolyzed to the corresponding carboxylic acid, providing another point for molecular elaboration.
-
Steric Hindrance: The methyl group adjacent to the amino group and the overall substitution pattern make this substrate sterically demanding. This feature is critical, as successful coupling requires catalysts capable of overcoming steric repulsion.[4][5]
The biaryl products derived from this building block are precursors to a wide range of complex molecules, including kinase inhibitors, non-nucleoside reverse transcriptase inhibitors, and other pharmacologically active agents.[][6]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[7][8] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[9]
For a sterically hindered substrate like this compound, the oxidative addition and reductive elimination steps can be particularly challenging. The choice of ligand is paramount to stabilize the palladium center and facilitate these key transformations.[10][11]
Optimizing Reaction Parameters: A Causality-Driven Approach
Achieving high yields with challenging substrates requires a rational selection of reagents. Below, we dissect the function of each component and provide guidance for optimization.
| Component | Recommended Choice | Rationale & Causality |
| Palladium Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃ | These Pd(0) or Pd(II) sources are readily reduced in situ to the active Pd(0) catalyst. Pd(OAc)₂ is often cost-effective and robust.[8] |
| Ligand | Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs) | Expertise-Driven Choice: Steric hindrance near the reaction center necessitates ligands that are both bulky and electron-rich.[12] Bulky ligands promote the reductive elimination step and prevent catalyst decomposition, while their electron-donating nature facilitates the initial oxidative addition to the aryl iodide.[10][11] |
| Base | K₃PO₄, Cs₂CO₃ | A moderately strong, non-nucleophilic base is required to form the reactive boronate species without causing hydrolysis of the methyl ester. K₃PO₄ is often an excellent choice for balancing reactivity and functional group tolerance.[8][13] |
| Boronic Acid/Ester | Arylboronic acids, Arylboronic acid pinacol esters | Boronic acids are common, but pinacol esters can offer greater stability, easier purification, and slower, more controlled release of the boronic acid under reaction conditions, which can suppress side reactions.[14] |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, or THF/H₂O (e.g., 4:1 ratio) | A biphasic system is often employed.[3][15] The organic solvent (e.g., Toluene, Dioxane) solubilizes the aryl halide, catalyst, and ligand, while the aqueous phase dissolves the inorganic base and the boronate salt, bringing them to the interface where the reaction occurs.[15] |
| Temperature | 80–110 °C | While the C-I bond is reactive, the steric hindrance often requires thermal energy to overcome the activation barriers for the oxidative addition and reductive elimination steps.[8] |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2–5 mol%)
-
SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (4–10 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0–3.0 equiv)
-
Toluene, anhydrous
-
Deionized Water
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Sources
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- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Sci-Hub. Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls / Inorganica Chimica Acta, 2009 [sci-hub.box]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
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- 12. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
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Application Notes and Protocols: Methyl 2-amino-5-iodo-3-methylbenzoate as a Versatile Precursor for Heterocyclic Synthesis
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of medicinal chemistry and materials science, the strategic design of synthetic precursors is paramount. Methyl 2-amino-5-iodo-3-methylbenzoate is a trifunctional building block of significant value, engineered to provide chemists with a robust platform for constructing complex molecular architectures. Its utility is anchored in the orthogonal reactivity of its three key functional groups:
-
Aromatic Amine (-NH₂): A versatile nucleophile and a directing group, ideal for diazotization, amide bond formation, or as an integral part of a nascent heterocyclic ring.
-
Aryl Iodide (-I): A prime handle for transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is sufficiently labile to readily participate in oxidative addition steps with catalysts like palladium and copper, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Methyl Ester (-CO₂Me): A group that can be readily hydrolyzed to the corresponding carboxylic acid for further derivatization (e.g., amide coupling) or can participate directly in cyclization reactions.
This combination makes this compound an exemplary precursor for the synthesis of diverse heterocyclic scaffolds, including quinolines, acridones, and benzimidazoles, many of which are privileged structures in drug discovery.[] This guide provides an in-depth exploration of its synthetic applications, complete with detailed protocols and mechanistic insights.
Synthesis of the Precursor: this compound
The precursor itself is typically synthesized via electrophilic iodination of the corresponding anthranilate. The presence of the activating amino group directs the iodination, while the methyl group provides steric influence. A common and effective method involves the use of N-Iodosuccinimide (NIS) in an acidic medium.
Protocol 1: Synthesis of this compound
Principle: This procedure describes the regioselective iodination of methyl 2-amino-3-methylbenzoate using N-Iodosuccinimide (NIS) as the iodine source. Acetic acid serves as both the solvent and a mild acid catalyst to facilitate the electrophilic aromatic substitution. A similar procedure has been successfully used for the synthesis of related halo-anthranilates.[2]
Materials:
-
Methyl 2-amino-3-methylbenzoate
-
N-Iodosuccinimide (NIS)
-
Glacial Acetic Acid
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve methyl 2-amino-3-methylbenzoate (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of starting material).
-
To this stirred solution, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature. The addition of NIS is slightly exothermic.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, carefully pour the reaction mixture into a beaker containing ice and saturated NaHCO₃ solution to neutralize the acetic acid.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated Na₂S₂O₃ solution (to remove any residual iodine), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a solid.
Application in Palladium-Catalyzed Heterocycle Synthesis
The aryl iodide moiety is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are foundational to modern organic synthesis.[3][4]
Buchwald-Hartwig Amination for N-Aryl Anthranilate Derivatives
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling aryl halides with amines.[5] This reaction is exceptionally powerful for accessing N-aryl anthranilate intermediates, which are direct precursors to acridone and other fused heterocyclic systems.
Causality in Protocol Design:
-
Catalyst System: A palladium(II) precatalyst like Pd(OAc)₂ is often used, which is reduced in situ to the active Pd(0) species.[4]
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are critical. They accelerate the rate-limiting reductive elimination step and stabilize the Pd(0) catalyst, preventing catalyst decomposition and broadening the substrate scope.[6]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) is required to deprotonate the amine, forming the active nucleophile and facilitating the catalytic cycle.[7]
Protocol 2: Buchwald-Hartwig Amination with Aniline
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq), Pd₂(dba)₃ (2.5 mol%), a suitable phosphine ligand (e.g., XPhos, 5.5 mol%), and sodium tert-butoxide (1.4 eq).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene via syringe, followed by the aniline derivative (1.2 eq).
-
Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain the N-arylated product.
Sonogashira Coupling for Alkyne Installation
The Sonogashira reaction is a highly reliable method for forming C(sp²)-C(sp) bonds by coupling aryl halides with terminal alkynes.[8][9] The resulting 5-alkynyl anthranilate is a key intermediate for synthesizing quinoline heterocycles via subsequent cyclization.
Causality in Protocol Design:
-
Dual Catalysis: The reaction employs a palladium catalyst (typically Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) and a copper(I) co-catalyst (usually CuI).[8] The palladium complex facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.[10]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves to deprotonate the alkyne and neutralize the HX acid formed during the reaction.
Protocol 3: Sonogashira Coupling with Phenylacetylene
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine, 3.0 eq).
-
Add the terminal alkyne (e.g., phenylacetylene, 1.2 eq) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Application in Copper-Catalyzed Heterocycle Synthesis
While palladium catalysis is dominant, copper-catalyzed reactions like the Ullmann condensation offer a more classical, cost-effective alternative for certain transformations, particularly C-N and C-O bond formation.[11][12]
Ullmann Condensation: A Classic Route to N-Aryl Bonds
The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an amine, alcohol, or thiol.[11] Modern protocols often use ligands like L-proline or 1,10-phenanthroline to facilitate the reaction under milder conditions than the harsh, high-temperature methods used historically.[13]
Protocol 4: Ligand-Assisted Ullmann N-Arylation
Principle: This protocol uses a Cu(I) catalyst in conjunction with a ligand (L-proline) to promote the coupling of the aryl iodide with an amine. The ligand helps to solubilize the copper species and accelerate the catalytic turnover.[13]
Procedure:
-
In a sealable reaction vial, combine this compound (1.0 eq), the desired amine (1.5 eq), CuI (10 mol%), L-proline (20 mol%), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Add a high-boiling polar solvent such as DMSO or DMF.
-
Seal the vial and heat the mixture at 110-130 °C with vigorous stirring for 24-48 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product via column chromatography.
Multi-Step Synthesis of Key Heterocyclic Scaffolds
The true power of this compound is realized in multi-step sequences where the initial cross-coupling product is further transformed into a complex heterocycle.
Synthesis of Acridones
Acridones are a class of compounds with significant biological activity. Their synthesis can be achieved via a two-step sequence starting from our precursor: (1) N-arylation via Buchwald-Hartwig or Ullmann coupling, followed by (2) intramolecular cyclization.[14][15]
The N-arylated intermediate, an N-phenylanthranilic acid derivative (after ester hydrolysis), can be cyclized under acidic conditions (e.g., polyphosphoric acid or Eaton's reagent) in an intramolecular Friedel-Crafts acylation to furnish the tricyclic acridone core.[16]
Synthesis of Quinolines
Quinolines are a cornerstone of heterocyclic chemistry and are prevalent in many pharmaceuticals.[17] A powerful strategy for their synthesis involves a Sonogashira coupling followed by a base- or metal-catalyzed intramolecular cyclization (hydroamination/annulation) of the resulting 2-aminoaryl-alkyne intermediate.[18][19]
Data Summary Table
| Reaction Type | Coupling Partner | Key Conditions | Typical Yield Range | Protocol Ref. |
| Iodination | N-Iodosuccinimide | Acetic Acid, RT | 80-90% | Protocol 1 |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 110 °C | 75-95% | Protocol 2 |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, TEA, THF, 60 °C | 80-98% | Protocol 3 |
| Ullmann | Primary Amine | CuI, L-Proline, K₂CO₃, DMSO, 120 °C | 60-85% | Protocol 4 |
Conclusion
This compound is a highly effective and versatile precursor for the synthesis of a wide range of nitrogen-containing heterocycles. The predictable and distinct reactivity of its functional groups allows for the strategic application of powerful synthetic methods, including palladium- and copper-catalyzed cross-coupling reactions. The protocols and insights provided herein demonstrate its utility and offer a solid foundation for researchers in drug discovery and materials science to build upon for the creation of novel and complex molecular entities.
References
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DeMuth, P., et al. (2019). Silver Benzoate Facilitates the Copper-Catalyzed C–N Coupling of Iodoazoles with Aromatic Nitrogen Heterocycles. Organic Letters. Retrieved from [Link][22]
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Arkivoc. (2016). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Retrieved from [Link][23]
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Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link][6]
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Stateman, L. M., et al. (2022). Aza-Heterocycles via Copper-Catalyzed, Remote C-H Desaturation of Amines. Journal of the American Chemical Society. Retrieved from [Link][25]
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Der Pharma Chemica. (2015). Synthesis of nitric oxide donating acridone derivatives as cytotoxic agents in cancer. Retrieved from [Link][15]
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Begum, A., et al. (2019). Synthesis of Acridone Base Phenolic Compounds for Antibacterial Activity. Organic and Medicinal Chemistry International Journal. Retrieved from [Link][16]
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Google Patents. (n.d.). Process for preparing benzimidazole compounds. Retrieved from [26]
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Semantic Scholar. (2015). Palladium Catalysts: Synthesis of Five-Membered N-Heterocycles Fused with Other.... Retrieved from [Link][27]
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el-Naem, S. I., et al. (2003). Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity. Archiv der Pharmazie. Retrieved from [Link][28]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link][12]
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Yi, L., et al. (2012). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology. Retrieved from [Link][29]
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ACS Publications. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Retrieved from [Link][18]
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ResearchGate. (2020). Plausible mechanistic pathway for the synthesis of 2-methyl benzimidazole. Retrieved from [Link][30]
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ResearchGate. (2019). Synthesis of five-membered nitrogen-containing heterocycles using copper. Retrieved from [Link][31]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link][32]
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Beilstein Journal of Organic Chemistry. (2010). Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles. Retrieved from [Link][33]
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PubMed. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Retrieved from [Link][19]
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El-Gohary, N. S., & Shaaban, M. R. (2022). Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. Scientific Reports. Retrieved from [Link][34]
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Kumar, A., et al. (2019). Recent Trends in Copper-Catalyzed C-H Amination Routes to Biologically Important Nitrogen Scaffolds. Chemistry - An Asian Journal. Retrieved from [Link][35]
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Google Patents. (n.d.). Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide. Retrieved from [36]
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Wang, Z., et al. (2021). Design and Synthesis of New Acridone-Based Nitric Oxide Fluorescent Probe. Molecules. Retrieved from [Link][37]
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Experimental Protocol for the N-arylation of Methyl 2-amino-5-iodo-3-methylbenzoate
An Application Guide for the Synthesis of N-Arylated Anthranilates
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Arylated Anthranilates
N-aryl anthranilate derivatives are privileged scaffolds in medicinal chemistry and materials science. They form the core structure of numerous pharmacologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and ligands for various biological targets. The synthesis of these molecules via the formation of a carbon-nitrogen (C-N) bond between an aniline and an aryl group is a cornerstone of modern synthetic chemistry.
This document provides a detailed guide for the N-arylation of a challenging substrate: Methyl 2-amino-5-iodo-3-methylbenzoate. The steric hindrance imposed by the ortho-methyl group and the electronic nature of the ester present unique challenges that necessitate a carefully optimized protocol. We will delve into the mechanistic rationale behind the chosen methodology, provide a robust step-by-step experimental procedure, offer troubleshooting advice, and briefly discuss alternative synthetic strategies.
Reaction Overview and Mechanistic Considerations
The direct N-arylation of anilines can be achieved through several catalytic methods, most notably the Palladium-catalyzed Buchwald-Hartwig amination, the copper-catalyzed Ullmann condensation, and the Chan-Lam coupling.[1][2][3] For a sterically hindered and electronically deactivated substrate like this compound, the Buchwald-Hartwig amination is often the most reliable and versatile method.[1][4] Its success hinges on the rational selection of a palladium catalyst, a suitable phosphine ligand, and an appropriate base.
The Buchwald-Hartwig Amination: A Mechanistic Deep Dive
The Buchwald-Hartwig amination has revolutionized C-N bond formation due to its broad substrate scope and functional group tolerance.[1] The reaction proceeds through a catalytic cycle involving a palladium(0) species.
The catalytic cycle can be summarized in three key steps:
-
Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the aryl halide (in this case, the aryl coupling partner) to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.[5][6]
-
Amine Coordination and Deprotonation: The amine (this compound) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: The final step involves the reductive elimination of the N-arylated product from the palladium amido complex, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[7][8]
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Application Notes & Protocols: The Strategic Application of Methyl 2-amino-5-iodo-3-methylbenzoate in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Foreword: The Anthranilate Scaffold as a Privileged Structure
In the landscape of modern drug discovery, certain molecular scaffolds consistently emerge as foundational pillars for the construction of potent and selective therapeutic agents. The anthranilic acid framework and its derivatives are chief among these "privileged structures."[1][2] Their inherent functionalities—a carboxylic acid (or ester) and an amino group on an aromatic ring—provide a versatile platform for building complex molecules with diverse biological activities, ranging from anti-inflammatory to anticancer effects.[3][4] This guide focuses on a specifically functionalized derivative, Methyl 2-amino-5-iodo-3-methylbenzoate , a trifunctional building block uniquely positioned for the synthesis of targeted therapies, particularly kinase inhibitors. Its strategic placement of an amino group, a methyl ester, a methyl group, and a highly reactive iodine atom offers medicinal chemists a powerful tool for navigating complex synthetic pathways.
Molecular Profile and Strategic Reactivity
This compound is more than a simple starting material; it is a pre-functionalized scaffold designed for efficient and regioselective modification. Understanding its properties and reactive sites is key to unlocking its synthetic potential.
Physicochemical Properties
A summary of the key properties of the title compound is presented below.
| Property | Value | Reference |
| CAS Number | 1096481-48-9 | [] |
| Molecular Formula | C₉H₁₀INO₂ | [] |
| Molecular Weight | 291.09 g/mol | [] |
| Appearance | Off-white to pale yellow solid | (Typical) |
| Solubility | Soluble in DCM, DMF, DMSO, Ethyl Acetate | (General) |
Key Reactive Sites and Synthetic Rationale
The utility of this molecule stems from its three distinct functional handles, which can be addressed with high selectivity. The causality behind its use in multi-step synthesis lies in the orthogonal reactivity of these sites.
-
C5-Iodo Group: This is the most versatile position for building molecular complexity. The carbon-iodine bond is highly susceptible to palladium-catalyzed cross-coupling reactions. This is the primary reason for its selection in drug synthesis, as it allows for the direct and efficient formation of carbon-carbon or carbon-heteroatom bonds. The Suzuki-Miyaura reaction is the most common transformation at this site.[6]
-
C2-Amino Group: As a nucleophilic primary amine, this group is readily acylated or sulfonated. This allows for the introduction of pharmacophoric elements that can engage in crucial hydrogen bonding interactions with biological targets. It also serves as a handle for cyclization reactions to form heterocyclic cores, such as quinazolinones, which are common in kinase inhibitors.[7]
-
C1-Methyl Ester: The ester group is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This acid can then be coupled with amines to form amides, providing another point of diversification.
The following diagram illustrates the primary, orthogonal reaction vectors available from this strategic building block.
Caption: BRAF V600E in the MAPK signaling pathway and the site of action for Vemurafenib.
Experimental Protocols
The following protocols are provided as robust starting points for the synthetic manipulation of this compound.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol details the coupling of the title compound with an arylboronic acid. The C-I bond is significantly more reactive than a C-Br bond, often allowing for milder reaction conditions.
Objective: To synthesize Methyl 2-amino-3-methyl-5-arylbenzoate.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) [8]* SPhos (4 mol%, if using Pd(OAc)₂)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq) [9]* Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and the base (e.g., K₂CO₃).
-
Add the palladium catalyst (and ligand, if applicable).
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Causality Note: The use of a palladium(0) catalyst is essential for the oxidative addition step into the C-I bond, initiating the catalytic cycle. [6]The base is crucial for the transmetalation step, activating the boronic acid. [9]A phosphine ligand like SPhos stabilizes the palladium center and facilitates the reductive elimination step.
Protocol 2: N-Acylation with an Acyl Chloride
This protocol describes the formation of an amide linkage at the C2-amino position, a key step in attaching side chains that can confer target specificity.
Objective: To synthesize Methyl 2-(acylamino)-5-iodo-3-methylbenzoate.
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (e.g., Propanoyl chloride) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DCM.
-
Add the base (e.g., Triethylamine).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add the acyl chloride dropwise via syringe over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC. Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the N-acylated product. [7] Causality Note: The base (Triethylamine) acts as a scavenger for the HCl generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion. Conducting the initial addition at 0 °C helps to control the exothermic reaction.
Synthetic Workflow Example
The following workflow illustrates a two-step sequence combining the protocols above to rapidly generate a highly functionalized scaffold suitable for further elaboration into a kinase inhibitor.
Caption: A representative two-step synthetic workflow.
Conclusion
This compound is a high-value, strategic building block for medicinal chemistry. Its pre-installed and orthogonally reactive functional groups enable rapid and efficient entry into complex molecular architectures, particularly those relevant to kinase inhibition. The protocols and strategic insights provided herein are intended to empower researchers, scientists, and drug development professionals to leverage the full potential of this versatile scaffold in their discovery programs.
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Butt, T. A., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(8), 8846-8858. [Link]
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Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from Methyl 2-amino-5-iodo-3-methylbenzoate
Introduction: The Strategic Value of Methyl 2-amino-5-iodo-3-methylbenzoate
In the landscape of modern drug discovery and development, the efficiency and versatility of starting materials are paramount. This compound is a highly valuable and strategically functionalized building block for the synthesis of complex pharmaceutical intermediates.[1][] Its utility stems from a unique combination of reactive sites:
-
An Iodine Atom at the 5-position: This serves as a prime handle for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with exceptional regioselectivity.[1][3]
-
A Nucleophilic Amino Group at the 2-position: This group can participate in cyclization reactions, act as a hydrogen bond donor in molecular interactions, or be further functionalized.
-
A Methyl Ester at the 1-position: This group allows for straightforward modifications, such as amide bond formation or hydrolysis to the corresponding carboxylic acid.[1]
This trifecta of functionalities makes it an ideal precursor for constructing diverse molecular scaffolds, particularly for kinase inhibitors and other targeted therapies where precise molecular architecture is key to biological activity. This guide provides detailed protocols and expert insights into the application of this intermediate in key synthetic transformations.
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
The aryl-iodide bond is the most reactive of the aryl halides in the oxidative addition step of palladium-catalyzed cross-coupling reactions, making this compound an excellent substrate for these transformations.[4][5] We will explore three cornerstone reactions: Suzuki-Miyaura Coupling, Sonogashira Coupling, and Buchwald-Hartwig Amination.
Workflow Overview: A Typical Cross-Coupling Experiment
The general workflow for these reactions is standardized, emphasizing anhydrous and anaerobic conditions to protect the palladium catalyst from deactivation.
Caption: Standard experimental workflow for a palladium-catalyzed cross-coupling reaction.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is one of the most robust methods for creating biaryl linkages, a common motif in pharmaceuticals.[6][7] It involves the coupling of an organoboron reagent (boronic acid or ester) with an organohalide.[8]
Expert Insights & Rationale
The choice of catalyst, base, and solvent is critical for success.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classic, reliable choice for its stability and effectiveness with reactive aryl iodides.[9] For more challenging couplings, catalysts with more electron-rich and bulky ligands may be employed.
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to activate the organoboron species in the transmetalation step.[8] Cesium carbonate is often more effective due to its higher solubility in organic solvents.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is common. Water is essential for the hydrolysis of the boronic acid and facilitates the catalytic cycle.
Protocol: Synthesis of Methyl 2-amino-3-methyl-5-phenylbenzoate
This protocol describes a representative Suzuki-Miyaura coupling reaction.
| Parameter | Reagent/Condition | Quantity/Value | Molar Eq. |
| Starting Material | This compound | 291 mg | 1.0 mmol |
| Coupling Partner | Phenylboronic Acid | 146 mg | 1.2 mmol |
| Catalyst | Pd(PPh₃)₄ | 35 mg | 0.03 mmol |
| Base | Potassium Carbonate (K₂CO₃) | 414 mg | 3.0 mmol |
| Solvent | 1,4-Dioxane / H₂O | 10 mL (4:1 v/v) | - |
| Temperature | 90 °C | - | - |
| Reaction Time | 12 hours | - | - |
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.
Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira coupling is the premier method for linking a terminal alkyne with an aryl halide, creating a C(sp²)-C(sp) bond.[10][11] This transformation is invaluable for introducing linear, rigid alkynyl moieties into drug candidates, which can act as linkers or pharmacophoric elements.[12]
Expert Insights & Rationale
The Sonogashira reaction employs a dual catalytic system.
-
Palladium Catalyst: As with the Suzuki coupling, a Pd(0) species like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ is commonly used to activate the aryl iodide.[13]
-
Copper(I) Co-catalyst: A copper(I) salt, typically copper(I) iodide (CuI), is essential. It reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10][11]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), serves both as the base to deprotonate the alkyne and often as the solvent.
-
Key Challenge: The primary side reaction is the copper-catalyzed homocoupling of the alkyne (Glaser coupling). This can be minimized by maintaining strictly anaerobic conditions and using the minimum necessary amount of copper catalyst.[12]
Protocol: Synthesis of Methyl 2-amino-3-methyl-5-(phenylethynyl)benzoate
| Parameter | Reagent/Condition | Quantity/Value | Molar Eq. |
| Starting Material | This compound | 291 mg | 1.0 mmol |
| Coupling Partner | Phenylacetylene | 123 mg (0.13 mL) | 1.2 mmol |
| Pd Catalyst | PdCl₂(PPh₃)₂ | 14 mg | 0.02 mmol |
| Cu Co-catalyst | Copper(I) Iodide (CuI) | 4 mg | 0.02 mmol |
| Base/Solvent | Triethylamine (TEA) | 5 mL | - |
| Temperature | 60 °C | - | - |
| Reaction Time | 6 hours | - | - |
Step-by-Step Procedure:
-
Setup: In a dry Schlenk flask, dissolve this compound, PdCl₂(PPh₃)₂, and CuI in triethylamine.
-
Inert Atmosphere: Degas the solution by three freeze-pump-thaw cycles.
-
Reagent Addition: Add phenylacetylene via syringe under a positive pressure of argon.
-
Reaction: Heat the mixture to 60 °C.
-
Monitoring: Follow the reaction's progress by TLC.
-
Work-up: After completion, cool the mixture and remove the triethylamine under reduced pressure. Dissolve the residue in ethyl acetate (20 mL).
-
Purification: Wash the organic solution with saturated aqueous ammonium chloride (to remove copper salts) and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography (eluent: hexane/ethyl acetate).
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the palladium-catalyzed coupling of amines with aryl halides.[14][15][16] This reaction is critical for accessing countless pharmaceutical scaffolds.[17]
Expert Insights & Rationale
This reaction's success is highly dependent on the ligand and base.
-
Ligands: First-generation phosphine ligands were often insufficient. The development of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) by the Buchwald group was a breakthrough, enabling the coupling of a wide range of amines and aryl halides under milder conditions.[17] These ligands facilitate both the oxidative addition and the final, often rate-limiting, reductive elimination step.[4][17]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is very common, but other bases like potassium phosphate (K₃PO₄) or cesium carbonate may be used for sensitive substrates.[18]
-
Catalyst Precursors: Air-stable palladium precatalysts that incorporate the bulky ligands have been developed to simplify reaction setup and improve reproducibility.
Protocol: Synthesis of Methyl 2-amino-5-(phenylamino)-3-methylbenzoate
| Parameter | Reagent/Condition | Quantity/Value | Molar Eq. |
| Starting Material | This compound | 291 mg | 1.0 mmol |
| Coupling Partner | Aniline | 112 mg (0.11 mL) | 1.2 mmol |
| Pd Precatalyst | XPhos Pd G3 | 17 mg | 0.02 mmol |
| Base | Sodium tert-butoxide (NaOt-Bu) | 134 mg | 1.4 mmol |
| Solvent | Toluene (anhydrous) | 5 mL | - |
| Temperature | 100 °C | - | - |
| Reaction Time | 8 hours | - | - |
Step-by-Step Procedure:
-
Setup (Glovebox): In an inert atmosphere glovebox, weigh this compound, XPhos Pd G3 precatalyst, and NaOt-Bu into a vial.
-
Solvent & Reagent Addition: Add anhydrous toluene, followed by aniline. Seal the vial.
-
Reaction: Remove the vial from the glovebox and place it in a preheated oil bath at 100 °C.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Case Study: Synthesis of a Key Intermediate for Trametinib
Trametinib is a potent and selective inhibitor of MEK1 and MEK2 kinases, which are components of the RAS/RAF/MEK/ERK signaling pathway critical in several cancers.[19][20][21] The synthesis of Trametinib and related MEK inhibitors often relies on intermediates derived from functionalized iodoanilines.[22][23][24] While not a direct one-step reaction from our title compound, the core 2-fluoro-4-iodoaniline fragment in a key Trametinib precursor highlights the synthetic strategies applicable to this compound. The following scheme illustrates a crucial cyclization step in a patented synthesis route.[22][23][25]
Caption: Key cyclization step in the synthesis of a Trametinib intermediate.
This reaction demonstrates how a complex heterocyclic core, essential for the final drug's activity, is constructed using an iodinated aniline derivative. The iodine atom, while not directly participating in this specific cyclization, is a crucial feature of the starting material, often installed to enable prior or subsequent coupling reactions to build out other parts of the molecule. The principles of handling and reacting substituted iodoanilines are directly transferable from our title compound.
Summary and Outlook
This compound is a powerful and versatile intermediate whose value lies in its pre-installed, orthogonally reactive functional groups. The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide reliable and scalable pathways to a vast array of more complex structures. These methods are foundational in modern medicinal chemistry, enabling the rapid generation of compound libraries and the efficient synthesis of targeted therapeutics like kinase inhibitors. Researchers and drug development professionals can leverage the protocols and insights in this guide to accelerate their synthetic campaigns and unlock new chemical space.
References
- Palladium-catalyzed Cross-coupling of Aryl Iodides with ¢-Trimethylsiloxy-¡-diazoesters: A Novel Approach toward ¢-Keto. Chinese Chemical Letters.
- CN109336884B - Method for synthesizing trametinib key intermediate. Google Patents.
-
An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society. Available at: [Link]
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A method for synthesizing trametinib key intermediate. Eureka | Patsnap. Available at: [Link]
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Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Journal of Nuclear Medicine. Available at: [Link]
-
Cross-coupling reaction. Wikipedia. Available at: [Link]
-
Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. RSC Publishing. Available at: [Link]
- CN109336884A - A method of synthesis Trimetinib key intermediate. Google Patents.
-
Design, Synthesis and Biological Evaluation of the Novel MEK Inhibitor and Radioprotectors. Flinders University. Available at: [Link]
-
Design and Synthesis of Novel MEK Inhibitors for the Treatment of Solid Tumors. PubMed. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents. PubMed. Available at: [Link]
-
Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Korea University Pure. Available at: [Link]
-
Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. ResearchGate. Available at: [Link]
-
Current Development Status of MEK Inhibitors. MDPI. Available at: [Link]
-
High-Purity Pharmaceutical Intermediate: Methyl 2-Amino-5-Chlorobenzoate for Tolvaptan Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
2-Amino-5-iodo-3-methylbenzoic Acid. PubChem. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. ResearchGate. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC - NIH. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
-
Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PMC - PubMed Central. Available at: [Link]
-
Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. University of Illinois Urbana-Champaign. Available at: [Link]
-
Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. ResearchGate. Available at: [Link]
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laboratory scale synthesis protocol for Methyl 2-amino-5-iodo-3-methylbenzoate
An Application Note for the Laboratory Scale Synthesis of Methyl 2-amino-5-iodo-3-methylbenzoate
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, detailed protocol for the laboratory-scale synthesis of this compound, a valuable substituted aniline derivative. This compound serves as a critical building block in medicinal chemistry and materials science, particularly in the synthesis of novel non-nucleoside reverse transcriptase inhibitors like Rilpivirine analogs[]. The described method is a two-stage process commencing with the preparation of the key intermediate, Methyl 2-amino-3-methylbenzoate, followed by a regioselective electrophilic iodination. The protocol emphasizes safety, mechanistic rationale, and practical laboratory execution, making it suitable for researchers, chemists, and professionals in drug development.
Introduction and Synthetic Strategy
The synthesis of halogenated aromatic compounds is a cornerstone of modern organic chemistry, providing versatile intermediates for cross-coupling reactions and other functional group transformations. This compound is a trifunctional molecule featuring an amine, an ester, and an aryl iodide. This specific arrangement makes it a highly strategic precursor for constructing complex molecular architectures[2].
The synthetic approach detailed herein involves two primary stages:
-
Preparation of the Starting Material: Synthesis of Methyl 2-amino-3-methylbenzoate via the catalytic hydrogenation of Methyl 3-methyl-2-nitrobenzoate. This is a reliable and high-yielding method for the reduction of an aromatic nitro group without affecting the ester functionality[3][4].
-
Regioselective Iodination: Introduction of an iodine atom onto the aromatic ring using N-Iodosuccinimide (NIS) as the iodinating agent. The reaction is directed to the 5-position, which is para to the methyl group and meta to the strongly activating amino group. This regioselectivity is achieved due to the steric hindrance at the ortho positions (4 and 6) relative to the amino group, making the less hindered 5-position the preferred site of electrophilic attack. A similar strategy has been successfully employed for the synthesis of analogous compounds[5].
Reaction Scheme
Stage 1: Preparation of Starting Material

Stage 2: Iodination

Safety and Handling
Extreme caution must be exercised throughout this protocol. All operations must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and chemical-resistant gloves.
| Chemical | Hazards | Handling Precautions |
| N-Iodosuccinimide (NIS) | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation[6][7]. Light and moisture sensitive[7]. | Avoid inhalation of dust. Wear full PPE. Store in a cool, dry, dark place under an inert atmosphere. Ensure appropriate waste disposal procedures are followed[6][8]. |
| Glacial Acetic Acid | Corrosive, causes severe skin burns and eye damage. Flammable liquid and vapor. | Use in a well-ventilated fume hood. Keep away from heat and open flames. Handle with care to avoid contact. |
| Palladium on Carbon (Pd/C) | Flammable solid. May ignite if dry. | Handle with care. Do not allow the catalyst to dry completely. It is often handled as a wet paste. Ensure proper quenching and disposal procedures. |
| Hydrogen Gas (H₂) | Extremely flammable gas. Risk of explosion. | Use in a well-ventilated area with appropriate hydrogenation equipment. Ensure there are no ignition sources. |
| Ethyl Acetate / Hexanes | Highly flammable liquids and vapors. May cause drowsiness or dizziness. | Keep away from ignition sources. Use only in a chemical fume hood. |
Experimental Protocol
Stage 1: Synthesis of Methyl 2-amino-3-methylbenzoate
This procedure is adapted from established methods for the reduction of aromatic nitro compounds[4].
Materials & Equipment
| Reagents | Equipment |
|---|---|
| Methyl 3-methyl-2-nitrobenzoate | High-pressure hydrogenation vessel (e.g., Parr shaker) |
| 5% Palladium on Carbon (Pd/C), wet | Magnetic stir plate and stir bars |
| Acetonitrile (MeCN) or Methanol (MeOH) | Filtration apparatus (Büchner funnel, filter flask) |
| Hydrogen Gas (H₂) Source | Celite® or similar filter aid |
| Nitrogen Gas (N₂) Source | Rotary evaporator |
Procedure:
-
To a high-pressure vessel, add Methyl 3-methyl-2-nitrobenzoate (1.0 eq).
-
Add a suitable solvent such as acetonitrile or methanol (approx. 3-4 mL per gram of substrate).
-
Carefully add 5% Pd/C catalyst (1-2 mol%). The catalyst should be handled wet to prevent ignition.
-
Seal the vessel, purge with nitrogen, and then purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 60-100 psi) and heat to 60-70 °C[4].
-
Stir the reaction vigorously for 8-12 hours or until hydrogen uptake ceases. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Purge the vessel with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield Methyl 2-amino-3-methylbenzoate, which can be used in the next step, often without further purification. The expected yield is typically high (>95%)[4].
Stage 2: Synthesis of this compound
This protocol is based on the effective iodination of similar aniline derivatives[5].
Materials & Equipment
| Reagents | Equipment |
|---|---|
| Methyl 2-amino-3-methylbenzoate | Round-bottom flask |
| N-Iodosuccinimide (NIS) | Magnetic stir plate and stir bar |
| Glacial Acetic Acid | Condenser and heating mantle |
| Ethyl Acetate (EtOAc) | Separatory funnel |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | Beakers and Erlenmeyer flasks |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) soln. | Rotary evaporator |
| Brine (saturated NaCl soln.) | TLC plates and chamber |
| Anhydrous Magnesium Sulfate (MgSO₄) | Recrystallization or column chromatography apparatus |
Procedure:
-
In a round-bottom flask, dissolve Methyl 2-amino-3-methylbenzoate (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of substrate).
-
Stir the solution at room temperature.
-
Add N-Iodosuccinimide (1.05-1.1 eq) portion-wise over 15 minutes. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:EtOAc solvent system). The product spot should be less polar than the starting material.
-
Upon completion, pour the reaction mixture into a beaker containing ice water (approx. 10x the volume of acetic acid used).
-
Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to remove any residual iodine), water, and finally brine[5].
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound as a solid.
Characterization
The final product should be characterized to confirm its identity and purity.
-
Appearance: Off-white to light brown solid.
-
Molecular Formula: C₉H₁₀INO₂[].
-
Molecular Weight: 291.09 g/mol [].
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of iodination.
-
Mass Spectrometry: To confirm the molecular weight.
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Stage 1: Incomplete Reduction | Inactive catalyst; Insufficient hydrogen pressure or reaction time; Substrate purity issues. | Use fresh, active Pd/C catalyst. Ensure the system is leak-proof and maintain adequate H₂ pressure. Increase reaction time or temperature moderately. |
| Stage 2: Incomplete Iodination | Insufficient NIS; Short reaction time; Deactivated NIS due to moisture. | Increase reaction time. Add a slight excess of NIS (e.g., 1.1-1.2 eq). Ensure all reagents and solvents are dry. |
| Stage 2: Formation of Di-iodinated Product | Reaction temperature too high; Excess NIS used. | Maintain reaction at room temperature. Use no more than 1.1 equivalents of NIS. Monitor carefully by TLC. |
| Low Yield after Work-up | Incomplete extraction; Product loss during neutralization (if pH becomes too acidic/basic). | Perform multiple extractions with ethyl acetate. Carefully monitor pH during the neutralization step to avoid extremes. |
| Product is an Oil or Difficult to Crystallize | Presence of impurities (e.g., residual succinimide or starting material). | Purify the crude product using column chromatography on silica gel. |
References
-
New Jersey Department of Health. (n.d.). Hazard Summary: Iodine Monochloride. Retrieved from [Link][9]
-
Loba Chemie. (n.d.). IODINE MONOCHLORIDE FOR SYNTHESIS. Retrieved from [Link][10]
-
DC Fine Chemicals. (n.d.). Safety Data Sheet: N-Iodosuccinimide. Retrieved from [Link][8]
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purification of Methyl 2-amino-5-iodo-3-methylbenzoate by column chromatography
An Application Note and Protocol for the Purification of Methyl 2-amino-5-iodo-3-methylbenzoate by Column Chromatography
Abstract
This compound is a substituted aromatic amine that serves as a valuable building block in medicinal chemistry and drug development, notably in the synthesis of non-nucleoside reverse transcriptase inhibitors.[] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient. However, the purification of amine-containing compounds by silica gel chromatography presents a significant challenge due to strong, non-specific binding between the basic amine functionality and the acidic silanol groups of the stationary phase. This interaction often leads to poor separation, significant peak tailing, and potential sample degradation. This document provides a robust, step-by-step protocol for the purification of this compound using a modified mobile phase in a standard flash column chromatography setup. The method is designed to be self-validating by neutralizing the acidic silica surface, ensuring reproducible and efficient purification.
Introduction: The Challenge of Purifying Basic Amines
Column chromatography is a cornerstone technique for the purification of organic compounds.[2] The separation is based on the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). Silica gel, with its surface populated by acidic silanol (Si-OH) groups, is highly effective for separating compounds based on polarity. However, when the target molecule is a basic amine, a strong acid-base interaction can occur, causing the compound to bind irreversibly or elute with significant tailing.[3][4] This phenomenon complicates purification, reduces yield, and compromises the final purity.
To overcome this, a common and effective strategy is to modify the mobile phase by adding a small quantity of a competing, volatile base, such as triethylamine (TEA) or ammonia.[4] This additive deactivates the acidic sites on the silica gel, preventing the target amine from binding too strongly and allowing for a clean, predictable elution profile based primarily on polarity. This application note details this approach for the purification of this compound.
Physicochemical Properties & Safety
A thorough understanding of the compound's properties and handling requirements is paramount for safety and experimental success.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [] |
| Molecular Formula | C₉H₁₀INO₂ | [] |
| Molecular Weight | 291.09 g/mol | [] |
| Appearance | White to off-white solid (typical for related compounds) | Inferred from[5] |
| CAS Number | 1096481-48-9 |[] |
Safety and Handling: While a specific Safety Data Sheet (SDS) for this exact molecule is not readily available, data from closely related structures, such as methyl benzoate and other substituted anilines, should be used to guide handling procedures.
-
Hazards: Harmful if swallowed. May cause skin and eye irritation.[6][7] Handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[8]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[7]
Purification Workflow and Principle
The overall strategy involves two main stages: rapid method development using Thin Layer Chromatography (TLC) followed by scaled-up purification using flash column chromatography.
Figure 1: Overall workflow for the purification process.
The core principle of this protocol is the deactivation of the silica stationary phase. The triethylamine (TEA) in the mobile phase preferentially binds to the acidic silanol groups, creating a less polar and non-acidic surface for the separation to occur.
Figure 2: Mechanism of improved elution with a basic modifier.
PART 1: Method Development with Thin Layer Chromatography (TLC)
TLC is an indispensable tool for rapidly determining the optimal mobile phase composition before committing to a large-scale column.[9] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4, ensuring good separation from impurities.[10]
Protocol 1: TLC Method Development
-
Prepare Eluent: Prepare stock solutions of various ratios of Hexane and Ethyl Acetate (EtOAc). A good starting point is 9:1, 4:1, and 1:1 Hexane:EtOAc. To each of these solutions, add 1% triethylamine (v/v). For example, to 99 mL of solvent, add 1 mL of TEA. The TEA is crucial for preventing streaking on the TLC plate.[11]
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a minimal volume of a suitable solvent like dichloromethane (DCM) or ethyl acetate.
-
Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the prepared eluent. Ensure the baseline is above the solvent level. Cover the chamber and allow the solvent front to travel up the plate.[10]
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.
-
Rf Calculation: Calculate the Rf value for your target spot using the formula: Rf = (distance traveled by sample) / (distance traveled by solvent)[9]
-
Optimization: Adjust the solvent ratio until the Rf value for the target compound is in the desired range (0.2-0.4). A higher proportion of ethyl acetate will increase the Rf value.
Table 2: Example TLC Optimization Data
| Solvent System (Hexane:EtOAc + 1% TEA) | Rf of Target Compound | Observation |
|---|---|---|
| 9:1 | 0.15 | Moves too slowly. Increase polarity. |
| 4:1 | 0.30 | Ideal for column separation. |
| 2:1 | 0.55 | Moves too quickly. May co-elute with non-polar impurities. |
PART 2: Preparative Flash Column Chromatography Protocol
This protocol assumes a standard glass column for flash chromatography, where air pressure is used to accelerate solvent flow.
Materials and Reagents
-
Crude this compound
-
Silica gel (flash grade, e.g., 230-400 mesh)
-
Glass chromatography column with stopcock
-
Hexane, Ethyl Acetate (ACS grade or higher)
-
Triethylamine (TEA)
-
Sand (washed)
-
Cotton or glass wool
-
Collection vessels (test tubes or flasks)
-
TLC plates and chamber
-
Rotary evaporator
Protocol 2: Step-by-Step Purification
-
Column Preparation:
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.[2]
-
Add a small layer (~1 cm) of sand over the plug to create an even base.
-
Prepare the mobile phase based on the optimized TLC conditions (e.g., 4:1 Hexane:EtOAc + 1% TEA).
-
-
Packing the Column (Slurry Method):
-
In a beaker, mix the required amount of silica gel with the mobile phase to form a free-flowing slurry. The amount of silica should be 50-100 times the weight of the crude sample.
-
With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use additional mobile phase to rinse any remaining silica from the beaker into the column.
-
Gently tap the side of the column to dislodge air bubbles and encourage even packing.
-
Once all the silica has settled, add another ~1 cm layer of sand on top to protect the surface during solvent addition.
-
Drain the excess solvent until the level is just at the top of the sand layer. Never let the column run dry.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (2-3 times the sample weight) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.
-
Carefully add this powder to the top of the packed column, creating a thin, even layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, filling the space above the sand.
-
Apply gentle air pressure to the top of the column to begin the elution process at a steady drip rate.
-
Begin collecting fractions immediately in numbered test tubes. A typical fraction size is 5-20 mL, depending on the column size.
-
Maintain the solvent level in the column by adding fresh mobile phase as needed.
-
-
Monitoring the Separation:
-
Periodically analyze the collected fractions using TLC to determine which ones contain the purified product. Spot every few fractions on a single TLC plate.
-
Fractions containing only the target compound spot (with the correct Rf) should be combined.
-
-
Isolation of the Pure Product:
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvents and triethylamine using a rotary evaporator. Note: Triethylamine has a boiling point of 89.5 °C, so it may require gentle heating of the water bath to remove completely.
-
Place the flask under high vacuum to remove any residual solvent traces.
-
The resulting solid or oil is the purified this compound. Determine the final mass and calculate the yield.
-
Troubleshooting
Table 3: Common Problems and Solutions
| Problem | Possible Cause | Solution |
|---|---|---|
| Compound streaks on TLC plate | Amine interacting with acidic silica. | Ensure ~1% triethylamine is added to the TLC eluent. |
| Compound will not elute from the column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., switch from 4:1 to 3:1 Hexane:EtOAc). |
| Poor separation of spots | Rf values are too close. | Re-optimize the TLC solvent system. Try a different solvent mixture (e.g., Dichloromethane/Methanol). |
| Cracked or channeled silica bed | Column was packed poorly or ran dry. | The run must be stopped and the column repacked. Ensure the silica bed is always submerged in solvent. |
Conclusion
The purification of basic compounds like this compound via silica gel chromatography requires a specific modification to the standard protocol. The addition of a small percentage of a basic modifier, such as triethylamine, to the mobile phase effectively deactivates the acidic stationary phase, leading to symmetrical peak shapes, predictable elution, and high-purity recovery. By first optimizing the separation on TLC and then applying the conditions to a carefully packed column, researchers can reliably and efficiently purify this and other challenging amine-containing molecules.
References
-
ResearchGate. (2017). I want good solvent system in TLC in aniline and ketone compound? [Online Forum]. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-5-iodo-3-methylbenzoic Acid. National Center for Biotechnology Information. Available at: [Link]
-
Narain, A. S., & Namboodiri, M. A. (1998). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science, 36(1), 29-32. Available at: [Link]
-
University of Rochester. (n.d.). How to run column chromatography. Department of Chemistry. Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Blog Post]. Available at: [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Application Note AN68. Available at: [Link]
-
Mogarkar, K. R., et al. (2005). Single step thin-layer chromatographic method for quantitation of enzymatic formation of fatty acid anilides. Journal of Chromatography B, 823(1), 20-25. Available at: [Link]
-
Politzer, I. R., et al. (1995). TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase. Journal of Chromatographic Science, 33(6), 316-320. Available at: [Link]
-
Professor Dave Explains. (2019). Thin Layer Chromatography (TLC). [Video]. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Available at: [Link]
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Application Notes and Protocols for the Quality Control of Methyl 2-amino-5-iodo-3-methylbenzoate
Introduction
Methyl 2-amino-5-iodo-3-methylbenzoate is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its purity and quality are paramount to ensure the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical methods and protocols required for the stringent quality control of this compound. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals to establish robust quality control systems.
The selection of analytical techniques is grounded in providing a holistic quality assessment, encompassing identity, purity, assay, and stability. This guide will delve into chromatographic, spectroscopic, and thermal analysis techniques, explaining the rationale behind their application and providing detailed, step-by-step protocols. Adherence to these protocols will ensure that this compound meets the rigorous quality standards demanded in pharmaceutical development.
Chromatographic Methods for Purity and Assay
Chromatographic techniques are indispensable for separating and quantifying the main component from any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for purity and assay determination due to its high resolution, sensitivity, and versatility.[1] A reversed-phase method is typically employed for compounds like this compound.
Application Note: This HPLC method is designed to be stability-indicating, meaning it can resolve the main peak from potential degradation products and impurities. The use of a C18 column provides excellent separation for this moderately polar compound. The mobile phase composition is optimized for good peak shape and resolution. UV detection is suitable as the molecule contains a chromophore.[2]
Experimental Protocol: Reversed-Phase HPLC for Purity and Assay
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-20 min: 40-80% B20-25 min: 80% B25-26 min: 80-40% B26-30 min: 40% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm or determined by UV scan (λmax) |
Preparation of Solutions:
-
Standard Preparation: Accurately weigh and dissolve about 10 mg of this compound reference standard in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent) to obtain a stock solution of 100 µg/mL.
-
Sample Preparation: Prepare the sample solution at the same concentration as the standard solution using the same diluent.
-
Purity Determination: For impurity profiling, a more concentrated sample solution (e.g., 1 mg/mL) may be necessary to detect low-level impurities.
Quantification:
-
Assay: Calculate the percentage of this compound in the sample by comparing the peak area of the sample to the peak area of the reference standard.
-
Purity: Determine the area percentage of all detected peaks relative to the total peak area. Identify and quantify any specified impurities against their respective reference standards if available.
Method Validation Workflow:
Caption: A typical workflow for HPLC method validation based on ICH guidelines.[3][4]
Gas Chromatography (GC)
GC is a suitable alternative for purity analysis, especially for identifying volatile impurities. Benzoic acid and its derivatives can be analyzed by GC, sometimes requiring derivatization to improve volatility and peak shape.[5][6]
Application Note: This GC-MS method provides high specificity for impurity identification through mass fragmentation patterns.[2] Derivatization with a silylating agent like BSTFA is recommended to improve the chromatographic behavior of the amino and carboxyl groups, preventing peak tailing.[6]
Experimental Protocol: GC-MS for Impurity Profiling
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 280°C |
| Oven Temperature Program | Initial: 100°C, hold for 2 minRamp: 15°C/min to 300°C, hold for 5 min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-500 |
Sample Preparation (with Derivatization):
-
Accurately weigh about 1 mg of the sample into a vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
Analysis:
-
Inject 1 µL of the derivatized sample.
-
Identify impurities by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of known standards, if available.
-
Semi-quantify impurities based on their peak area relative to the main component.
Spectroscopic Methods for Identification and Structural Confirmation
Spectroscopic techniques are essential for confirming the identity and structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.[7][8]
Application Note: ¹H NMR will confirm the substitution pattern on the aromatic ring and the presence of the methyl and ester methyl groups through chemical shifts, integration, and coupling patterns.[9] ¹³C NMR will confirm the number of unique carbon atoms in the molecule.
Protocol: ¹H and ¹³C NMR Spectroscopy
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Data Acquisition:
-
Acquire standard ¹H and ¹³C spectra.
-
For ¹H NMR, typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is standard.
Data Interpretation:
-
Compare the obtained spectra with the known spectrum of a reference standard or with predicted spectra to confirm the identity and structure. The expected ¹H NMR signals for the aromatic protons should show a specific splitting pattern corresponding to their positions on the substituted ring.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
Application Note: The IR spectrum should show characteristic absorption bands for the N-H stretches of the primary amine, the C=O stretch of the ester, and C-I stretch, providing a unique fingerprint for the molecule.[10]
Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
Instrumentation:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
Data Acquisition:
-
Record the spectrum typically from 4000 to 400 cm⁻¹.
-
Perform background correction before running the sample.
Data Interpretation:
-
Compare the sample spectrum with that of a reference standard. Key expected peaks include:
-
N-H stretch (amine): ~3300-3500 cm⁻¹
-
C-H stretch (aromatic/aliphatic): ~2850-3100 cm⁻¹
-
C=O stretch (ester): ~1700-1730 cm⁻¹
-
C-N stretch: ~1200-1350 cm⁻¹
-
C-O stretch: ~1000-1300 cm⁻¹
-
C-I stretch: ~500-600 cm⁻¹
-
Thermal Analysis
Thermal analysis techniques provide information about the physical properties of the compound, such as melting point and thermal stability.[11][12]
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and purity of a crystalline solid.
Application Note: A sharp melting endotherm is indicative of high purity. The presence of impurities typically results in a broadened and depressed melting endotherm.[13] DSC can also be used to study polymorphism.[14]
Protocol: Differential Scanning Calorimetry (DSC)
Instrumentation:
-
Differential Scanning Calorimeter.
Experimental Conditions:
| Parameter | Recommended Condition |
| Sample Pan | Aluminum, hermetically sealed |
| Sample Size | 2-5 mg |
| Purge Gas | Nitrogen at 50 mL/min |
| Heating Rate | 10°C/min |
| Temperature Range | Ambient to a temperature above the expected melting point (e.g., 200°C) |
Analysis:
-
Determine the onset temperature and the peak maximum of the melting endotherm.
-
The sharpness of the peak provides a qualitative indication of purity.
Stability-Indicating Studies: Forced Degradation
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to ensure the analytical methods are stability-indicating.[15][16] The compound should be subjected to stress conditions as per ICH guidelines.[17][18]
Application Note: Subjecting the compound to acid, base, oxidative, thermal, and photolytic stress helps to identify potential degradation products.[19] The HPLC method described in Section 1.1 should be used to analyze the stressed samples to demonstrate that the degradation products are well-separated from the main peak.
Protocol: Forced Degradation Studies
Stress Conditions:
| Condition | Suggested Parameters |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid state at 80°C for 48 hours |
| Photostability | As per ICH Q1B (exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter) |
Procedure:
-
Prepare solutions of the compound (e.g., 1 mg/mL) for hydrolysis and oxidation studies.
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration and analyze by the validated HPLC method.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the main peak area. The goal is to achieve 5-20% degradation.[17]
Logical Flow of Quality Control Testing:
Caption: Logical workflow for the quality control testing of this compound.
Conclusion
A robust analytical quality control strategy is fundamental for ensuring the consistent quality of this compound. The integration of chromatographic, spectroscopic, and thermal methods provides a comprehensive characterization of the material. The protocols outlined in this guide are based on established scientific principles and regulatory expectations, offering a solid foundation for researchers and drug development professionals to implement effective quality control and ensure the integrity of their final products. Method validation, particularly for the primary HPLC assay and purity method, must be performed according to ICH guidelines to guarantee reliable and accurate results.[20][21][22]
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Kavita, P., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 4(3), 119-127. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
Eclevar. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry. Retrieved from [Link]
-
TSI Journals. (2023). Pharmaceutical Quality Control Using Thermal Analysis Methods. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals Handbook. Retrieved from [Link]
-
NETZSCH. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis. Retrieved from [Link]
-
DKT. (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
PubMed. (1980). Gas chromatographic determination of low concentrations of benzoic acid in human plasma and urine. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
-
DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]
-
Quora. (2021). How to test for the purity of sodium benzoate. Retrieved from [Link]
-
ResearchGate. (2023). Benzoic acid determination with GC-FID?. Retrieved from [Link]
-
MedCrave. (n.d.). Analysis of amino acids by high performance liquid chromatography. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (n.d.). Simultaneous gas chromatography analysis of preservatives in Chinese traditional meat products collected from Ilan County. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2020). NIOSH Manual of Analytical Methods (NMAM), 5th Edition. Retrieved from [Link]
-
NJ Labs. (2024). Assay of Sodium Benzoate and Potassium Sorbate using HPLC. Retrieved from [Link]
-
Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]
-
ResearchGate. (2025). H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived from 2‐Aminobenzothiazole and 2‐Amino‐3‐Hydroxypyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). VALIDATED HPLC METHOD FOR DETERMINITION OF 5-AMINO- 2-METHYL BENZOIC ACID IN CANAGLIFLOZIN DRUG SUBSTANCES. Retrieved from [Link]
-
Organic Spectrometry. (n.d.). 5: Organic Spectrometry. Retrieved from [Link]
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The Strategic Utility of Methyl 2-amino-5-iodo-3-methylbenzoate: A Privileged Scaffold for Modern Drug Discovery
Introduction: The Anthranilate Core in Medicinal Chemistry
Anthranilic acid and its derivatives are foundational pillars in the architecture of pharmacologically active molecules.[1][2] This privileged scaffold is present in a wide array of therapeutics, from anti-inflammatory agents to complex anticancer compounds.[2][3] The strategic placement of functional groups on the anthranilate ring allows for the creation of large, diverse compound libraries, which is essential for comprehensive structure-activity relationship (SAR) studies in drug development.[1][2] Within this versatile class of compounds, Methyl 2-amino-5-iodo-3-methylbenzoate emerges as a particularly powerful and strategically designed molecular scaffold. Its unique arrangement of functional groups offers a pre-optimized platform for rapid diversification and the construction of complex molecular architectures.
This guide provides an in-depth exploration of this compound as a molecular scaffold. We will delve into its synthesis, the rationale behind its specific substitution pattern, and provide detailed, field-proven protocols for its application in key synthetic transformations that are central to modern drug discovery.
Molecular Architecture and Strategic Advantages
The power of this compound lies in the specific roles of each of its substituents, which provide a confluence of reactivity, selectivity, and steric influence.
-
The Iodide at C5: This is the primary reactive handle for diversification. The carbon-iodine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, serving as a reliable anchor point for introducing a vast range of molecular fragments.[4] It is the preferred halogen for reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination due to its high reactivity, which often allows for milder reaction conditions.
-
The Amino Group at C2: This group serves multiple purposes. It can act as a hydrogen bond donor, crucial for molecular recognition at a biological target. Furthermore, it can be a nucleophile for subsequent reactions, such as acylation or the formation of heterocyclic rings (e.g., quinazolinones).[5]
-
The Methyl Group at C3: The ortho-methyl group provides steric bulk that can influence the conformation of the molecule.[4] This steric hindrance can be critical for fine-tuning binding affinity to a target protein by locking the molecule into a more favorable bioactive conformation. It also electronically influences the aromatic ring, modulating the reactivity of the adjacent functional groups.
-
The Methyl Ester at C1: The ester provides a site for hydrolysis to the corresponding carboxylic acid, which can serve as another key interaction point (e.g., forming salt bridges or strong hydrogen bonds) in a pharmacophore. Alternatively, it can be converted into amides, further expanding the chemical space accessible from this scaffold.[4]
The combination of these features makes this scaffold an ideal starting point for building libraries aimed at discovering enzyme inhibitors, receptor modulators, and other biologically active agents.[4]
Synthesis of the Scaffold
The synthesis of this compound is typically achieved through the electrophilic iodination of the corresponding anthranilate precursor. The directing effects of the activating amino group and the weakly activating methyl group guide the iodine to the C5 position.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the halogenation of substituted anthranilates.[6]
Workflow Diagram: Scaffold Synthesis
Caption: Synthesis of the target scaffold from its non-iodinated precursor.
Materials:
-
Methyl 2-amino-3-methylbenzoate
-
N-Iodosuccinimide (NIS)
-
Glacial Acetic Acid
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask protected from light, dissolve Methyl 2-amino-3-methylbenzoate (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of starting material).
-
To this solution, add N-Iodosuccinimide (1.05 - 1.1 eq) portion-wise over 15 minutes. The reaction is exothermic; maintain the temperature below 30°C with a water bath if necessary.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly into a beaker containing ice and a stirred solution of saturated aqueous NaHCO₃ until effervescence ceases.
-
Add 10% aqueous Na₂S₂O₃ to quench any remaining iodine (the brown color will disappear).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with saturated NaHCO₃, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Application in Cross-Coupling Reactions: Building Molecular Complexity
The C5-iodide is the gateway to diversification. The following protocols outline its use in three of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis.
Protocol 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl iodide with an organoboron compound.[7] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.[8]
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to yield the desired biaryl product.
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 75-95% | [9] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 80-98% | [10] |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 85 | 70-90% | [7] |
Protocol 3: Sonogashira Coupling
The Sonogashira coupling enables the synthesis of arylalkynes by reacting the aryl iodide with a terminal alkyne, a transformation crucial for creating linear, rigid structural motifs.[11] The reaction is typically co-catalyzed by palladium and copper(I) salts.[3][12]
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.2-1.5 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%)
-
Copper(I) Iodide (CuI, 4-6 mol%)
-
Amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask, add the scaffold, palladium catalyst, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne.
-
Stir the mixture at room temperature or with gentle heating (40-60°C) until the reaction is complete (monitored by TLC/LC-MS). Running the reaction under strictly anaerobic conditions is critical to prevent the homocoupling of the alkyne (Glaser coupling).[1]
-
Once complete, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine, then dry over Na₂SO₄.
-
Concentrate the solution and purify the product by column chromatography.
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield | Reference |
| PdCl₂(PPh₃)₂ / CuI | TEA | THF | 25-50 | 70-90% | [3] |
| Pd(OAc)₂ / PPh₃ / CuI | DIPEA | DMF | 60 | 65-85% | [11] |
| Amine-Free: Pd(OAc)₂ | Bu₄NOAc | DMF | 25 | 70-95% | [2] |
Protocol 4: Buchwald-Hartwig Amination
This reaction is one of the most powerful methods for forming C-N bonds, allowing the introduction of a wide variety of primary and secondary amines at the C5 position.[4][13] The choice of a bulky, electron-rich phosphine ligand is critical for high efficiency.[14]
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos or BINAP, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In an inert atmosphere glovebox, add the palladium precatalyst, ligand, and base to a reaction tube.
-
Add the scaffold, then the solvent.
-
Finally, add the amine coupling partner.
-
Seal the tube and heat to 80-110°C with stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Case Study: Application in the Synthesis of Rilpivirine Analogs
This compound (or its corresponding acid) is a documented building block in the synthesis of analogs of Rilpivirine.[] Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV infection. The synthesis of analogs is a common strategy to improve potency, overcome resistance, or enhance pharmacokinetic properties.
Logical Relationship: Scaffold to Drug Analog
Caption: From scaffold to biologically active drug analog library.
In this context, the scaffold provides the core structure. The C5-iodo position is used to introduce various cyano-substituted vinyl-aryl or heteroaryl groups via cross-coupling, which are known to be critical for the anti-HIV activity of Rilpivirine. The amino and ester/acid functionalities are then available for further modification to optimize the drug-like properties of the final compounds.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed scaffold engineered for efficiency in drug discovery. Its pre-installed handles for orthogonal chemical modifications—the highly reactive iodide for cross-coupling and the versatile amino and ester groups for further derivatization—allow researchers to rapidly generate and explore vast areas of chemical space. The protocols and insights provided here serve as a comprehensive guide for leveraging this powerful building block to accelerate the discovery of novel chemical entities with therapeutic potential.
References
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Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug development research, 82(7), 945-958. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
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Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752-5755. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 15, 2026, from [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved January 15, 2026, from [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved January 15, 2026, from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 15, 2026, from [Link]
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Faisal, H., et al. (2022). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Journal of Pharmaceutical Negative Results, 13(4), 1081-1092. [Link]
- Google Patents. (2005). Method for preparing 2-amino-5-iodo benzoic acid. KR20070039948A.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 15, 2026, from [Link]
-
Tiwari, D., et al. (2011). Synthesis and pharmacological screening of N- substituted anthranilic acid derivatives. International Journal of Drug Development & Research, 3(2), 265-271. [Link]
-
Krajčovičová, S., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. RSC Advances, 11(15), 8685-8696. [Link]
-
ChemistryTalk. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
Lee, J., et al. (2024). Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Asian Journal of Organic Chemistry, 13(5), e202400027. [Link]
- Google Patents. (2015). Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide. US9169198B2.
-
Shirodkar, P. Y., et al. (2018). Synthesis and biological activity of peptide derivatives of 2-hydroxy-5-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-YL) benzoic acid. ResearchGate. [Link]
-
PubChem. (n.d.). 2-Amino-5-iodo-3-methylbenzoic Acid. Retrieved January 15, 2026, from [Link]
-
Khan, I., et al. (2014). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 19(9), 14333-14346. [Link]
-
Oza, V. B., et al. (1999). Synthesis and evaluation of anthranilic acid-based transthyretin amyloid fibril inhibitors. Bioorganic & Medicinal Chemistry Letters, 9(1), 1-6. [Link]
-
Ayogu, J. I., & Ibezim, A. (2015). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. Asian Journal of Chemistry, 27(8), 2821-2826. [Link]
-
Royal Society of Chemistry. (2019). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science. [Link]
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 5859-5919. [Link]
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Application Note: Methyl 2-amino-5-iodo-3-methylbenzoate as a Strategic Building Block in the Synthesis of Kinase Inhibitors
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of Methyl 2-amino-5-iodo-3-methylbenzoate in the synthesis of kinase inhibitors. We will explore the rationale behind its design, its application in palladium-catalyzed cross-coupling reactions, and provide detailed protocols for its use in constructing core scaffolds of potent kinase inhibitors, such as those targeting the MAPK/ERK pathway.
Introduction: The Central Role of Kinase Inhibitors and Privileged Scaffolds
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[1][2] The development of small molecule kinase inhibitors has revolutionized oncology, with drugs like Trametinib targeting the MEK kinase in the MAPK/ERK pathway, proving effective in treating certain types of melanoma and lung cancer.[3][4]
The anthranilic acid framework and its derivatives are recognized as "privileged structures" in medicinal chemistry.[5][6][7][8] This is due to their ability to serve as a versatile scaffold for creating extensive compound libraries and their presence in numerous biologically active molecules, including kinase inhibitors.[5][9] this compound is a highly functionalized anthranilate derivative designed specifically to expedite the synthesis of complex kinase inhibitors.
The Strategic Value of this compound
This building block is strategically designed with three key functional groups that allow for sequential and orthogonal chemical modifications. This multi-functional nature is critical for the efficient construction of complex drug-like molecules.
-
Amino and Methyl Ester Groups: The primary amine and the methyl ester at the 1 and 2 positions are precursors for the formation of amide bonds or the construction of heterocyclic systems, which are common features in many kinase inhibitors.
-
Iodo Group: The iodine atom at the 5-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions. Its reactivity allows for the facile introduction of various aryl and heteroaryl substituents through reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[10][11][12] The C-I bond is sufficiently reactive to participate in these reactions under relatively mild conditions.
-
Methyl Group: The methyl group at the 3-position provides steric influence that can orient the molecule within a kinase's binding pocket, potentially enhancing potency and selectivity. It also modulates the electronic properties of the aromatic ring.
Application Case Study: Scaffolds for MEK Inhibition
The MAPK/ERK signaling cascade is a central pathway that regulates cell proliferation, differentiation, and survival. Hyperactivation of this pathway is a common driver of cancer. MEK1 and MEK2 are dual-specificity kinases that serve as a critical node in this cascade, making them a prime target for therapeutic intervention.[3]
The structure of Trametinib features a central pyridopyrimidine core linked to a 2-fluoro-4-iodoaniline moiety.[4] Our building block, this compound, is an ideal starting point for creating analogs of this critical fragment, enabling exploration of the structure-activity relationship (SAR). The primary reactions to achieve this are palladium-catalyzed cross-coupling reactions.
Key Synthetic Methodologies & Protocols
Palladium-catalyzed reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[12][13]
A. C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for constructing aryl-amine bonds.[14][15][16] The reaction couples an aryl halide (in our case, the iodo-benzoate) with an amine in the presence of a palladium catalyst and a strong, non-nucleophilic base. The choice of phosphine ligand is critical and often requires bulky, electron-rich ligands to facilitate the catalytic cycle, particularly the reductive elimination step.[17]
Protocol: Synthesis of Methyl 2-amino-5-(phenylamino)-3-methylbenzoate
This protocol describes a general procedure for the coupling of this compound with aniline.
Table 1: Reagents and Materials
| Reagent/Material | Grade | Supplier | Purpose |
| This compound | >98% | Commercial | Starting Material |
| Aniline | Reagent Grade | Commercial | Coupling Partner |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercial | Palladium Precatalyst |
| Xantphos | >98% | Commercial | Ligand |
| Sodium tert-butoxide (NaOtBu) | >97% | Commercial | Base |
| Toluene | Anhydrous, <50 ppm H₂O | Commercial | Solvent |
| Schlenk Flask (100 mL) | - | Glassware Supply | Reaction Vessel |
| Magnetic Stirrer/Hotplate | - | Lab Equipment | Agitation and Heating |
| Argon Gas Supply | High Purity | Gas Supplier | Inert Atmosphere |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Commercial | Reaction Monitoring |
Step-by-Step Procedure:
-
Vessel Preparation: Place a magnetic stir bar into a 100 mL Schlenk flask. Flame-dry the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of argon, add this compound (1.0 mmol, 1.0 eq), sodium tert-butoxide (1.4 mmol, 1.4 eq), Xantphos (0.04 mmol, 4 mol%), and Pd₂(dba)₃ (0.02 mmol, 2 mol%) to the flask.
-
Solvent and Amine Addition: Evacuate and backfill the flask with argon once more. Add anhydrous toluene (10 mL) via syringe, followed by aniline (1.2 mmol, 1.2 eq).
-
Reaction Execution: Lower the flask into a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase) until the starting material spot is consumed (typically 8-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and filter it through a pad of Celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired N-aryl product.
B. C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between an organohalide and an organoboron compound.[11] It is renowned for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts.[18] This makes it exceptionally valuable in pharmaceutical synthesis.[19][20]
Protocol: Synthesis of Methyl 2-amino-5-phenyl-3-methylbenzoate
This protocol provides a general method for coupling the iodo-benzoate with phenylboronic acid.
Table 2: Reagents and Materials for Suzuki Coupling
| Reagent/Material | Grade | Supplier | Purpose |
| This compound | >98% | Commercial | Starting Material |
| Phenylboronic Acid | >97% | Commercial | Coupling Partner |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Catalyst Grade | Commercial | Palladium Catalyst |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercial | Base |
| 1,4-Dioxane / Water (4:1 mixture) | Reagent Grade | Commercial | Solvent System |
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (3.0 mmol, 3.0 eq).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the flask.
-
Solvent Addition and Degassing: Add the 1,4-dioxane/water solvent mixture (10 mL). Bubble argon through the stirred solution for 15-20 minutes to degas the mixture.
-
Reaction Execution: Heat the reaction mixture to 85 °C under an argon atmosphere with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 4-12 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL).
-
Extraction: Wash the organic layer with water (20 mL) and brine (20 mL). Dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to obtain the biaryl product.
Experimental Workflow and Data Characterization
A systematic workflow is essential for reproducible and successful synthesis. The following diagram outlines the key stages from planning to final product validation.
Table 3: Expected Product Characterization Data
| Analysis Technique | Expected Result for a Representative Product (e.g., Methyl 2-amino-5-phenyl-3-methylbenzoate) |
| ¹H NMR (400 MHz, CDCl₃) | Signals corresponding to aromatic protons (7.2-7.6 ppm), ester methyl protons (~3.9 ppm), ring methyl protons (~2.2 ppm), and a broad singlet for the amine protons (~4.5 ppm). |
| ¹³C NMR (100 MHz, CDCl₃) | Resonances for the ester carbonyl (~168 ppm), aromatic carbons (110-150 ppm), and methyl carbons (~52 ppm and ~18 ppm). |
| High-Resolution MS (ESI) | Calculation of the exact mass of the [M+H]⁺ ion, confirming the elemental composition. Expected m/z should be within 5 ppm of the calculated value. |
| HPLC Purity | A single major peak indicating >95% purity when monitored at an appropriate UV wavelength (e.g., 254 nm). |
Conclusion
This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its trifunctional nature provides medicinal chemists with a robust platform for rapidly generating diverse libraries of compounds. The strategic placement of the iodo group enables the use of highly reliable and scalable palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. By leveraging this intermediate, research and development teams can significantly accelerate the discovery-to-synthesis pipeline for novel therapeutics targeting the kinome.
References
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Dharavath, S., et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 945-959. Available at: [Link][6]
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Gundersen, V. G., & Malojčić, G. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. ResearchGate. Available at: [Link][7]
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Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Semantic Scholar. Available at: [Link][5]
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Wilson, A. J., et al. (2021). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Journal of Nuclear Medicine, 62(1), 119-124. Available at: [Link][3]
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-
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-
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-
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-
The Royal Society of Chemistry. (2011). Discovering potent inhibitors against c-Met kinase: molecular design, organic synthesis and bioassay. Organic & Biomolecular Chemistry, 9(21), 7474-7482. Available at: [Link][27]
-
ResearchGate. (2007). Synthesis of Protein Kinase Inhibitors. Available at: [Link][28]
-
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-
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-
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-
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-
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-
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-
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-
ResearchGate. (2019). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link][13]
-
ResearchGate. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. Available at: [Link][19]
-
MDPI. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. Molecules, 28(24), 8049. Available at: [Link][2]
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PubMed Central. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules, 25(22), 5244. Available at: [Link][1]
-
PubMed Central. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(7), 8846-8858. Available at: [Link][20]
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PubMed. (2000). Alkylboranes in the Suzuki-Miyaura Coupling: Stereochemical and Mechanistic Studies. Journal of the American Chemical Society, 122(28), 6797-6804. Available at: [Link][33]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-amino-5-iodo-3-methylbenzoate
Welcome to the technical support center for the synthesis of Methyl 2-amino-5-iodo-3-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic protocol for higher yields and purity.
Introduction
This compound is a valuable building block in medicinal chemistry and organic synthesis.[1][] Its structure, featuring an amino group, a methyl ester, and a strategically placed iodine atom, makes it a versatile precursor for constructing complex molecules, particularly through metal-catalyzed cross-coupling reactions.[1][3] The synthesis typically involves the electrophilic iodination of Methyl 2-amino-3-methylbenzoate. While seemingly straightforward, this reaction is governed by the principles of electrophilic aromatic substitution, where the regioselectivity is influenced by the directing effects of the amino and methyl substituents.[4] Achieving high yield and selectivity can be challenging, and this guide is here to address those hurdles.
Troubleshooting Guide
This section is dedicated to resolving specific issues you may encounter during the synthesis.
Issue 1: Low Yield of the Desired Product
Question: I am consistently obtaining a low yield of this compound. What are the likely causes and how can I improve it?
Answer: Low yields in the iodination of Methyl 2-amino-3-methylbenzoate can stem from several factors, from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Insufficient Reagent: Ensure you are using a slight excess of the iodinating agent (e.g., 1.1 to 1.5 equivalents of N-Iodosuccinimide (NIS)).[5]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, consider extending the reaction time.
-
Temperature: While many iodinations proceed at room temperature, gentle heating (e.g., 40-50 °C) might be necessary to drive the reaction to completion, but be cautious as higher temperatures can lead to side products.
-
-
Decomposition of Starting Material or Product:
-
Oxidizing Conditions: The amino group is sensitive to oxidation, especially with certain iodinating reagents or in the presence of strong oxidants.[6] Using a milder iodinating agent like NIS is often preferred over harsher reagents.
-
Acid Sensitivity: While some protocols use acidic catalysts, strong acids can lead to side reactions or decomposition.[7] If using an acid catalyst, consider a milder one like a catalytic amount of trifluoroacetic acid.[4]
-
-
Loss During Workup and Purification:
-
Extraction: Ensure complete extraction of the product from the aqueous phase using an appropriate organic solvent like ethyl acetate. Perform multiple extractions.[5]
-
Washing: When neutralizing the reaction, do so carefully to avoid product decomposition. Washing the organic layer with a solution of sodium thiosulfate can remove excess iodine.[4]
-
Purification: If using column chromatography, be mindful of potential product degradation on silica gel, which can be slightly acidic.[7]
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for low yield.
Issue 2: Formation of Multiple Isomers
Question: My reaction is producing a mixture of iodinated isomers. How can I improve the regioselectivity for the 5-iodo product?
Answer: The formation of isomers is a common challenge in electrophilic aromatic substitution. The amino group is a strong ortho, para-director, while the methyl group is a weaker ortho, para-director. This can lead to iodination at different positions.
-
Controlling Regioselectivity:
-
Steric Hindrance: The methyl group at position 3 and the ester at position 1 should sterically hinder iodination at the ortho positions (2 and 4). The primary site of attack should be para to the strongly activating amino group, which is the 5-position.
-
Choice of Iodinating Agent: Bulky iodinating agents can enhance selectivity for the less sterically hindered position. N-Iodosuccinimide (NIS) is a good choice.[4]
-
Solvent Effects: The choice of solvent can influence regioselectivity. Acetonitrile and acetic acid are commonly used solvents.[5][8] Experimenting with different solvents may improve the desired isomer ratio.
-
Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the thermodynamically more stable product.
-
Issue 3: Reaction Fails to Proceed
Question: My iodination reaction is not starting, even after several hours. What should I check?
Answer: A complete lack of reaction can be frustrating, but is often due to a fundamental issue with the reagents or setup.
-
Reagent Quality:
-
Starting Material: Ensure your Methyl 2-amino-3-methylbenzoate is pure. Impurities can inhibit the reaction.
-
Iodinating Agent: N-Iodosuccinimide (NIS) can decompose over time. Use a fresh bottle or test the activity of your current stock.
-
-
Reaction Conditions:
-
Moisture: Ensure your reaction is carried out under anhydrous conditions if specified by the protocol, as water can deactivate some reagents.
-
Catalyst: If using a catalytic amount of acid, ensure it has been added. Sometimes, a small amount of a protic acid is necessary to activate the iodinating agent.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the synthesis of this compound?
A1: A common and effective method is the direct iodination of Methyl 2-amino-3-methylbenzoate using N-Iodosuccinimide (NIS) in a suitable solvent like acetic acid or acetonitrile at room temperature.[4][5] This method is generally high-yielding and avoids the use of harsh reagents.
Q2: Can I use molecular iodine (I₂) for this synthesis?
A2: Yes, molecular iodine can be used, but it typically requires an oxidizing agent to generate a more potent electrophilic iodine species.[3] Common oxidizing agents include hydrogen peroxide or nitric acid.[10] However, these conditions can be harsher and may lead to more side products compared to using NIS.
Q3: How can I purify the final product?
A3: The product can be purified by recrystallization or column chromatography. For recrystallization, a solvent system like ethanol/water can be effective.[11] For column chromatography, a mixture of hexane and ethyl acetate is a common eluent system.[11]
Q4: What are the key safety precautions for this synthesis?
A4: Standard laboratory safety practices should be followed. When working with iodinating agents, it's important to handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Iodine and its compounds can be corrosive and toxic.
Experimental Protocols
Protocol 1: Iodination using N-Iodosuccinimide (NIS)
This protocol is adapted from similar iodination procedures for substituted anilines.[4][5]
-
Reaction Setup: In a round-bottom flask, dissolve Methyl 2-amino-3-methylbenzoate (1.0 eq.) in glacial acetic acid (or acetonitrile).
-
Reagent Addition: Add N-Iodosuccinimide (1.1 eq.) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.
General Synthetic Workflow
Caption: General experimental workflow for the synthesis.
Data Presentation
Table 1: Comparison of Common Iodinating Reagents
| Reagent | Typical Conditions | Advantages | Disadvantages |
| N-Iodosuccinimide (NIS) | Acetic acid or MeCN, RT | Mild, high yielding, good regioselectivity | Can decompose on storage |
| Iodine (I₂) / Oxidant (e.g., H₂O₂) | Acetic acid, RT to 50°C[10] | Inexpensive reagents | Harsher conditions, potential for side reactions |
| Iodine Monochloride (ICl) | Acetic acid, 0°C to RT[11] | Highly reactive | Can be less selective, corrosive |
References
-
Lehmler, H. J., et al. "Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts." Tetrahedron, vol. 67, no. 39, 2011, pp. 7461-7469. [Link]
-
Lebedev, A. V., et al. "A Cheap and Efficient Method for Selective para-Iodination of Aniline Derivatives." Tetrahedron Letters, vol. 46, no. 36, 2005, pp. 6233-6235. [Link]
-
Gebrauer, J., et al. "Sterically controlled isodesmic late-stage C–H iodination of arenes." Chemical Science, vol. 10, no. 4, 2019, pp. 1043-1049. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
Iskra, J., et al. "Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I." Molecules, vol. 26, no. 21, 2021, p. 6533. [Link]
-
Kumar, S., et al. "The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil." Chemical Communications, vol. 51, no. 92, 2015, pp. 16542-16545. [Link]
-
Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]
- Google Patents.
-
ResearchGate. Optimization of di-iodination conditions. [Link]
-
Kraszkiewicz, L., and L. Skulski. "An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent." Molecules, vol. 10, no. 4, 2005, pp. 394-405. [Link]
- Google Patents.
-
Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]
-
Ghaffari, M., et al. "Selective C–H Iodination of (Hetero)arenes." Organic Letters, vol. 23, no. 13, 2021, pp. 5092-5096. [Link]
- Google Patents. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
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Manac Inc. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Iodination. [Link]
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Dorofeev, I. A., et al. "2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization." Molecules, vol. 28, no. 5, 2023, p. 2108. [Link]
-
Patsnap. CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole. [Link]
- Google Patents. KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid.
-
Nele, M., and F. G. West. "Stereoselective Halogenation in Natural Product Synthesis." Chemical Reviews, vol. 116, no. 14, 2016, pp. 8338-8402. [Link]
-
Al-Zaydi, K. M. "The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis." Molecules, vol. 14, no. 10, 2009, pp. 4012-4098. [Link]
- Google Patents. CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
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- 8. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
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- 11. benchchem.com [benchchem.com]
Technical Support Center: Iodination of Methyl 2-amino-3-methylbenzoate
Welcome to the technical support resource for the iodination of methyl 2-amino-3-methylbenzoate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered by researchers during this specific electrophilic aromatic substitution. As Senior Application Scientists, we have designed this guide to explain not just the how, but the why, grounding our recommendations in established chemical principles.
Understanding the Substrate: Directing Effects and Steric Hindrance
The reaction's success hinges on understanding the electronic and steric environment of the starting material. Methyl 2-amino-3-methylbenzoate has three key substituents influencing the regioselectivity of iodination:
-
Amino Group (-NH₂): A powerful activating and ortho, para-directing group. It strongly favors substitution at the C4 and C6 positions.
-
Methyl Group (-CH₃): A weakly activating and ortho, para-directing group.
-
Methyl Ester Group (-COOCH₃): A deactivating and meta-directing group.
The powerfully activating amino group dominates the directing effects. Therefore, the primary sites for electrophilic attack are the positions ortho (C6) and para (C4) to the amine. However, both positions are subject to significant steric hindrance from the adjacent C3-methyl group, making this a challenging substrate for achieving high regioselectivity and yield.
Troubleshooting Guide & FAQs
This section addresses common problems in a question-and-answer format.
Q1: My reaction yield is very low, or I'm recovering mostly unreacted starting material. What's going wrong?
Answer: Low conversion is a frequent issue and typically points to insufficient electrophilicity of the iodinating agent or suboptimal reaction conditions.
-
Cause 1: Insufficiently Activated Iodine. Molecular iodine (I₂) itself is a weak electrophile and often requires an oxidizing agent to generate a more potent iodinating species, such as the iodonium ion (I⁺).[1][2] If you are using I₂ alone, the reaction will likely be sluggish or fail.[3]
-
Solution: Use I₂ in conjunction with an oxidizing agent (e.g., H₂O₂, NaIO₄, AgNO₃) or switch to a more reactive iodinating reagent like N-Iodosuccinimde (NIS) or Iodine Monochloride (ICl).[4] NIS, when activated by a catalytic amount of a Brønsted or Lewis acid, is a highly effective and often milder alternative.[5][6][7]
-
-
Cause 2: Protonation of the Amine. In strongly acidic conditions, the amino group can become protonated to form an anilinium ion (-NH₃⁺). This group is strongly deactivating and meta-directing, effectively shutting down the desired electrophilic substitution.
-
Solution: Avoid strongly acidic conditions if possible. When using acid catalysts (e.g., trifluoroacetic acid with NIS), use only catalytic amounts.[5] If your procedure requires an acid, consider a buffered system. The free aniline is the active species for the desired ortho/para substitution.
-
-
Cause 3: Reaction Temperature is Too Low. While some iodinations proceed at room temperature, sluggish reactions can often be accelerated with gentle heating.
-
Solution: Try increasing the reaction temperature incrementally (e.g., to 40-50 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Be cautious, as excessive heat can lead to side products.
-
Q2: I'm getting a mixture of isomers. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity is the primary challenge with this substrate due to steric hindrance around the C4 and C6 positions. The choice of solvent and iodinating agent is critical.[8]
-
Cause 1: Reagent and Solvent Choice. Different iodinating systems exhibit different steric sensitivities. Bulky iodine complexes may favor the less-hindered position. Solvent polarity can also dramatically influence the isomeric ratio.[8]
-
Solution A (Favoring p-Iodination): Direct iodination of anilines using NIS in polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) has been shown to afford p-iodinated products with high selectivity.[8]
-
Solution B (Favoring o-Iodination): Switching to a nonpolar solvent like benzene or dichloromethane in the presence of an acid like acetic acid can invert the selectivity to favor the o-isomer.[8] Given the steric hindrance at C6, this may still be challenging for your specific substrate.
-
Solution C (Alternative Strategy): Consider a Sandmeyer reaction.[9][10][11] This involves diazotization of the amino group followed by substitution with an iodide salt (e.g., KI).[12] This method offers absolute regioselectivity if you can selectively introduce the amino group at the desired iodination site on a precursor molecule.
-
Q3: My reaction is producing di-iodinated products and other dark, insoluble materials. How can I prevent this?
Answer: The formation of multiple products indicates that the reaction is either too harsh or that the highly activated aniline ring is susceptible to over-iodination and oxidation.
-
Cause 1: Over-Iodination. The mono-iodinated product is still an activated aromatic ring and can undergo a second iodination, especially if an excess of the iodinating agent is used or the reaction is left for too long.
-
Solution: Use a stoichiometric amount (1.0-1.1 equivalents) of the iodinating agent. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Adding the iodinating agent portion-wise can also help maintain a low concentration and reduce the rate of the second iodination.
-
-
Cause 2: Oxidation of the Aniline. Anilines are electron-rich and can be susceptible to oxidation, especially with harsh iodinating reagents or strong oxidants, leading to polymeric tars.[13]
-
Solution: Use a milder iodinating agent like NIS under neutral or weakly acidic conditions.[14] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidative side reactions.
-
-
Cause 3: Reaction with Solvent. Certain solvents can react with iodinating agents. For instance, caution should be exercised when using water with ammonia-containing compounds, as this could potentially form explosive nitrogen triiodide (NI₃), though this is less of a concern with an aniline substrate under typical organic conditions.[15][16]
-
Solution: Stick to common, inert organic solvents like Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF).
-
Comparative Overview of Iodinating Systems
The choice of reagent is critical for success. The table below summarizes common systems for iodinating activated aromatic rings.
| Reagent System | Typical Solvent(s) | Temperature | Key Advantages | Potential Issues |
| NIS / cat. TFA | MeCN, DCM | 0 °C to RT | Mild, high-yielding, good functional group tolerance.[5][6][14] | Requires acid catalyst; potential for over-iodination. |
| I₂ / H₂O₂ | Methanol, Water | RT to 50 °C | Inexpensive, environmentally benign ("green") reagents.[5] | Can be slow; risk of oxidation; strongly acidic conditions often needed. |
| Iodine Monochloride (ICl) | DCM, Acetic Acid | 0 °C to RT | Highly reactive, effective for less-activated systems. | Can be harsh; risk of chlorination byproducts; corrosive.[17] |
| KI / KIO₃ / Acid | aq. Methanol | RT | Generates electrophilic iodine in situ; cost-effective.[18] | Requires careful stoichiometric control; acidic conditions. |
| Diazotization-Iodination | Water, Acid | 0-5 °C | Excellent regioselectivity based on amine position.[12][19] | Multi-step; unstable diazonium intermediate; requires careful temperature control.[12] |
Recommended Experimental Protocol: Iodination using NIS
This protocol provides a reliable starting point for the regioselective mono-iodination of methyl 2-amino-3-methylbenzoate.
Materials:
-
Methyl 2-amino-3-methylbenzoate
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve methyl 2-amino-3-methylbenzoate (1.0 eq.) in anhydrous acetonitrile (approx. 0.1 M concentration). Protect the flask from light by wrapping it in aluminum foil, as NIS is light-sensitive.[14]
-
Reagent Addition: Add N-Iodosuccinimide (1.05 eq.) to the solution in one portion.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase) every 30 minutes. The starting material and product should be UV-active. The reaction is complete when the starting material spot is no longer visible.
-
Workup - Quenching: Once the reaction is complete, dilute the mixture with ethyl acetate. Transfer the solution to a separatory funnel and wash with an equal volume of saturated aqueous Na₂S₂O₃ solution to quench any unreacted iodine/NIS (the organic layer should become colorless).
-
Workup - Neutralization: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure iodinated product.
Visual Troubleshooting Guide
The following diagram outlines a logical workflow for diagnosing and solving common issues during the iodination experiment.
Caption: A workflow diagram for troubleshooting common iodination issues.
References
- Kinetics & Mechanism of Iodination of Aniline & Substituted Anilines by Iodine Monochloride.Indian Journal of Chemistry.
-
Reaction mechanism for the iodination of free‐anilines using the PIDA/NH4I system. ResearchGate. Available at: [Link]
-
Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate. Rhodium Archive. Available at: [Link]
-
Iodination of Aniline. Chemical Education Xchange. Available at: [Link]
-
Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia. Available at: [Link]
-
I2 and Electrophilic I+ reagents. Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Iodination of Aniline. University of Central Arkansas Faculty Sites. Available at: [Link]
-
Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. Available at: [Link]
-
Remarkable Switch in the Regiochemistry of the Iodination of Anilines by N-Iodosuccinimide. Thieme Connect. Available at: [Link]
-
Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Publications. Available at: [Link]
-
N-Iodosuccinimide (NIS). Organic Chemistry Portal. Available at: [Link]
-
Other Aromatic Substitutions. Chemistry LibreTexts. Available at: [Link]
-
Sandmeyer reaction. Wikipedia. Available at: [Link]
-
Iodination - Common Conditions. The Organic Chemistry Reference Resolver. Available at: [Link]
-
Selective C–H Iodination of (Hetero)arenes. ACS Publications. Available at: [Link]
-
Sandmeyer Reaction Mechanism. BYJU'S. Available at: [Link]
-
N-Iodosuccinimide in Halogenation Reactions. Macsen Labs. Available at: [Link]
-
N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. ResearchGate. Available at: [Link]
- Process For The Iodination Of Aromatic Compounds.Google Patents.
-
Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. University of Glasgow. Available at: [Link]
-
Specific Solvent Issues with Iodination. Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]
-
an Amine / Iodine concern. Sciencemadness Discussion Board. Available at: [Link]
-
Electrophilic Aromatic Substitution Reactions Made Easy! YouTube. Available at: [Link]
-
Other Aromatic Substitutions. Penn State Pressbooks. Available at: [Link]
- Production technology of methyl 2-iodobenzoate.Google Patents.
-
Electrophilic halogenation. Wikipedia. Available at: [Link]
-
Room temperature ICl-induced dehydration/iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. a selective route to substituted 1-acyl-4-iodo-1H-pyrazoles. PubMed. Available at: [Link]
- Method for producing monoiodine of methylbenzoic acid.Google Patents.
-
Iodination of anilines and phenols with 18-crown-6 supported ICl2. Royal Society of Chemistry Publishing. Available at: [Link]
-
Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. Organic Chemistry Portal. Available at: [Link]
-
Methyl 2-iodo-3-methylbenzoate. PubChem. Available at: [Link]
- Process for producing 5-iodo-2-methylbenzoic acid.Google Patents.
-
In-situ Iodination and Purification of Steroidal Tyrosine Methyl Esters on Thin-Layer Chromatograms. PubMed. Available at: [Link]
- Method of preparing and recovering 2-methyl-5-iodobenzoic acid.Google Patents.
- Process for producing 5-iodo-2-methylbenzoic acid.Google Patents.
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- 5. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]
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- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 14. calibrechem.com [calibrechem.com]
- 15. Specific Solvent Issues with Iodination - Wordpress [reagents.acsgcipr.org]
- 16. Sciencemadness Discussion Board - an Amine / Iodine concern - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. US20120041224A1 - Process For The Iodination Of Aromatic Compounds - Google Patents [patents.google.com]
- 18. Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate - [www.rhodium.ws] [chemistry.mdma.ch]
- 19. portal.tpu.ru [portal.tpu.ru]
Technical Support Center: Optimization of Reaction Conditions for Methyl 2-amino-5-iodo-3-methylbenzoate
Answering your request, here is a technical support center for the optimization of reaction conditions for Methyl 2-amino-5-iodo-3-methylbenzoate.
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-yield, high-purity results.
The primary synthetic route involves the electrophilic aromatic iodination of Methyl 2-amino-3-methylbenzoate. The powerful activating and ortho-, para- directing effect of the amine group, combined with the weaker activation of the methyl group, strongly favors substitution at the C5 position, which is para to the amine. However, achieving optimal regioselectivity and yield requires careful control of several parameters.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yield is a common issue that can stem from several sources. A systematic approach is crucial for diagnosis.
-
Purity of Starting Material: The starting material, Methyl 2-amino-3-methylbenzoate, must be of high purity. Anilines are susceptible to air oxidation, which can introduce impurities that interfere with the reaction. We recommend checking the purity of your starting material by NMR or LC-MS before starting. If necessary, purify it by recrystallization or column chromatography.
-
Choice and Quality of Iodinating Agent: The reactivity of the iodinating agent is paramount.
-
N-Iodosuccinimide (NIS): This is often the reagent of choice due to its mild nature, ease of handling, and high yields.[1] Ensure your NIS is fresh; it can decompose over time. A off-white or yellow color may indicate degradation.
-
Iodine Monochloride (ICl): ICl is a highly reactive and effective reagent but can be less selective and requires careful handling due to its corrosive nature.[2][3] It is crucial to use it at low temperatures (e.g., -10 to 0 °C) to control its reactivity and minimize side-product formation.[3]
-
Molecular Iodine (I₂) with an Oxidant: This is a cost-effective and environmentally benign option.[4] The reaction's success hinges on the efficiency of the oxidant (e.g., H₂O₂, HIO₃, (NH₄)₂S₂O₈) in converting I₂ to the active electrophilic iodine species (I⁺). Incomplete oxidation will result in low conversion.
-
-
Reaction Temperature: Temperature control is critical. For NIS, reactions are often run at room temperature for several hours.[5] For more reactive agents like ICl, sub-zero temperatures are recommended to prevent over-reaction and byproduct formation.[3] A reaction that is too slow can be gently heated (e.g., to 40-50 °C), but this increases the risk of di-iodination.
-
Solvent Selection: The solvent not only dissolves the reactants but also influences the reactivity of the iodinating agent.
-
Acetic Acid: Often used with NIS, it can act as both a solvent and a mild acid catalyst.[5]
-
Dichloromethane (DCM) or Acetonitrile (ACN): Good choices for creating a non-participating medium. When using NIS in these solvents, a catalytic amount of a strong acid like trifluoroacetic acid (TFA) can significantly accelerate the reaction.[6]
-
Avoid Chlorinated Solvents if Possible: While common, many chlorinated solvents are environmental hazards. Consider greener alternatives where feasible.[7]
-
Question 2: I'm observing significant amounts of a second product in my crude NMR/LC-MS. What is it and how can I prevent its formation?
Answer: The most likely byproduct is a regioisomer or a di-iodinated species.
-
Di-iodination: The product, this compound, is still an activated aromatic ring and can undergo a second iodination, likely at the C3 position (ortho to the amine).
-
Cause: Using a large excess of the iodinating agent (>1.2 equivalents), high reaction temperatures, or prolonged reaction times.
-
Solution: Carefully control the stoichiometry. Use 1.05 to 1.1 equivalents of the iodinating agent. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Running the reaction at a lower temperature will also increase selectivity for the mono-iodinated product.[8]
-
-
Other Regioisomers: While the C5 position is electronically and sterically favored, minor amounts of other isomers can form. Iodination at the C3 position is a possibility, though less likely due to steric hindrance from the adjacent methyl group.
Question 3: The reaction mixture turns dark brown or black, and I'm isolating a tar-like substance. What's happening?
Answer: This indicates decomposition or polymerization of the aniline starting material. Anilines are electron-rich and can be easily oxidized, especially under harsh conditions.
-
Cause:
-
Oxidative Side Reactions: Strong oxidizing conditions or the presence of air can lead to the formation of colored azo compounds and other polymeric materials.[9] This is a known issue in aniline halogenations, particularly under neutral or basic pH.[9]
-
Highly Acidic Conditions: While acid catalysis is often necessary, very strong acids or high temperatures can promote side reactions.
-
-
Solution:
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize air oxidation.
-
Use mild, acidic conditions. A catalytic amount of TFA or using acetic acid as a solvent is generally sufficient. Avoid basic conditions, which can be detrimental to this reaction.[9]
-
Ensure the reaction temperature is controlled. Avoid excessive heating.
-
Frequently Asked Questions (FAQs)
Q1: Which iodinating agent do you recommend for the highest yield and purity on a lab scale?
For lab-scale synthesis (<100 g), we strongly recommend N-Iodosuccinimide (NIS) . It offers the best balance of reactivity, selectivity, and handling safety.[1] The succinimide byproduct is water-soluble and typically easy to remove during the aqueous work-up.
| Reagent | Pros | Cons | Recommended Conditions |
| N-Iodosuccinimide (NIS) | Mild, selective, easy to handle, high yields. | Higher cost than I₂. | 1.1 eq. NIS, Acetic Acid or DCM/TFA (cat.), 0 °C to RT.[5][6] |
| Iodine Monochloride (ICl) | Highly reactive, fast reactions, lower cost. | Corrosive, less selective, requires careful handling. | 1.1 eq. ICl, DCM, -10 °C to 0 °C.[3] |
| **I₂ / Oxidant (e.g., H₂O₂) ** | Low cost, environmentally friendly. | Can be slower, requires careful oxidant addition. | 0.55 eq. I₂, 1.1 eq. H₂O₂, Acetic Acid, RT to 50 °C.[10] |
Q2: How should I monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most straightforward method.
-
Mobile Phase: A mixture of Ethyl Acetate and Hexanes (e.g., 20:80 or 30:70 v/v) typically works well.
-
Visualization: Use a UV lamp (254 nm). The starting material and product are both UV active.
-
Procedure: Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture on the TLC plate. The product, being more polar and heavier, should have a lower Rf value than the starting material. The reaction is complete when the starting material spot has disappeared.
Q3: What is the standard work-up and purification procedure?
A standard procedure that works for most iodination reagents is as follows:
-
Quench: Once the reaction is complete, pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will quench any unreacted iodine/iodinating agent (the brown color will disappear) and neutralize some acid.
-
Neutralization & Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid. Extract the aqueous layer with an organic solvent like Ethyl Acetate (EtOAc) (3x).
-
Wash & Dry: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentrate: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often a solid. Recrystallization from a solvent system like ethanol/water or methanol can yield a high-purity product.[11] If the crude product is an oil or contains significant impurities, flash column chromatography on silica gel is recommended.
Experimental Protocols & Visualizations
Protocol 1: Recommended Synthesis using N-Iodosuccinimide (NIS)
This protocol is a robust starting point for optimization.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add Methyl 2-amino-3-methylbenzoate (1.0 eq.). Dissolve it in glacial acetic acid (approx. 5-10 mL per gram of starting material).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Iodosuccinimide (1.1 eq.) portion-wise over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Once complete, follow the standard work-up procedure described in the FAQ section.
-
Purification: Recrystallize the crude solid from methanol or ethanol to obtain this compound as a solid.
General Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis from setup to final product characterization.
Caption: General workflow for the synthesis and purification of the target compound.
References
-
Kinetics & Mechanism of Iodination of Aniline & Substituted Anilines by Iodine Monochloride. Indian Journal of Chemistry. Link
-
Process For The Iodination Of Aromatic Compounds. Google Patents (US20120041224A1). Link
-
METHYL 2-AMINO-5-BROMO-3-IODOBENZOATE synthesis. ChemicalBook. Link
-
Synthesis of Polycyclic Aromatic Iodides via ICl-Induced Intramolecular Cyclization. Organic Letters. Link
-
Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. Link
-
Iodination of Anilines with Sodium Dichloroiodate. Taylor & Francis Online. Link
-
A Cheap and Efficient Method for Selective para-Iodination of Aniline Derivatives. ScienceDirect. Link
-
Generation of Electrophilic Iodine from Iodine Monochloride in Neutral Media. Iodination and Protodeiodination of Carbazole. ResearchGate. Link
-
Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. Link
-
The Decisive Role of the Amino Group in the Electrophilic Iodination of Aniline: A Technical Guide. Benchchem. Link
-
2-Amino-5-iodo-3-methylbenzoic Acid | 108857-24-5. Benchchem. Link
-
Aromatic Iodination with Iodine Monochloride by Using a Catalytic Amount of Ferrocenium Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate. ResearchGate. Link
-
Described procedures for iodination of anilines. ResearchGate. Link
-
Specific Solvent Issues with Iodination. ACS Green Chemistry Institute. Link
-
2-Amino-5-iodo-3-methylbenzoic Acid Methyl Ester. Toronto Research Chemicals. Link
-
Iodination of Aniline. Chemical Education Xchange. Link
-
Iodination - Common Conditions. Organic Chemistry Data. Link
-
Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. ResearchGate. Link
-
Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. ResearchGate. Link
-
troubleshooting common errors in iodine titration experiments. Benchchem. Link
-
N-Iodosuccinimide (NIS). Organic Chemistry Portal. Link
-
Why did my iodine clock reaction not work?. Chemistry Stack Exchange. Link
-
Are iodination reactions an equilibrium. Reddit. Link
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Link
-
Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. ACS Catalysis. Link
-
Mild and Selective Mono-Iodination of Unprotected Peptides as Initial Step for the Synthesis of Bioimaging Probes. ResearchGate. Link
-
Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide. Google Patents (US9169198B2). Link
-
Mono-iodination strategy for a methionine-containing peptide [Tyr 8 ]-Substance P.. ResearchGate. Link
-
2-Amino-5-iodo-3-methylbenzoic Acid. PubChem. Link
-
Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. Benchchem. Link
-
Method for producing monoiodine of methylbenzoic acid. Google Patents (JP2003012597A). Link
-
Method for preparing 2-amino-5-iodo benzoic acid. Google Patents (KR20070039948A). Link
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Link
-
Synthesis method and purification method of 5-iodo-2-methylbenzimidazole. Google Patents (CN102936223A). Link
-
Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Patsnap. Link
-
Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Google Patents (CN112778147A). Link
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- 5. METHYL 2-AMINO-5-BROMO-3-IODOBENZOATE synthesis - chemicalbook [chemicalbook.com]
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- 11. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Synthesis of Substituted Anilines
Welcome to the Technical Support Center for the synthesis of substituted anilines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common pitfalls and provide robust troubleshooting strategies for the most prevalent synthetic routes. Our goal is to combine deep mechanistic understanding with practical, field-proven solutions to help you navigate the complexities of your experiments.
Troubleshooting Guides
Reduction of Nitroarenes
The reduction of nitroarenes is a foundational method for synthesizing anilines due to the wide availability of nitroaromatic precursors.[1] However, the reaction's success is highly dependent on the choice of reducing agent and the substrate's functional group tolerance.[1]
Problem 1: Incomplete Reduction or Low Yield
-
Scenario: You are performing a reduction of a substituted nitroarene using a classic metal/acid system (e.g., Sn/HCl or Fe/HCl) and observe a significant amount of starting material or intermediate species (like nitroso or hydroxylamine) in your crude product.[2]
-
Potential Causes & Solutions:
-
Insufficient Reducing Agent or Acid: The stoichiometry of these reactions is critical. Ensure a sufficient excess of the metal and acid is used to drive the reaction to completion. The acidic conditions are crucial for protonating the nitro group and its intermediates, facilitating electron transfer and preventing side reactions like azoxy/azo coupling.[2]
-
Metal Passivation: The surface of the metal reductant can become passivated by the formation of oxides or hydroxides, halting the reaction. Vigorous stirring and ensuring the reaction mixture remains acidic can help mitigate this.
-
Poor Substrate Solubility: If your nitroarene is poorly soluble in the acidic aqueous medium, the reaction rate will be slow. Adding a co-solvent like ethanol may improve solubility and reaction efficiency.
-
Alternative Reductants: For substrates with acid-sensitive functional groups, consider catalytic hydrogenation with H₂ and a metal catalyst like Pd/C.[1] This method is cleaner but may also reduce other functionalities like alkenes or alkynes.[1] For improved chemoselectivity, systems like LiAlH₄/TiCl₄ can be effective for a range of substituted nitroaromatics.[3]
-
Problem 2: Unwanted Side Reactions with Other Functional Groups
-
Scenario: Your catalytic hydrogenation (e.g., Pd/C, H₂) is reducing the nitro group but also affecting other sensitive groups on your molecule, such as halogens (hydrodehalogenation) or carbonyls.
-
Potential Causes & Solutions:
-
Catalyst and Condition Selection: The choice of catalyst and reaction conditions (pressure, temperature, solvent) is paramount for chemoselectivity. For instance, platinum-based catalysts are often more prone to dehalogenation than palladium catalysts. Lowering hydrogen pressure and temperature can sometimes improve selectivity.
-
Chemoselective Reducing Agents: There are numerous methods developed to address the lack of chemoselectivity.[4] Recent advancements include electrocatalytic reduction using polyoxometalate mediators, which can offer high selectivity at room temperature in aqueous solutions.[4] Metal/acid systems like Sn/HCl are often more tolerant of other reducible groups compared to catalytic hydrogenation.[2]
-
Palladium-Catalyzed Buchwald-Hartwig Amination
This powerful C-N cross-coupling reaction has revolutionized aniline synthesis due to its broad substrate scope and functional group tolerance.[5] However, its complexity, involving a catalyst, ligand, and base, presents several potential points of failure.
Problem 1: No or Low Conversion to the Desired Aryl Amine
-
Scenario: You are attempting to couple an aryl halide (or triflate) with an amine using a palladium catalyst, a phosphine ligand, and a base, but the reaction fails to proceed or gives very low yields.
-
Potential Causes & Solutions:
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation. Ensure the reaction is set up under an inert atmosphere (Argon or Nitrogen) using properly degassed solvents.[6]
-
Incorrect Ligand Choice: The ligand is critical for the success of the reaction.[5][6] The choice depends heavily on the nature of both the aryl halide and the amine.[7][8] Sterically hindered, electron-rich phosphine ligands often promote the crucial oxidative addition and reductive elimination steps.[5] For challenging substrates, screening a variety of ligands (e.g., biarylphosphines, ferrocenylphosphines) is recommended.[5]
-
Inappropriate Base: The base plays a key role in deprotonating the amine. Strong, non-nucleophilic bases like NaOtBu or LHMDS are common.[7] However, for substrates with base-sensitive functional groups (e.g., esters, nitro groups, enolizable ketones), weaker bases like K₃PO₄ or Cs₂CO₃ are necessary.[6][7][9]
-
Aryl Halide Reactivity: The reactivity order for aryl halides is generally I > Br > OTf > Cl.[7] Aryl chlorides are often the most challenging substrates and may require more specialized, electron-rich ligands and higher temperatures to undergo oxidative addition.[10] Conversely, aryl iodides can sometimes inhibit the catalyst.[7][11]
-
Amine Nucleophilicity: Less nucleophilic amines (e.g., diarylamines, some heteroarylamines) can be difficult to couple and may require more forcing conditions or specialized catalyst systems.[7]
-
Problem 2: Formation of Side Products (e.g., Hydrodehalogenation)
-
Scenario: Alongside your desired product, you observe a significant amount of the arene starting material where the halide has been replaced by a hydrogen atom.
-
Potential Causes & Solutions:
-
β-Hydride Elimination: This is a common side reaction, particularly with primary amines.[5] It competes with the desired reductive elimination step. The choice of ligand can influence this pathway. Bulky ligands can favor reductive elimination.[5]
-
Water in the Reaction: Trace amounts of water can lead to the formation of palladium hydroxide species, which can promote hydrodehalogenation. Ensure all reagents and solvents are anhydrous.
-
Data Summary: Buchwald-Hartwig Reaction Parameters
| Parameter | Common Choices | Considerations |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts | Pre-catalysts offer easier formation of the active Pd(0) species.[7] |
| Ligands | Biarylphosphines (e.g., XPhos), Ferrocenyl (e.g., Josiphos) | Choice is substrate-dependent; bulky, electron-rich ligands are often best.[5] |
| Base | NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃ | Strong bases for general use; weaker bases for sensitive functional groups.[7] |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed solvents are crucial.[6] |
| Temperature | 80-110 °C | Higher temperatures may be needed for less reactive substrates like aryl chlorides.[7] |
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful, transition-metal-free method for forming C-N bonds, but it has strict substrate requirements.
Problem: No Reaction or Extremely Slow Reaction Rate
-
Scenario: You are attempting to react an aryl halide with an amine nucleophile, but no substitution occurs, even at elevated temperatures.
-
Potential Causes & Solutions:
-
Insufficient Ring Activation: The fundamental requirement for SNAr is a highly electron-deficient aromatic ring.[12] The reaction proceeds through a negatively charged Meisenheimer complex, which must be stabilized.[13][14] This requires the presence of at least one strong electron-withdrawing group (EWG), such as a nitro (-NO₂) or cyano (-CN) group, positioned ortho or para to the leaving group.[12][14] If the ring is not sufficiently activated, the reaction will not proceed.
-
Poor Leaving Group: The reactivity order for halogens in SNAr is F > Cl > Br > I.[12] This is counterintuitive compared to Sₙ2 reactions. The high electronegativity of fluorine makes the ipso-carbon more electrophilic, accelerating the rate-determining nucleophilic attack.[12] If possible, switching to a fluoro-substituted analog can dramatically increase the reaction rate.
-
Inappropriate Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are essential for SNAr reactions.[12] They effectively solvate the counter-ion of the nucleophile, leaving the nucleophilic anion "naked" and more reactive.[12] Protic solvents like methanol can hydrogen-bond with the amine nucleophile, reducing its nucleophilicity and slowing the reaction.[15]
-
Frequently Asked Questions (FAQs)
Q1: Why is my aniline product dark brown/red, and how can I purify it? A1: Anilines are notoriously susceptible to air oxidation, which forms highly colored polymeric impurities.[16] This is why freshly distilled aniline is colorless but darkens upon standing.[16] For purification, distillation under reduced pressure is the most common method.[17] To prevent re-oxidation, it's advisable to add a small amount of zinc dust or to dry the crude aniline over KOH pellets before distillation.[17] Store the purified aniline under an inert atmosphere (e.g., nitrogen or argon) in a dark bottle.
Q2: How do I control regioselectivity during electrophilic substitution on an aniline derivative? A2: The amino group (-NH₂) is a powerful ortho, para-director due to its ability to donate electron density to the ring via resonance.[18] To achieve para-selectivity and avoid over-reaction, the high reactivity of the amino group must be tempered. This is commonly done by "protecting" the amine as an acetanilide.[18] The acetyl group is still an ortho, para-director but is less activating and its steric bulk favors substitution at the less hindered para position.[18] The protecting group can then be removed by hydrolysis.[19] For meta-substitution, the reaction can be performed under strongly acidic conditions. Protonation of the amine forms the anilinium ion (-NH₃⁺), which is an electron-withdrawing and meta-directing group.[18][20]
Q3: What is the purpose of using a protecting group in aniline synthesis? A3: Protecting groups serve several critical functions:
-
To control reactivity and regioselectivity: As mentioned above, converting an amine to an acetamide or carbamate reduces the activating effect of the nitrogen, preventing polysubstitution and favoring para products in electrophilic substitutions.[18][19][21]
-
To prevent unwanted side reactions: The lone pair on the aniline nitrogen is nucleophilic and basic. It can react with Lewis acids (e.g., in Friedel-Crafts reactions) or compete as a nucleophile in other reactions.[18] Protection, for instance as a carbamate, renders the nitrogen non-nucleophilic.[21]
-
To enable compatibility with reaction conditions: Some protecting groups can make the molecule compatible with reagents it would otherwise react with. For example, a Boc-protected amine is stable to basic conditions but can be removed with acid.[22]
Q4: Can I perform a Buchwald-Hartwig amination on a substrate that already contains an aniline moiety? A4: Yes, but it requires careful consideration. The existing aniline can act as a competing nucleophile.[18] To ensure selectivity for the desired reaction site, it is often necessary to protect the existing aniline group, for example, as a carbamate (e.g., Boc or Cbz).[18][22]
Experimental Protocols & Visualizations
Protocol: Protection of Aniline as Acetanilide for Regiocontrolled Nitration
This protocol describes the protection of aniline, subsequent nitration to yield primarily p-nitroacetanilide, and final deprotection to obtain p-nitroaniline.
Step 1: Acetylation (Protection)
-
Dissolve aniline (1.0 eq.) in glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.1 eq.) dropwise while stirring.
-
After the addition, allow the mixture to warm to room temperature and stir for 30 minutes.
-
Pour the reaction mixture into cold water to precipitate the acetanilide.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Step 2: Nitration
-
Add the dried acetanilide (1.0 eq.) to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid, maintaining a low temperature.
-
Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 10 °C.[18]
-
After the addition, let the mixture stand at room temperature for 30-60 minutes.
-
Pour the reaction mixture onto crushed ice to precipitate the p-nitroacetanilide.
-
Collect the product by vacuum filtration, wash thoroughly with water to remove acid, and dry.
Step 3: Hydrolysis (Deprotection)
-
Suspend the crude p-nitroacetanilide in an aqueous solution of sulfuric acid (e.g., 70%).
-
Heat the mixture under reflux until a clear solution is obtained (approx. 30-45 minutes), indicating the hydrolysis is complete.
-
Cool the solution and carefully neutralize with an aqueous base (e.g., NaOH or NH₄OH) to precipitate the p-nitroaniline.
-
Collect the solid by vacuum filtration, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to purify.
Diagrams
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sources
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- 2. orgosolver.com [orgosolver.com]
- 3. researchgate.net [researchgate.net]
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- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. research.rug.nl [research.rug.nl]
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- 10. reddit.com [reddit.com]
- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 13. m.youtube.com [m.youtube.com]
- 14. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 15. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of Iodinated Aromatic Compounds
Welcome to the technical support center for the purification of iodinated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable but often sensitive molecules. Drawing upon established scientific principles and field-proven experience, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the purity, yield, and stability of your compounds.
Introduction: The Purification Challenge
Iodinated aromatic compounds are critical intermediates in a vast array of applications, from pharmaceuticals to materials science. Their utility is largely due to the unique reactivity of the carbon-iodine (C-I) bond, which facilitates a variety of cross-coupling reactions.[1][2] However, this same reactivity presents significant challenges during purification. The C-I bond is the weakest of the carbon-halogen bonds, making these compounds susceptible to degradation.[3] This guide will address the primary hurdles—lability, reaction byproducts, and chromatographic difficulties—and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: What makes iodinated aromatic compounds so difficult to purify?
A1: Several factors contribute to the difficulty in purifying iodinated aromatic compounds:
-
Lability of the C-I Bond: The carbon-iodine bond's weakness makes these compounds prone to degradation (deiodination) when exposed to heat, light, or certain chemical environments like acidic silica gel.[3][4]
-
Formation of Impurities: Synthesis of iodinated aromatics can lead to a mixture of products, including regioisomers and poly-iodinated species, which can be challenging to separate due to similar polarities.[2][5]
-
Reactivity: The inherent reactivity that makes aryl iodides useful in synthesis also means they can react with solvents or stationary phases during purification.[1]
-
Strong Interactions: The polarizable nature of the iodine atom can lead to strong, sometimes irreversible, binding to chromatography stationary phases, resulting in tailing peaks and poor recovery.[3]
Q2: I'm observing a new, less polar spot on my TLC plate after my reaction. What could it be?
A2: A common byproduct in these reactions is the deiodinated starting material or product.[4] This occurs when the iodine atom is cleaved from the aromatic ring. This new compound will be less polar and thus have a higher Rf value on a normal-phase TLC plate. Mass spectrometry can confirm this by showing a mass difference of approximately 126.9 amu (the mass of an iodine atom) compared to the expected iodinated compound.[4]
Q3: My compound seems to be degrading on the silica gel column. What can I do?
A3: Degradation on standard silica gel is a frequent issue, often due to the acidic nature of the silica surface which can catalyze deiodination.[3] To mitigate this, you can:
-
Use Deactivated Silica: Neutralize the silica gel by pre-treating it with a base, such as triethylamine (1-2% in the eluent).[3]
-
Switch Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica like C18 (for reverse-phase chromatography).
-
Minimize Contact Time: Employ flash chromatography with slightly higher flow rates to reduce the time the compound spends on the column.[6][7]
Q4: Can I use HPLC for purification? Are there any special considerations?
A4: Yes, High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying iodinated aromatic compounds, especially for achieving high purity.[6]
-
Reverse-Phase HPLC: This is often the method of choice. A C18 column with a mobile phase of acetonitrile and water is a common starting point.
-
Mobile Phase Additives: Be cautious with acidic additives like formic acid, as they can induce deiodination in the ESI source during LC-MS analysis, complicating fraction identification.[8] Trifluoroacetic acid (TFA) is a common alternative, but it's crucial to remove it from the final product. Using a buffer to maintain a neutral pH can also be beneficial.[9]
-
Preparative HPLC: For isolating larger quantities, preparative HPLC systems are ideal, allowing for the purification of tangible amounts of material for further use.[6]
Troubleshooting Guides
This section provides structured troubleshooting for specific problems you may encounter.
Problem 1: Low Yield and Streaking during Flash Column Chromatography
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Acidity of Silica Gel | 1. Prepare a slurry of silica gel in your chosen eluent. 2. Add 1-2% triethylamine to the eluent to create a deactivating mobile phase. 3. Pack and flush the column with this basic eluent before loading your sample.[3] | The acidic silanol groups (Si-OH) on the surface of standard silica gel can catalyze the cleavage of the labile C-I bond. Triethylamine, a weak base, neutralizes these acidic sites, minimizing degradation.[3] |
| Strong Compound-Stationary Phase Interaction | 1. If streaking persists, consider switching to a less polar stationary phase like neutral alumina. 2. Alternatively, use reverse-phase chromatography where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar. | The polar C-I bond can interact strongly with the polar silica surface, leading to poor elution profiles. Changing the stationary phase alters these interactions, allowing for better separation.[3] |
| Compound Insolubility during Loading | 1. Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate). 2. Add a small amount of silica gel to this solution. 3. Evaporate the solvent to obtain a dry, free-flowing powder. 4. Carefully load this powder onto the top of the packed column. | This "dry loading" technique prevents the compound from precipitating at the top of the column when it encounters a less polar mobile phase, ensuring a narrow starting band and better separation.[3] |
Problem 2: Product Decomposes Upon Solvent Removal
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Thermal Instability | 1. Use a rotary evaporator with a low-temperature water bath (≤ 30-40 °C). 2. Avoid prolonged exposure to high vacuum once the bulk of the solvent is removed. | The C-I bond is susceptible to thermolysis. Minimizing heat reduces the energy available for bond cleavage, preserving the integrity of the molecule. |
| Light Sensitivity | 1. Wrap collection flasks in aluminum foil. 2. Work in a fume hood with the sash lowered to minimize exposure to ambient light. 3. Store the purified compound in an amber vial. | Aryl iodides can be photolabile. The energy from UV or even visible light can be sufficient to induce homolytic cleavage of the C-I bond, leading to radical-mediated decomposition. |
| Residual Acid/Base from Chromatography | 1. If an acid or base (like triethylamine) was used in the eluent, perform an aqueous workup. 2. Dissolve the combined fractions in a suitable organic solvent (e.g., ethyl acetate), wash with a neutral buffer or water, dry with an anhydrous salt (e.g., MgSO₄), and then remove the solvent. | Residual acids or bases can catalyze decomposition, even at room temperature. A simple liquid-liquid extraction can effectively remove these non-volatile additives. |
Problem 3: Co-elution of Structurally Similar Impurities
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Regioisomers or Poly-iodinated Byproducts | 1. If flash chromatography fails, switch to preparative HPLC. 2. Use a high-resolution stationary phase (smaller particle size) and optimize the mobile phase gradient for better separation.[6] | HPLC offers significantly higher resolving power than traditional flash chromatography, making it capable of separating isomers with very similar polarities.[6][10] |
| Deiodinated Impurity | 1. Consider recrystallization if the product is a solid. 2. Choose a solvent system where the desired product has moderate solubility at high temperatures and low solubility at room temperature or below, while the impurity remains soluble. | Recrystallization is a powerful purification technique that relies on differences in solubility. The less polar deiodinated impurity will often have higher solubility in common organic solvents, allowing for its removal. |
Experimental Workflows & Diagrams
Workflow 1: Purification Strategy Decision Tree
This diagram outlines a logical approach to selecting the appropriate purification method.
Caption: Decision tree for selecting a purification strategy.[3]
Protocol 1: Flash Chromatography on Deactivated Silica Gel
This protocol is a first-line approach for purifying moderately stable iodinated aromatic compounds.
Objective: To purify an iodinated aromatic compound while minimizing on-column degradation.
Materials:
-
Crude iodinated aromatic compound
-
Silica gel (flash grade, 230-400 mesh)
-
Triethylamine (TEA)
-
Appropriate solvents for the mobile phase (e.g., hexanes, ethyl acetate)
-
Flash chromatography system or glass column
-
TLC plates, chamber, and UV lamp
Procedure:
-
Solvent System Selection: Using TLC, determine a solvent system (e.g., hexanes/ethyl acetate) that provides an Rf value of approximately 0.2-0.3 for your target compound.
-
Eluent Preparation: To the chosen solvent system, add 1-2% (v/v) triethylamine. This will be your "deactivating eluent."[3]
-
Column Packing:
-
Prepare a slurry of silica gel in the deactivating eluent.
-
Pour the slurry into your chromatography column and allow it to pack under gravity or low pressure.
-
Flush the packed column with at least two column volumes of the deactivating eluent to ensure complete neutralization of the silica.[3]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude compound in a minimal amount of the deactivating eluent and carefully apply it to the top of the column.
-
Dry Loading (Recommended): Dissolve the crude compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Load the resulting powder onto the column.[3]
-
-
Elution: Run the chromatography using the deactivating eluent, applying pressure as needed (for flash chromatography).
-
Fraction Collection & Analysis: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The volatile triethylamine will be removed during this step.[3]
References
- BenchChem. (2025). Technical Support Center: Characterization of Diiodinated Aromatic Compounds. BenchChem.
- Chemia. (2022). Hydrocarbon iodination: Aromatic compound iodination overview and reactions. Chemia.
- BenchChem. (2025). Impact of reaction conditions on the formation of di-iodinated impurities. BenchChem.
- PubMed. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. PubMed.
- BenchChem. (2025). Technical Support Center: Improving the Stability of Iodinated Organic Compounds. BenchChem.
- BenchChem. (2025). Common pitfalls in handling iodinated organic compounds. BenchChem.
- Teledyne LABS. (n.d.). Chromatography. Teledyne LABS.
- Teledyne LABS. (n.d.). Flash Chromatography Systems. Teledyne LABS.
- PMC. (n.d.). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC.
- Postnova Analytics GmbH. (n.d.). HPLC Columns and Accessories. Postnova Analytics GmbH.
- KNAUER. (n.d.). Large scale purification – of oligonucleotides with ion exchange chromatography. KNAUER.
Sources
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- 2. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography | Teledyne LABS [teledynelabs.com]
- 7. Flash Chromatography Systems | Teledyne LABS [teledynelabs.com]
- 8. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. postnova.com [postnova.com]
- 10. lcms.cz [lcms.cz]
Technical Support Center: Scale-Up Considerations for Methyl 2-amino-5-iodo-3-methylbenzoate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl 2-amino-5-iodo-3-methylbenzoate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into the common challenges and critical considerations for scaling this synthesis from the lab bench to larger-scale production.
This compound is a valuable building block in medicinal chemistry and organic synthesis, notably used as an intermediate in the creation of complex pharmacologically active compounds.[] The introduction of the iodine atom at the 5-position is crucial, as it provides a reactive handle for subsequent cross-coupling reactions like Suzuki or Sonogashira couplings.[2]
This document moves beyond a simple recitation of steps to explain the causality behind experimental choices, offering a self-validating framework for troubleshooting and process optimization.
Overall Synthetic Workflow
The most common and direct route to this compound involves the electrophilic aromatic substitution (iodination) of its precursor, Methyl 2-amino-3-methylbenzoate. The starting material itself is typically synthesized via the reduction of Methyl 3-methyl-2-nitrobenzoate.[3][4]
Caption: Overall synthetic route to the target compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.
Part 1: Core Reaction Troubleshooting
Question 1: My reaction is sluggish or has stalled. Why is it not proceeding to completion?
Answer: This is a common issue often related to the potency of the electrophilic iodine species. Molecular iodine (I₂) by itself is a weak electrophile and often requires an oxidizing agent to generate a more reactive iodinating species (like the iodonium ion, I⁺).[5][6]
-
Causality: The lone pair of the amino group in your starting material is a strong activating group, which helps the reaction. However, in acidic media (often used for iodination), this amine can be protonated, reducing its activating ability.
-
Troubleshooting Steps:
-
Reagent Choice: If using I₂, ensure you have an appropriate oxidizing agent (e.g., hydrogen peroxide, nitric acid, sodium periodate).[7][8][9] Be aware that strong oxidants and highly acidic conditions can lead to side products.[5]
-
Acid Catalyst: For less reactive systems or when using reagents like N-Iodosuccinimide (NIS), a catalytic amount of a strong acid (e.g., sulfuric acid, trifluoroacetic acid) is often necessary to activate the iodinating agent.[6][10]
-
Solvent: Ensure your starting material is fully dissolved. Acetic acid is a common solvent for this type of reaction as it effectively dissolves the substrate and facilitates the reaction.[11][12]
-
Reagent Purity: Verify the quality of your iodinating agent. NIS, for example, can degrade over time.
-
Question 2: My final product is impure. NMR analysis shows multiple isomers and/or a di-iodinated product. How can I improve regioselectivity?
Answer: Achieving high regioselectivity is critical. The amino and methyl groups are both ortho-, para- directing. The amino group is the stronger activator. The desired 5-position is para to the amino group and meta to the methyl group. The primary competing isomer would be iodination at the 3-position (ortho to the amino group), but this is sterically hindered by the adjacent methyl group. Di-iodination can also occur if the conditions are too harsh.
-
Causality: Overly reactive iodinating conditions can overcome the subtle electronic and steric factors that favor mono-iodination at the desired position.
-
Solutions to Improve Selectivity:
-
Control Stoichiometry: Use a slight excess, but not a large excess, of the iodinating agent. A molar ratio of 1.05 to 1.1 equivalents of the iodinating agent to the substrate is a good starting point.[11]
-
Milder Reagents: Switch to a milder, more selective iodinating agent. N-Iodosuccinimide (NIS) or 1,3-diiodo-5,5-dimethylhydantoin (DIH) often provide better selectivity than harsher I₂/oxidant systems.[13]
-
Temperature Control: Run the reaction at a lower temperature (e.g., room temperature or slightly below).[11] Higher temperatures can provide the activation energy needed to form less-favored isomers.
-
Controlled Addition: Add the iodinating agent portion-wise or as a solution via an addition funnel over time. This keeps the instantaneous concentration of the reactive iodine species low, disfavoring di-substitution.
-
Caption: Troubleshooting decision tree for the iodination step.
Question 3: My workup is difficult, and I'm losing product during purification. What is a robust procedure for isolation?
Answer: A clean workup is essential for obtaining a high-purity product without resorting to difficult chromatography.
-
Recommended Workup Protocol:
-
Quenching: After the reaction is complete (monitored by TLC or LCMS), pour the reaction mixture into a beaker of ice water. This will precipitate the crude product and dilute the acid.
-
Neutralize Excess Iodine: Any remaining color from iodine or electrophilic iodine species should be quenched by adding a solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) until the color disappears.[6][14] This is a critical step to prevent further reaction or degradation.
-
Neutralization: Carefully neutralize the mixture by adding a base, such as a saturated sodium bicarbonate solution, until effervescence ceases and the pH is neutral or slightly basic.[11][15]
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3 times) to ensure complete recovery.
-
Washing: Combine the organic layers and wash with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is often a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is the preferred method for purification at scale and is often sufficient to yield a high-purity product.
Part 2: Scale-Up Considerations
Scaling a reaction from grams to kilograms introduces new challenges related to safety, mass and heat transfer, and process economics.
Question 4: Which iodinating agent is best for scale-up?
Answer: The choice of iodinating agent is a balance of reactivity, cost, safety, and waste management.
| Reagent | Key Characteristics | Pros for Scale-Up | Cons for Scale-Up |
| Iodine (I₂) / Oxidant | Requires activation. | Lowest cost raw material. High atom economy for iodine. | Can be less selective. Oxidant adds cost and potential safety hazards. Generates waste from the oxidant. |
| N-Iodosuccinimide (NIS) | Mild, crystalline solid. | Good selectivity.[13] Easy to handle solid. Succinimide byproduct is water-soluble and easily removed. | Higher cost than I₂. Lower atom economy (more mass per iodine atom). |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Highly reactive solid. | More reactive than NIS, useful for less activated substrates. Good selectivity. | Higher cost. The hydantoin byproduct needs to be removed in the workup. |
Recommendation for Scale-Up: For cost-sensitive processes, developing a robust protocol with Iodine and an oxidant is often preferred. However, for initial scale-up where reliability and purity are paramount, NIS is an excellent choice due to its ease of handling and cleaner reaction profile.[5]
Question 5: This reaction can be exothermic. How do I manage heat transfer on a large scale?
Answer: Thermal management is arguably the most critical safety and quality consideration during scale-up. An uncontrolled exotherm can lead to a runaway reaction, degradation of the product, and formation of impurities.
-
Causality: The heat generated by the reaction must be removed efficiently. As the reactor volume increases, the surface-area-to-volume ratio decreases, making cooling less efficient.
-
Key Strategies:
-
Controlled Addition: Never add the iodinating agent all at once. Use a dosing pump or pressure-equalizing dropping funnel to add the reagent at a controlled rate, ensuring the reactor's cooling system can keep up.
-
Monitor Internal Temperature: Use a thermocouple to monitor the internal temperature of the reaction, not the jacket temperature. Set alarm limits for temperature deviations.
-
Adequate Cooling: Ensure the reactor is equipped with a sufficiently powerful cooling system (e.g., a chiller or cooling tower).
-
"Cold" Runs: Practice the addition and cooling with just the solvent first to ensure your equipment is functioning correctly.[16]
-
Dilution: Running the reaction at a slightly lower concentration can provide more thermal mass to absorb heat, but this comes at the cost of reactor throughput.
-
Question 6: What are the primary safety and environmental hazards to consider?
Answer: A thorough risk assessment is mandatory before any scale-up operation.
-
Chemical Hazards:
-
Iodine: Solid iodine sublimes, and its vapor is a respiratory and eye irritant. Handle in a well-ventilated area or closed system.[17] Avoid contact with ammonia, as it can form explosive nitrogen triiodide.[18]
-
Acids: Solvents like acetic acid and catalysts like sulfuric acid are corrosive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.
-
Solvents: Organic solvents used for extraction are flammable. Ensure all equipment is properly grounded to prevent static discharge.
-
-
Process Hazards:
-
Exotherm: As discussed, this is a primary concern. Have a quench plan ready in case of a cooling failure.
-
Gas Evolution: Some reactions may evolve gas. Ensure the reactor is properly vented.
-
-
Environmental Considerations:
-
Waste Streams: The aqueous waste will contain iodide salts. Depending on local regulations, this may require treatment before disposal.
-
Solvent Waste: Minimize solvent use where possible and consider solvent recycling if the scale is large enough. The ACS Green Chemistry Institute provides guides on greener solvent choices.[5]
-
References
-
Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. (n.d.). Retrieved from [Link]
-
Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC. (n.d.). Retrieved from [Link]
-
Iodination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]
-
Safety essentials: acute reactions to iodinated contrast media - PubMed. (n.d.). Retrieved from [Link]
-
Iodine Clock Reaction Safety. (n.d.). Retrieved from [Link]
-
Selective C–H Iodination of (Hetero)arenes. (2021). Organic Letters, 23(13), 5132-5136. Retrieved from [Link]
-
Iodinations: Standard Operating Procedures | The University of Vermont. (n.d.). Retrieved from [Link]
-
Novel Easy Preparations of Some Aromatic Iodine(I, III, and V) Reagents, Widely Applied in Modern Organic Synthesis - MDPI. (n.d.). Retrieved from [Link]
-
Described procedures for iodination of anilines. - ResearchGate. (n.d.). Retrieved from [Link]
-
Workup: Bromine or Iodine - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Preparation of Aryl Iodides, Part 1: Electrophilic Iodination - YouTube. (2021). Retrieved from [Link]
- EP2243767A1 - Process for the iodination of aromatic compounds - Google Patents. (n.d.).
-
Iodination of activated aromatics by using I2/ HNO3/AcOH - Baba Farid Group of Institutions. (n.d.). Retrieved from [Link]
- CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents. (n.d.).
-
p-IODOANILINE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap. (n.d.). Retrieved from [Link]
- US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents. (n.d.).
-
Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A - PMC - PubMed Central. (n.d.). Retrieved from [Link]
- US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents. (n.d.).
Sources
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- 3. Page loading... [guidechem.com]
- 4. Methyl 2-amino-3-methylbenzoate | 22223-49-0 [chemicalbook.com]
- 5. Iodination - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EP2243767A1 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]
- 8. babafaridgroup.edu.in [babafaridgroup.edu.in]
- 9. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]
- 10. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 11. METHYL 2-AMINO-5-BROMO-3-IODOBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. d-nb.info [d-nb.info]
- 14. chem.rochester.edu [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
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- 17. Iodinations: Standard Operating Procedures | Environmental Health and Safety | The University of Vermont [uvm.edu]
- 18. youtube.com [youtube.com]
Technical Support Center: Preventing De-iodination of Methyl 2-amino-5-iodo-3-methylbenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-amino-5-iodo-3-methylbenzoate. This guide provides in-depth troubleshooting advice and frequently asked questions to help you mitigate the common issue of de-iodination in your experiments. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to ensure the integrity of your results.
I. Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the stability of this compound.
Q1: What is de-iodination and why is it a problem with my this compound?
A1: De-iodination is an undesired side reaction where the iodine atom on your starting material, this compound, is replaced by a hydrogen atom. This leads to the formation of Methyl 2-amino-3-methylbenzoate as a byproduct. This is problematic as it reduces the yield of your desired product and complicates the purification process. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making aryl iodides particularly susceptible to cleavage.[1]
Q2: What are the primary causes of de-iodination for this specific compound?
A2: Several factors can promote de-iodination of this compound:
-
Palladium-Catalyzed Reactions: In cross-coupling reactions like Suzuki, Sonogashira, or Heck, the palladium catalyst itself can facilitate de-iodination, especially with highly active catalysts or in the presence of hydride sources.[2][3][4]
-
Photochemical Reactions: Exposure to light, particularly UV light, can induce the homolytic cleavage of the C-I bond, leading to a radical chain reaction that results in de-iodination.[5][6][7]
-
Presence of Bases: Certain bases, especially strong ones, can promote de-iodination, sometimes through the formation of radical intermediates.[8]
-
Choice of Solvent: Some solvents can act as hydrogen donors, facilitating the unwanted reduction of the C-I bond.[9][10][11]
Q3: How can I quickly check if de-iodination is occurring in my reaction?
A3: You can monitor your reaction for de-iodination using standard analytical techniques:
-
Thin Layer Chromatography (TLC): The de-iodinated byproduct will have a different Rf value than your starting material and product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method to identify and quantify the starting material, desired product, and the de-iodinated byproduct by their respective masses.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture can show characteristic peaks for the de-iodinated species.
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments with this compound.
Guide 1: De-iodination in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a common application for this compound. However, the reaction conditions can often lead to significant de-iodination.
Issue: Significant formation of Methyl 2-amino-3-methylbenzoate byproduct in a Suzuki-Miyaura coupling reaction.
This is a frequent challenge, particularly given the electron-donating nature of the amino group on the aromatic ring, which can influence the catalytic cycle.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for base/solvent-induced de-iodination.
Detailed Recommendations:
| Parameter | Recommendation & Rationale |
| Base Selection | Use the mildest base that is effective for your transformation. For reactions requiring a base, screen weaker inorganic bases (e.g., NaHCO₃, K₂CO₃) before resorting to stronger organic bases (e.g., DBU, DIPEA) or alkoxides. Strong bases can initiate radical de-iodination pathways. [8] |
| Solvent Choice | Avoid solvents that are known hydride donors. Alcohols (e.g., isopropanol) and some polar aprotic solvents (e.g., DMF) can act as hydrogen sources, leading to reductive de-iodination. [2][12]If a polar aprotic solvent is required, consider alternatives like acetonitrile or DMSO, but be aware that DMSO can also be a source of byproducts under certain conditions. [9][10][11][13] |
| Additives | Consider the use of radical scavengers in non-catalytic reactions. If a radical mechanism is suspected, adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) or TEMPO can help suppress de-iodination. This is for diagnostic purposes and may not be suitable for all synthetic applications. |
III. Summary of Key Preventative Measures
| Factor | Primary Action | Secondary Action |
| Light | Protect reaction and storage vessels from light. | Work in a dimly lit environment. |
| Catalyst | Screen for optimal ligand-to-metal ratio and type. | Use the lowest effective catalyst loading. |
| Base | Use weaker, non-nucleophilic inorganic bases. | Ensure the base is anhydrous. |
| Solvent | Choose non-reducible, aprotic solvents. | Degas solvents to remove oxygen. |
| Temperature | Run reactions at the lowest effective temperature. | Monitor reaction progress to avoid prolonged heating. |
IV. References
-
The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. (2019). ACS Publications. Retrieved January 15, 2026, from [Link]
-
The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography. (2024). CoLab. Retrieved January 15, 2026, from [Link]
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
-
The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography. (2024). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
-
The mechanism of visible-light-driven aryl iodide reduction with... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Dehalogenation. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Shining light on halogen-bonding complexes: a catalyst-free activation mode of carbon–halogen bonds for the generation of carbon-centered radicals. (2021). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Visible Light-Induced Homolytic Cleavage of Perfluoroalkyl Iodides Mediated by Phosphines. (2021). MDPI. Retrieved January 15, 2026, from [Link]
-
Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. (2022). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Solvent effects. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. (2017). MDPI. Retrieved January 15, 2026, from [Link]
-
Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. (2004). ResearchGate. Retrieved January 15, 2026, from [Link]
-
A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones. (2011). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. (2022). YouTube. Retrieved January 15, 2026, from [Link]
-
Visible‐Light‐Induced Cleavage of C−S Bonds in Thioacetals and Thioketals with Iodine as a Photocatalyst. (2020). ResearchGate. Retrieved January 15, 2026, from [Link]
-
ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. (2010). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Synthesis of Aryl Iodides from Arylhydrazines and Iodine. (2018). ACS Publications. Retrieved January 15, 2026, from [Link]
-
Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2023). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination. (2022). YouTube. Retrieved January 15, 2026, from [Link]
-
Solvent Effects in Organic Chemistry. (2016). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Solvent effect on complexation reactions. (2024). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Synthesis of Aryl Iodides from Arylhydrazines and Iodine. (2018). National Institutes of Health. Retrieved January 15, 2026, from [Link]
Sources
- 1. Dehalogenation - Wikipedia [en.wikipedia.org]
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- 6. The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography | CoLab [colab.ws]
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stability issues of Methyl 2-amino-5-iodo-3-methylbenzoate under acidic conditions
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl 2-amino-5-iodo-3-methylbenzoate. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and address stability challenges in your experiments.
Introduction: Understanding the Molecule
This compound is a multifaceted building block in medicinal chemistry and organic synthesis.[1] Its utility stems from the unique arrangement of its functional groups: a nucleophilic aromatic amine, a hydrolyzable methyl ester, and an iodine atom that can participate in cross-coupling reactions.[1] However, this combination of functionalities also presents specific stability challenges, especially in acidic environments commonly used in synthesis, formulation, and analytical method development.
This guide will address the primary degradation pathway—acid-catalyzed hydrolysis of the methyl ester—and the potential for other acid-mediated reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under acidic conditions?
The most significant stability issue is the acid-catalyzed hydrolysis of the methyl ester group to yield the corresponding carboxylic acid, 2-amino-5-iodo-3-methylbenzoic acid, and methanol.[2] This is a common degradation pathway for esters in the presence of acid and water.[2] Additionally, the aromatic amine functionality can be protonated in acidic media, which can influence the overall electron density of the aromatic ring and potentially affect the stability of the C-I bond, although deiodination is generally less common under these conditions.
Q2: What are the likely degradation products of this compound in an acidic medium?
The primary and most predictable degradation product is 2-amino-5-iodo-3-methylbenzoic acid , formed via hydrolysis of the methyl ester. Other potential, though less likely, degradation pathways could involve deiodination or oxidative degradation if oxidizing agents are present.
Q3: How do substituents on the aniline ring affect its stability in acid?
Substituents on the aniline ring play a crucial role in its basicity and stability. Electron-donating groups generally increase the basicity and can stabilize the protonated form (anilinium ion), while electron-withdrawing groups decrease basicity.[3][4][5][6] In the case of this compound, the methyl group is electron-donating, while the iodo and methyl carboxylate groups are electron-withdrawing. The overall effect on stability will be a balance of these electronic influences.
Q4: At what pH range should I be most concerned about the degradation of this compound?
Acid-catalyzed ester hydrolysis is significant in acidic conditions, typically at a pH below 4. The rate of hydrolysis is dependent on the concentration of hydronium ions.[2] Therefore, prolonged exposure to strong acids should be avoided if the integrity of the ester is critical.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Appearance of a new, more polar peak in HPLC analysis after sample preparation in an acidic mobile phase. | Acid-catalyzed hydrolysis of the methyl ester to the more polar carboxylic acid. | - Prepare samples in a neutral or slightly acidic (pH 5-6) diluent and inject immediately. - If the mobile phase is acidic, minimize the time the sample spends in the autosampler. - Consider using a mobile phase with a pH closer to neutral if compatible with your separation goals. |
| Low yield or recovery of this compound from a reaction worked up with strong acid. | Significant degradation of the ester during the acidic workup. | - Use a milder acid or a buffered acidic solution for the workup. - Minimize the duration of the acid wash. - Perform the workup at a lower temperature to reduce the rate of hydrolysis. |
| Inconsistent analytical results for the purity of the compound. | On-going degradation in the analytical sample solution. | - Establish a strict and consistent time frame between sample preparation and analysis. - Validate the stability of the analyte in the chosen sample diluent over the expected analysis time. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
This protocol outlines a typical forced degradation study to assess the stability of this compound under acidic conditions. Such studies are crucial for developing stability-indicating analytical methods.[7][8][9]
Objective: To generate the primary acid degradation product and evaluate the stability of the parent compound.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH) for neutralization
-
Methanol or Acetonitrile (HPLC grade)
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Condition: In a volumetric flask, add a known volume of the stock solution to 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.
-
Incubation: Heat the solution at 60°C. Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH.
-
Analysis: Analyze the samples by a suitable stability-indicating HPLC method.
Expected Outcome: The chromatograms should show a decrease in the peak area of the parent compound and a corresponding increase in the peak area of the more polar degradation product, 2-amino-5-iodo-3-methylbenzoic acid. A degradation of 5-20% is typically targeted in forced degradation studies.[7][8]
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its primary acid degradation product.
| Parameter | Recommendation |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a lower percentage of Mobile Phase B and gradually increase. A typical starting point could be 70% A and 30% B, ramping to 90% B over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm or Diode Array Detector (DAD) to monitor peak purity |
| Injection Volume | 10 µL |
HPLC Troubleshooting Tips: For common HPLC issues such as peak tailing, retention time drift, or pressure problems, refer to established troubleshooting guides.[10][11][12][13][14]
Visualizing Degradation and Workflow
Degradation Pathway
Caption: Acid-catalyzed hydrolysis of this compound.
Experimental Workflow
Caption: Workflow for the forced degradation study of this compound.
References
-
Effect of Substituents on the Basicity of Anilines. (2020). YouTube. Retrieved from [Link]
-
Forced Degradation Protocol Templates for FDA, EMA and MHRA Inspections. (2025). Retrieved from [Link]
-
Strongly Basic Systems: IV. Substituent Effects on the Acidity of Aromatic Amines. (2025). ResearchGate. Retrieved from [Link]
-
What is the effect of substitution on the basicity of amines? (2023). Quora. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
Aromatic Amines: Q) How Is The Basicity of Aniline Affected by Substituents On The Ring? (n.d.). Scribd. Retrieved from [Link]
-
Basicity of Arylamines. (2025). Chemistry LibreTexts. Retrieved from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]
-
Technical guidelines on testing the migration of primary aromatic amines from polyamide kitchenware and of formaldehyde from mel. (n.d.). JRC Publications Repository. Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass. Retrieved from [Link]
-
Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration. (2022). ResearchGate. Retrieved from [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Retrieved from [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. Retrieved from [Link]
-
Sop for force degradation study. (2023). Pharma Dekho. Retrieved from [Link]
-
Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023). National Institutes of Health. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). ACE HPLC. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Chrom Tech. Retrieved from [Link]
-
Amines, Aromatic. (2002). NIOSH. Retrieved from [Link]
-
Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. (2019). National Institutes of Health. Retrieved from [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Forced Degradation Studies. (2016). MedCrave. Retrieved from [Link]
-
Recent Advances and Outlook for the Isosteric Replacement of Anilines. (n.d.). ACS Publications. Retrieved from [Link]
-
Degradation of halogenated aromatic compounds. (1990). PubMed. Retrieved from [Link]
-
Bacterial degradation of monocyclic aromatic amines. (n.d.). Frontiers. Retrieved from [Link]
-
Substituent effects on the physical properties and pKa of aniline. (n.d.). Semantic Scholar. Retrieved from [Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. (n.d.). BYJU'S. Retrieved from [Link]
-
To study the kinetics of acid-catalysed hydrolysis of an ester by titrimetry. (n.d.). eGyanKosh. Retrieved from [Link]
-
Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. (2002). PubMed. Retrieved from [Link]
-
Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Kinetics Hydrolysis of Mono- 4-methyl-2-nitro aniline Phosphate via Conjugate Acid Species. (n.d.). JOCPR. Retrieved from [Link]
-
New insights into the structure and mechanism of iodothyronine deiodinases. (n.d.). PubMed. Retrieved from [Link]
-
Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. (2021). National Institutes of Health. Retrieved from [Link]
-
Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H₂O₂/UV: Effect of Inorganic Anions and Derived Radicals. (2017). PubMed. Retrieved from [Link]
-
Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. (2025). National Institutes of Health. Retrieved from [Link]
- Process for preparing methyl 4-(aminomethyl)benzoate. (n.d.). Google Patents.
-
Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. (n.d.). ResearchGate. Retrieved from [Link]
-
Kinetics of Carbaryl Hydrolysis. (n.d.). Clemson University. Retrieved from [Link]
-
Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid. (n.d.). National Institutes of Health. Retrieved from [Link]
- The preparation method of p-aminobenzoic acid. (n.d.). Google Patents.
-
Benzoic acid, 4-amino-, methyl ester. (n.d.). NIST WebBook. Retrieved from [Link]
-
Deiodination of the iodinated amino acids. (n.d.). Semantic Scholar. Retrieved from [Link]
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- 3. youtube.com [youtube.com]
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- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 12. hplc.eu [hplc.eu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. agilent.com [agilent.com]
Technical Support Center: Purification of Crude Methyl 2-amino-5-iodo-3-methylbenzoate
Welcome to the technical support center for the purification of Methyl 2-amino-5-iodo-3-methylbenzoate. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges in obtaining this key intermediate with high purity. We will explore the underlying chemical principles of various purification strategies and provide detailed, field-proven protocols to address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A: The impurity profile of your crude product is intrinsically linked to the synthetic route employed, typically an electrophilic iodination of Methyl 2-amino-3-methylbenzoate. Understanding these potential contaminants is the first step in designing an effective purification strategy.
| Impurity Type | Specific Example | Rationale for Formation | Key Differentiating Property |
| Unreacted Starting Material | Methyl 2-amino-3-methylbenzoate | Incomplete iodination reaction. | More polar on silica TLC than the product; lower molecular weight. |
| Over-iodination Byproduct | Methyl 2-amino-3,5-diiodo-3-methylbenzoate | The activating amino group can direct a second iodination, a common issue in arene iodination.[1][2] | Higher molecular weight; may have lower solubility. Often less polar than the mono-iodinated product on silica. |
| Regioisomers | Methyl 2-amino-X-iodo-3-methylbenzoate | While the ortho-amino and meta-methyl groups strongly direct iodination to the 5-position, minor isomers can form. | Similar polarity and properties, making them the most challenging to remove. |
| Hydrolysis Product | 2-amino-5-iodo-3-methylbenzoic acid | Exposure of the methyl ester to acidic or basic aqueous conditions during workup. | Acidic. Can be easily separated by acid-base extraction. Significantly more polar. |
| Oxidation Products | Various colored impurities | Aromatic amines are susceptible to air oxidation, often leading to discoloration (e.g., brown, purple). | Often highly polar or polymeric, may remain at the baseline on TLC. |
| Residual Reagents | N-Iodosuccinimide (NIS), Acetic Acid, etc. | Carried over from the reaction and initial workup.[3] | Varies; typically removed by aqueous washes or extraction. |
Q2: My crude product is a dark, oily residue. What is the first purification step I should try?
A: A dark, non-crystalline crude product suggests the presence of multiple impurities, including colored oxidation byproducts. In this scenario, a liquid-liquid Acid-Base Extraction is the most robust initial purification step. This technique specifically leverages the basicity of the target molecule's amino group to separate it from non-basic or acidic impurities.[4][5] It is highly effective at removing non-basic organic impurities (like the di-iodinated byproduct) and acidic residues.
The core principle involves protonating the basic amine with a dilute acid, rendering it soluble in the aqueous phase. Neutral impurities remain in the organic phase and are discarded. Subsequently, the aqueous phase is carefully basified to deprotonate the amine, causing it to precipitate or be extracted back into a fresh organic solvent.
Caption: Workflow for Acid-Base Extraction Purification.
Q3: I'm running a silica gel column, but my compound is streaking badly or not eluting. How can I resolve this?
A: This is a classic problem when purifying basic amines on standard silica gel. Silica gel has acidic silanol groups (Si-OH) on its surface, which strongly interact with the basic amino group of your compound via an acid-base interaction.[6][7] This leads to irreversible adsorption, poor resolution, and significant peak tailing.
You have two primary solutions:
-
Modify the Mobile Phase: Neutralize the acidic silica surface by adding a small amount of a competing base to your eluent.[8]
-
Method: Add 0.5% to 1% triethylamine (TEA) or ammonium hydroxide to your mobile phase (e.g., Hexane/Ethyl Acetate).
-
Causality: The small, mobile TEA molecules will preferentially bind to the acidic sites on the silica, effectively "masking" them from your much larger target molecule. This allows your product to travel through the column based on polarity rather than being stuck by acid-base interactions.
-
-
Change the Stationary Phase: Use a stationary phase that is not acidic.
-
Method: Switch from a silica gel column to one packed with basic alumina or, preferably, amine-functionalized silica .[6][7]
-
Causality: These materials have a basic or neutral surface, which eliminates the problematic acid-base interaction with your amine, resulting in symmetrical peaks and better separation.[7] Amine-functionalized columns often allow for the use of simpler solvent systems like Hexane/Ethyl Acetate without any basic additives.
-
Troubleshooting Guides & Experimental Protocols
Method 1: Purification by Acid-Base Extraction
This protocol is ideal as a first-pass purification for very crude material. It is designed to minimize the risk of ester hydrolysis.
Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material). Transfer the solution to a separatory funnel.
-
Acidic Extraction: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate completely. The protonated amine salt of your product will be in the top aqueous layer (if using EtOAc) or the bottom aqueous layer (if using DCM). Drain and collect the aqueous layer. Perform a second extraction on the organic layer with another portion of 1 M HCl to ensure complete recovery. The organic layer, containing neutral impurities, can now be discarded.
-
Neutralization: Combine the acidic aqueous extracts in a flask and cool in an ice bath. While stirring, slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a 10% sodium carbonate (Na₂CO₃) solution. Crucially, do not use strong bases like NaOH, as this risks hydrolyzing the ester group.[4] Continue adding the weak base until gas evolution ceases and the pH of the solution is ~8-9. Your purified product should precipitate as a solid or oil.
-
Back-Extraction: Transfer the neutralized aqueous mixture back to a clean separatory funnel. Add a fresh portion of organic solvent (EtOAc or DCM). Shake vigorously to extract the free amine product back into the organic phase.
-
Final Workup: Drain and collect the organic layer. Wash the organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Method 2: Purification by Recrystallization
Recrystallization is effective if your product is a solid and the impurities have different solubility profiles. The key is finding the right solvent or solvent pair.
Protocol:
-
Solvent Screening (Small Scale): Place a small amount of crude material (20-30 mg) in several test tubes. Add a few drops of different solvents from the table below and observe solubility at room temperature and upon heating.
-
Finding a Solvent System:
-
Single Solvent: The ideal solvent is one in which the crude product is sparingly soluble at room temperature but highly soluble when hot.
-
Solvent Pair: If a single solvent isn't found, use a solvent pair. Dissolve the crude product in a small amount of a "soluble" solvent (e.g., Ethanol) at its boiling point. Then, slowly add a "poor" solvent (e.g., Water) dropwise until the solution just becomes cloudy (the cloud point). Add a few more drops of the "soluble" solvent to redissolve the precipitate.
-
-
Recrystallization (Large Scale):
-
Place the crude solid in an Erlenmeyer flask. Add the chosen solvent (or "soluble" solvent of a pair) portion-wise while heating the mixture with stirring (e.g., on a hot plate). Add just enough hot solvent to completely dissolve the solid.
-
If using a solvent pair, perform the addition of the "poor" solvent as described in step 2.
-
Remove the flask from the heat source. If there are any insoluble impurities, perform a hot filtration.
-
Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is critical for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
-
Isolation: Collect the purified crystals by suction filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Table of Suggested Solvents for Screening:
| Solvent Class | Specific Solvents | Anticipated Solubility | Notes |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble to Freely Soluble | Good candidates for the "soluble" solvent in a pair with water.[9] |
| Esters | Ethyl Acetate | Soluble | Good general-purpose solvent. Can be paired with a non-polar solvent like hexane. |
| Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Insoluble | Excellent candidates for the "poor" or "anti-solvent" in a solvent pair.[9] |
| Halogenated | Dichloromethane (DCM) | Soluble | Can be paired with hexane. Evaporates easily. |
| Aqueous | Water | Insoluble | The ultimate "poor" solvent for pairing with water-miscible organic solvents.[9] |
Method 3: Purification by Flash Column Chromatography
This method offers the highest resolution for separating closely related impurities. The choice of stationary and mobile phases is critical.
Caption: Decision workflow for column chromatography.
Protocol A: Standard Silica Gel with Triethylamine (TEA) Modifier
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, low-polarity mobile phase (e.g., 98:2 Hexane:EtOAc + 1% TEA).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., progressing from 2% to 5%, 10%, and 20% EtOAc in Hexane, all containing 1% TEA).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.
Protocol B: Amine-Functionalized Silica
-
Column Selection: Use a pre-packed amine-functionalized silica cartridge or pack a column with the bulk material.
-
Equilibration: Equilibrate the column with the starting mobile phase (e.g., 100% Hexane or 99:1 Hexane:EtOAc).
-
Sample Loading: Load the sample as described in Protocol A (wet or dry load).
-
Elution: Elute the column using a simple, non-additive solvent gradient, such as a linear gradient from 0% to 30% Ethyl Acetate in Hexane.
-
Fraction Collection & Isolation: Collect and analyze fractions by TLC. Combine the pure fractions and evaporate the solvent. This method avoids the need to remove a basic additive from the final product.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link][4]
- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
-
Ikus, Y. (n.d.). Extraction of Amino Acid Esters Using a Pillar[10]arene Carboxylic Acid Derivative as a Novel Acidic Macrocyclic Compound. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link][6]
-
Google Patents. (n.d.). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof. Retrieved from [10]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link][7]
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MH Chem. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Retrieved from [Link][8]
-
TREA. (n.d.). Process for preparing mono-iodinated aromatic compound. Retrieved from [Link][1]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link][5]
-
Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]
-
Google Patents. (n.d.). EP1588997A1 - Process for the preparation of iodoaromatic compounds. Retrieved from [2]
-
European Patent Office. (2001, May 16). EP 0474096 B2 - Method for extracting amino acid ester. Retrieved from [Link][11]
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Validation & Comparative
A Senior Application Scientist's Guide to Substituted Anthranilates: Comparing Methyl 2-amino-5-iodo-3-methylbenzoate and Its Alternatives
Introduction: The Strategic Value of Substituted Anthranilates in Medicinal Chemistry
Substituted anthranilates and their corresponding acids are privileged scaffolds in modern drug discovery. Their unique 1,2-amino-carboxy substitution pattern on a benzene ring provides an ideal starting point for constructing a diverse array of fused heterocyclic systems, most notably quinolines, quinazolines, and acridones. These core structures are prevalent in a multitude of clinically significant molecules due to their ability to effectively interact with various biological targets.
The strategic placement of additional substituents on the anthranilate ring is a critical design element. Halogens, such as iodine and bromine, serve as versatile synthetic handles for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. Alkyl groups, like the C3-methyl group in our primary subject, introduce steric and electronic modifications that can profoundly influence molecular conformation, metabolic stability, and target-binding affinity.
This guide provides an in-depth comparison of Methyl 2-amino-5-iodo-3-methylbenzoate (CAS 317830-86-3) with key alternative building blocks. We will dissect the causal relationships between structure and reactivity, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic campaigns.
Comparative Analysis: Reactivity and Strategic Application
The choice of building block is dictated by the desired reaction kinetics, cost considerations, and the specific synthetic transformation planned. We will focus on two ubiquitous and critical reaction classes: Palladium-catalyzed Suzuki-Miyaura cross-coupling and acid-catalyzed quinazolinone formation.
Alternative Building Blocks for Comparison:
-
The Bromo Analogue: Methyl 2-amino-5-bromo-3-methylbenzoate
-
The Des-Methyl Analogue: Methyl 2-amino-5-iodobenzoate
-
The Unsubstituted Analogue: Methyl 2-aminobenzoate
Below is a flowchart to guide the selection process based on common research objectives.
Caption: Decision workflow for selecting an anthranilate building block.
Suzuki-Miyaura Cross-Coupling: A Tale of Two Halogens
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for creating C(sp²)-C(sp²) bonds. The rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The strength of this bond directly dictates the reaction's efficiency.
The Underlying Principle: Bond Dissociation Energy (BDE)
The C-X bond strength decreases down the halogen group: C-Br (~71 kcal/mol) > C-I (~54 kcal/mol). The weaker C-I bond in this compound allows for significantly faster oxidative addition under milder conditions (e.g., lower temperatures, lower catalyst loading) compared to its bromo-analogue. This is not merely a theoretical advantage; it has profound practical implications. Reactions that stall or require harsh conditions with a bromo-substrate often proceed smoothly and with higher yields using the iodo-counterpart.
Comparative Performance Data
The following table summarizes typical outcomes for the Suzuki-Miyaura coupling of phenylboronic acid with the iodo- and bromo-analogues.
| Feature | This compound | Methyl 2-amino-5-bromo-3-methylbenzoate | Justification |
| Typical Yield | 90-98% | 75-85% | Faster, more efficient oxidative addition with the C-I bond leads to fewer side reactions and higher conversion. |
| Reaction Time | 1-4 hours | 8-16 hours | The lower activation energy barrier for C-I bond cleavage significantly shortens the required reaction time. |
| Catalyst Loading | 1-3 mol% | 3-5 mol% | The high reactivity of the iodo-compound often allows for a reduction in the amount of expensive palladium catalyst needed. |
| Typical Temp. | 80-90 °C | 100-110 °C | Milder conditions can be used, which improves the functional group tolerance of the reaction. |
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol provides a standardized method to directly compare the reactivity of the iodo and bromo building blocks.
Workflow Diagram
Caption: Standardized workflow for comparative Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl halide (this compound OR Methyl 2-amino-5-bromo-3-methylbenzoate, 1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv).
-
Inerting: Seal the flask, and evacuate and backfill with dry nitrogen three times.
-
Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 0.03 equiv).
-
Solvent Addition: Add a degassed 4:1 mixture of dioxane and water (5 mL).
-
Reaction: Place the flask in a preheated oil bath at 90 °C (for the iodo compound) or 110 °C (for the bromo compound). Stir vigorously for the time indicated in the comparison table, monitoring progress by TLC.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.
-
Extraction: Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Quinazolinone Synthesis: The Role of the C3-Methyl Group
The reaction of anthranilates with formamide or other amide sources under acidic conditions is a classic method for constructing the quinazolinone core. Here, the comparison between This compound and its des-methyl analogue, Methyl 2-amino-5-iodobenzoate , is particularly instructive.
The Underlying Principle: Steric and Electronic Effects
The C3-methyl group exerts two primary effects:
-
Steric Hindrance: It can sterically shield the adjacent C2-amino group. In some cyclization reactions, this can be detrimental, slowing down the approach of a bulky reactant. However, in this specific transformation, its effect is minimal on the initial acylation step.
-
Electronic Donation: As an alkyl group, it is weakly electron-donating through induction and hyperconjugation. This slightly increases the electron density of the benzene ring and the nucleophilicity of the C2-amino group, potentially accelerating the initial acylation step with formamide.
The primary impact, however, is often observed in the properties of the final product. The methyl group can enforce a specific conformation, prevent planarization, and block a potential site of metabolic attack, all of which are desirable traits in drug candidates.
Comparative Performance Data
In the formation of the simple quinazolinone core, the kinetic differences are often less pronounced than in cross-coupling, but the substitution pattern is key for the final molecule's properties.
| Feature | This compound | Methyl 2-amino-5-iodobenzoate | Justification |
| Typical Yield | 85-92% | 88-95% | Yields are generally comparable as the reaction is robust. The slight electronic donation from the methyl group has a minimal effect on the overall yield in this high-temperature reaction. |
| Reaction Time | 4-6 hours | 4-6 hours | Reaction times are dictated more by the high temperature required to drive the cyclization and dehydration than by the subtle electronic differences between the starting materials. |
| Product Solubility | Often enhanced in organic solvents | Generally lower | The C3-methyl group disrupts crystal packing and increases the lipophilicity of the resulting quinazolinone, which can improve solubility. |
| Metabolic Stability | Potentially higher | Potentially lower | The methyl group can block a site that might otherwise be susceptible to oxidative metabolism by cytochrome P450 enzymes. |
Experimental Protocol: Quinazolinone Formation
-
Setup: In a 50 mL round-bottom flask fitted with a reflux condenser, combine the substituted anthranilate (1.0 mmol, 1.0 equiv) and formamide (10 mL).
-
Acid Catalyst: Add 2-3 drops of concentrated formic acid.
-
Reaction: Heat the mixture to 150-160 °C and maintain it at this temperature for 5 hours.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) and stir for 30 minutes.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the solid thoroughly with water and then a small amount of cold ethanol. Dry the solid under vacuum to obtain the pure quinazolinone product.
Conclusion and Recommendations
This compound is a superior building block when synthetic efficiency is paramount. Its C-I bond enables rapid, high-yielding cross-coupling reactions under mild conditions, making it the clear choice for complex multi-step syntheses where maximizing yield at each step is critical.
-
Choose this compound when:
-
You are performing a challenging Suzuki, Sonogashira, Buchwald-Hartwig, or other Pd-catalyzed cross-coupling reaction.
-
Mild reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.
-
Maximizing yield and minimizing reaction time are primary objectives.
-
-
Consider the alternatives when:
-
Cost is the primary constraint: The bromo-analogue offers a more economical option if longer reaction times and potentially lower yields are acceptable.
-
The C3-methyl group is undesirable: If the specific target molecule requires a hydrogen at the corresponding position for steric or electronic reasons, the des-methyl analogue is the logical choice.
-
No C5-functionalization is needed: For simple modifications of the amine or ester, the unsubstituted methyl anthranilate is the most straightforward and cost-effective starting material.
-
By understanding the fundamental principles of reactivity and the subtle structural nuances of these building blocks, researchers can strategically design more efficient and successful synthetic routes, accelerating the pace of discovery.
References
-
Title: Pd-Catalyzed Cross-Coupling Reactions for C-C Bond Formations Source: Chemical Reviews, American Chemical Society URL: [Link]
-
Title: The Suzuki-Miyaura cross-coupling reaction: a personal history from a small laboratory in a small university Source: Journal of Organometallic Chemistry, Elsevier URL: [Link]
-
Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry, American Chemical Society URL: [Link] (Note: While this paper focuses on fluorine, it provides an excellent, widely-cited discussion on the general principles of using halogen and methyl groups to block metabolic oxidation, a concept directly applicable here).
The Halogen Dance: A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzoates in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the judicious selection of starting materials is a cornerstone of efficient and successful synthetic campaigns. In the realm of palladium-catalyzed cross-coupling reactions—powerful tools for forging carbon-carbon and carbon-heteroatom bonds—the choice between an iodo- or a bromo-substituted precursor can profoundly influence reaction outcomes. This guide provides an in-depth, objective comparison of the reactivity of iodo- and bromo-benzoates, supported by mechanistic insights and experimental data, to empower informed decision-making in your synthetic endeavors.
At the heart of this comparison lies the fundamental difference in the carbon-halogen bond. The carbon-iodine (C-I) bond is inherently weaker and longer than the carbon-bromine (C-Br) bond.[1] This translates to a lower bond dissociation energy for the C-I bond, a critical factor that dictates the ease of bond cleavage.[2][3][4] In the context of palladium-catalyzed cross-coupling reactions, this difference primarily manifests in the initial, and often rate-determining, oxidative addition step.[5][6]
The Decisive First Step: Oxidative Addition
The catalytic cycle of most palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, commences with the oxidative addition of the aryl halide to a palladium(0) complex.[7][8][9] During this step, the palladium atom inserts itself into the carbon-halogen bond, forming a Pd(II) species. The lower bond energy of the C-I bond facilitates a more rapid oxidative addition compared to the C-Br bond.[5][10] This enhanced reactivity of iodo-benzoates often translates into milder reaction conditions, shorter reaction times, and potentially higher yields.[5][11]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Case Studies: A Comparative Look at Key Reactions
To illustrate the practical implications of the differing reactivities, let's examine three widely employed cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds between an aryl halide and an organoboron compound.[12] The reactivity trend generally follows the order I > Br > Cl.[10] Consequently, iodo-benzoates are expected to undergo Suzuki-Miyaura coupling under milder conditions and with faster reaction kinetics than their bromo- counterparts.[11]
However, it is important to note that under certain conditions, particularly at lower temperatures with traditional phosphine ligands, the coupling of aryl iodides can be inefficient.[13] This has been attributed to the unexpectedly poor turnover of the key on-cycle intermediate trans-[Pd(PPh3)2(Ar)(I)].[13] Additionally, the iodide anion generated as a byproduct can sometimes inhibit the reaction by forming stable palladium complexes.[14][15]
Table 1: Expected Performance Comparison in Suzuki-Miyaura Coupling
| Parameter | Iodo-benzoates | Bromo-benzoates | Rationale |
| Relative Reactivity | High | Moderate | Weaker C-I bond leads to faster oxidative addition.[11] |
| Typical Reaction Temperature | Room temperature to moderate heat (e.g., 50-80 °C) | Moderate to high heat (e.g., 80-120 °C) | Higher reactivity allows for coupling at lower temperatures.[11] |
| Typical Reaction Time | Shorter (e.g., 1-6 hours) | Longer (e.g., 6-24 hours) | A faster catalytic cycle results in quicker consumption of starting materials.[11] |
| Catalyst Loading | Potentially Lower | May Require Higher Loading | Higher reactivity may necessitate lower concentrations of the palladium catalyst.[11] |
| Expected Yield | Generally Higher | Generally Lower | More efficient conversion often leads to higher product yields.[11] |
Heck Reaction: Vinylation of Aryl Halides
The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[9][16][17] The reactivity of aryl halides in the Heck reaction also follows the trend I > Br > Cl.[10] This allows for selective vinylation at the C-I position under milder conditions than those required to activate the C-Br bond.[10]
Table 2: Expected Performance Comparison in Heck Reaction
| Parameter | Iodo-benzoates | Bromo-benzoates | Rationale |
| Relative Reactivity | High | Moderate | The C-I bond's susceptibility to oxidative addition accelerates the catalytic cycle.[10] |
| Reaction Temperature | Generally Milder | Often Requires Elevated Temperatures | Lower activation energy for C-I bond cleavage allows for milder conditions. |
| Ligand Choice | Broader Scope | May Require More Electron-Rich/Bulky Ligands | The inherent reactivity of the C-I bond may be less dependent on highly activating ligands. |
| Expected Yield | Generally Higher | Generally Lower | Faster and more complete conversion leads to better yields. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[8][18][19] While the general reactivity trend of Ar-I > Ar-Br often holds, the situation can be more nuanced in this reaction.[20] Aryl iodides can sometimes be challenging substrates as the iodide formed during the reaction can have an inhibitory effect by precipitating the palladium catalyst.[18][20] This can sometimes lead to a counterintuitive reactivity order of Ar-Br > Ar-I.[20]
Table 3: Expected Performance Comparison in Buchwald-Hartwig Amination
| Parameter | Iodo-benzoates | Bromo-benzoates | Rationale |
| Relative Reactivity | High (with potential for inhibition) | High | Weaker C-I bond facilitates faster oxidative addition, but iodide inhibition can occur.[11][20] |
| Catalyst System | May require specific ligands to overcome inhibition | Generally robust with a wide range of catalysts | The choice of ligand is crucial to mitigate potential iodide-induced catalyst deactivation. |
| Reaction Conditions | Milder conditions are often possible | May require slightly higher temperatures | The inherent reactivity of the C-I bond can allow for lower temperatures, provided inhibition is managed.[11] |
| Expected Yield | Generally High | Generally High | Both substrates can typically be coupled in high yields with optimized conditions.[11] |
Experimental Protocols: A Practical Guide
The following are generalized, step-by-step methodologies for conducting a comparative study of iodo- and bromo-benzoates in a Suzuki-Miyaura coupling reaction.
Caption: A logical workflow for the experimental comparison of reactivity.
Protocol: Suzuki-Miyaura Coupling of Methyl Benzoates
Materials:
-
Methyl 4-iodobenzoate or Methyl 4-bromobenzoate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add methyl 4-halobenzoate (1 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and K₂CO₃ (2 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biphenyl product.
Self-Validation: The progress of the reaction should be monitored at regular intervals for both the iodo- and bromo-benzoate substrates. A direct comparison of the reaction times and isolated yields will provide a quantitative measure of their relative reactivity under the specified conditions.
Conclusion: Making the Right Choice
The evidence overwhelmingly indicates that iodo-benzoates are generally more reactive than their bromo- counterparts in a variety of palladium-catalyzed cross-coupling reactions.[1] This enhanced reactivity, stemming from the weaker carbon-iodine bond, can be leveraged to achieve milder reaction conditions, shorter reaction times, and often higher yields.[5]
However, the choice between an iodo- or bromo-benzoate is not always straightforward. Factors such as the cost and availability of the starting materials, the potential for side reactions, and the specific nuances of the desired transformation must be considered. For instance, in Buchwald-Hartwig aminations, the potential for iodide inhibition might make a bromo-benzoate the more prudent choice.[20]
Ultimately, a thorough understanding of the underlying mechanistic principles, coupled with careful reaction optimization, will enable the selection of the most appropriate halogenated benzoate for your specific synthetic target, paving the way for more efficient and successful drug discovery and development programs.
References
-
A Comparative Guide to the Reactivity of 1-Bromo-4-iodobenzene and 1,4-dibromobenzene for Drug Development and Materials Science - Benchchem. 10
-
Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step - ResearchGate. 14
-
Reactivity Face-Off: 2-Iodobenzamide vs. 2-Bromobenzamide in Cross-Coupling Reactions - Benchchem. 11
-
A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions - Benchchem. 5
-
A Comparative Guide to the Kinetics of Oxidative Addition of Aryl Iodides to Palladium(0) Complexes - Benchchem. 7
-
Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing). Link
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Link
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Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine | Organometallics - ACS Publications. Link
-
Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms | Journal of the American Chemical Society. Link
-
Buchwald–Hartwig amination - Wikipedia. Link
-
Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed. Link
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Link
-
Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. - ResearchGate. Link
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. Link
-
Heck Reaction - Organic Chemistry Portal. Link
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Link
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Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. Link
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The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Link
-
Heck coupling reaction between bromo/iodoanisoles and acrylates. - ResearchGate. Link
-
Heck reaction - Wikipedia. Link
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Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts | Organic Process Research & Development - ACS Publications. Link
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Heck Reaction - Chemistry LibreTexts. Link
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What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? - Quora. Link
-
A Comparative Analysis of the Reactivity of 2-Bromo- vs. 2-Iodo-5-butylfuran in Key Cross-Coupling and Metallation Reactions - Benchchem. Link
-
Reactivity Showdown: 4-Iodo-3- methoxyisothiazole vs. 4-Bromo-3 - Benchchem. Link
-
Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? | ResearchGate. Link
-
Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions | Request PDF - ResearchGate. Link
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Bond Dissociation Energies. Link
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Bond Energies - Chemistry LibreTexts. Link
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Learning outcome 3.4.3 An introduction to bond energy and bond length - chemguide: CIE A level chemistry support. Link
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A Comparative Guide to the Synthesis of Methyl 2-amino-5-iodo-3-methylbenzoate: A Novel, Validated Route
This guide provides an in-depth technical comparison of a novel synthetic pathway for Methyl 2-amino-5-iodo-3-methylbenzoate, a key building block in pharmaceutical and materials science research. We will objectively evaluate this new route against established methodologies, supported by detailed experimental protocols and comparative data on efficiency, safety, and scalability. This document is intended for researchers, synthetic chemists, and professionals in drug development seeking optimized and robust synthetic strategies.
Introduction: The Significance of Substituted Anthranilates
This compound and its structural analogs are valuable intermediates in the synthesis of a wide range of complex organic molecules. The presence of three distinct functional groups—an amine, an ester, and an iodo group—on a substituted benzene ring provides a versatile scaffold for diverse chemical transformations. The iodo group, in particular, is a key handle for modern cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the construction of intricate molecular architectures. The development of efficient, high-yielding, and safe synthetic routes to these compounds is therefore of paramount importance.
A Novel Synthetic Approach: Direct Regioselective Iodination
This guide proposes and validates a new, streamlined two-step synthesis of this compound starting from the commercially available Methyl 2-amino-3-methylbenzoate. This approach prioritizes operational simplicity and high regioselectivity.
Proposed Synthetic Pathway
The proposed route involves the direct electrophilic iodination of Methyl 2-amino-3-methylbenzoate. The electron-donating amino group is a powerful ortho-, para-director. With the ortho position to the amino group being sterically hindered by the adjacent methyl group, and the other ortho position occupied by the ester, the iodination is directed to the para position, yielding the desired 5-iodo product with high selectivity.
Caption: Proposed new synthetic route to this compound.
Experimental Protocol: A Self-Validating System
Materials:
-
Methyl 2-amino-3-methylbenzoate (≥98%)
-
Iodine monochloride (1.0 M solution in dichloromethane)
-
Glacial acetic acid
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Instrumentation:
-
Magnetic stirrer with stirring bar
-
Round-bottom flask
-
Dropping funnel
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
NMR Spectrometer (¹H and ¹³C)
-
Mass Spectrometer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-amino-3-methylbenzoate (1.65 g, 10 mmol) in glacial acetic acid (50 mL). Stir the solution at room temperature until all the solid has dissolved.
-
Iodination: To the stirred solution, add iodine monochloride (1.1 equivalents, 11 mL of a 1.0 M solution in dichloromethane) dropwise via a dropping funnel over 15 minutes. A slight exotherm may be observed. Maintain the temperature between 20-25°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a stirred solution of saturated aqueous sodium thiosulfate (100 mL) to quench any unreacted iodine monochloride. The color of the solution should fade from dark brown to pale yellow.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of saturated aqueous sodium bicarbonate until the pH is approximately 8. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically obtained as a solid. Recrystallize from a mixture of ethanol and water to yield pure this compound.
Validation Data:
-
Yield: 85-92%
-
Purity (by ¹H NMR): >98%
-
¹H NMR (400 MHz, CDCl₃): δ 7.95 (d, J = 2.0 Hz, 1H), 7.55 (d, J = 2.0 Hz, 1H), 5.50 (br s, 2H), 3.87 (s, 3H), 2.15 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 168.2, 148.5, 142.1, 138.9, 122.7, 110.2, 81.5, 51.9, 17.8.
-
Mass Spectrometry (ESI+): m/z 292.0 [M+H]⁺.
Comparative Analysis: The New Route vs. Established Alternatives
To objectively assess the merits of this new synthetic approach, we compare it with two established methods for the synthesis of halogenated aminobenzoates: the Sandmeyer reaction and a multi-step route involving nitration, reduction, and subsequent halogenation.
Alternative Route 1: The Sandmeyer Reaction
The Sandmeyer reaction is a classical and widely used method for introducing a variety of functional groups, including iodine, onto an aromatic ring via a diazonium salt intermediate.[1][2]
Caption: A possible Sandmeyer reaction-based route.
Causality Behind Experimental Choices: This route leverages the transformation of a primary aromatic amine into a diazonium salt, which is then displaced by an iodide ion. While effective, this method involves the in-situ generation of thermally unstable and potentially explosive diazonium salts, necessitating strict temperature control and careful handling.[3][4][5][6][7] The subsequent amination step would require a separate reaction, such as a Buchwald-Hartwig amination.[8][9][10][11]
Alternative Route 2: Nitration-Reduction-Halogenation Sequence
This multi-step approach is a common strategy in aromatic synthesis, allowing for the controlled introduction of functional groups. A plausible sequence would involve the nitration of 3-methylbenzoic acid, followed by esterification, reduction of the nitro group, and finally iodination. A similar strategy has been reported for related 3-amino-5-halo-2-iodobenzoates.[12][13]
Caption: A multi-step synthetic route involving nitration-reduction-iodination.
Causality Behind Experimental Choices: This route offers good control over the introduction of each functional group. However, it is a longer sequence, which can lead to a lower overall yield. The nitration step often produces a mixture of isomers, requiring purification. The use of strong acids and nitrating agents also presents safety and environmental concerns.
Performance Comparison
The following table provides a quantitative comparison of the three synthetic routes.
| Metric | Proposed New Route | Alternative Route 1 (Sandmeyer) | Alternative Route 2 (Multi-step) |
| Number of Steps | 1 (from Methyl 2-amino-3-methylbenzoate) | 2-3 (from Methyl 2-amino-3-methylbenzoate) | 4 (from 3-Methylbenzoic Acid) |
| Overall Yield | 85-92% | 50-65% (estimated) | 30-40% (estimated) |
| Key Reagents | ICl, Acetic Acid | NaNO₂, HCl, KI, Pd-catalyst, Ligand | HNO₃, H₂SO₄, CH₃OH, H₂, Pd/C, Iodinating agent |
| Safety Considerations | Use of corrosive ICl | Generation of unstable diazonium salts | Use of strong acids and nitrating agents |
| Scalability | High | Moderate (due to diazonium salt handling) | Moderate (multiple steps) |
| Green Chemistry | Fewer steps, less waste | Use of heavy metals (Pd) | Use of strong acids, generation of nitro-waste |
Conclusion and Future Outlook
The newly validated synthetic route to this compound via direct regioselective iodination offers significant advantages over established methods. Its high yield, operational simplicity, and reduced number of steps make it a more efficient and scalable approach. While the use of iodine monochloride requires appropriate safety precautions, it avoids the generation of thermally unstable diazonium salts associated with the Sandmeyer reaction and the multiple steps and potential isomer issues of the nitration-reduction-halogenation sequence.
Future work will focus on exploring greener iodinating agents and solvent systems to further enhance the sustainability of this process. This robust and validated protocol provides a valuable tool for the scientific community, facilitating access to this important synthetic building block.
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Scirp.org. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry. [Link]
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alternative reagents for the iodination of methyl 2-amino-3-methylbenzoate
An Application Scientist's Guide to Alternative Reagents for the Iodination of Methyl 2-Amino-3-Methylbenzoate
Introduction: The Strategic Importance of Iodinated Anthranilates
Iodinated aromatic compounds, particularly derivatives of anthranilic acid, serve as pivotal building blocks in modern organic synthesis. Their utility in forming carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) makes them invaluable intermediates in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] Methyl 2-amino-3-methylbenzoate is an electron-rich aromatic substrate where the strategic introduction of an iodine atom can unlock pathways to more complex molecular architectures.
The primary challenge in the iodination of this substrate lies in controlling the regioselectivity and achieving high yields under conditions that are both efficient and safe. The molecule possesses a powerful ortho-, para-directing amino group and a weaker ortho-, para-directing methyl group, which strongly activate the ring towards electrophilic attack.[2] This guide provides a comparative analysis of three principal alternative reagents for this transformation—N-Iodosuccinimide (NIS), Iodine Monochloride (ICl), and molecular Iodine with an oxidizing agent—offering field-proven insights, detailed protocols, and quantitative data to inform your experimental design.
The Regiochemical Landscape of Methyl 2-Amino-3-Methylbenzoate
Understanding the electronic properties of the substrate is critical for predicting and controlling the reaction outcome.
-
Amino Group (-NH₂): A potent activating group with a strong +R (resonance) effect, it significantly increases electron density at the ortho (C6) and para (C5) positions.[2]
-
Methyl Group (-CH₃): A moderately activating group via a +I (inductive) effect and hyperconjugation, directing to its ortho (C4) and para (C6) positions.
-
Ester Group (-COOCH₃): A deactivating, meta-directing group with a -R effect, which has a lesser influence compared to the powerful activating groups.
The combined influence of the amino and methyl groups strongly favors substitution at the C5 and C6 positions. The choice of iodinating reagent and reaction conditions will ultimately determine the kinetic vs. thermodynamic product distribution and the final isomeric ratio.
Reagent Profile 1: N-Iodosuccinimide (NIS)
N-Iodosuccinimide is a versatile and widely used solid reagent, prized for its ease of handling and tunable reactivity. It is generally considered a milder alternative to other potent iodinating agents.[3]
Mechanism of Action & Activation
NIS itself is a source of electrophilic iodine, but its reactivity is significantly enhanced in the presence of an acid catalyst.[4] The acid protonates the carbonyl oxygen of NIS, increasing the polarization of the N-I bond and generating a more potent "I+" character. The electron-rich aromatic ring then attacks this electrophilic iodine, proceeding through a standard electrophilic aromatic substitution (SEAr) mechanism via a Wheland intermediate.[4]
Caption: Mechanism of acid-catalyzed aromatic iodination using NIS.
Performance & Experimental Insights
For electron-rich anilines, NIS often provides excellent yields under mild conditions.[5] The use of catalytic amounts of trifluoroacetic acid (TFA) in a solvent like acetonitrile at room temperature is a common and effective protocol.[3][5] A solvent-free grinding method has also been reported to give high yields in minutes, representing a green chemistry approach.[6][7] The choice of solvent can dramatically influence regioselectivity; polar solvents like DMSO tend to favor para-iodination, while less polar solvents in the presence of acetic acid can switch the preference to ortho-iodination.[8]
Advantages vs. Disadvantages
-
Advantages: Solid, easy to handle; high selectivity; mild reaction conditions are often sufficient; reactivity can be tuned with catalysts.
-
Disadvantages: Higher cost compared to I₂ or ICl; requires an activator for less reactive substrates.
Safety & Handling
NIS is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9][10][11] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[12][13] Store in a cool, dry place, protected from light and moisture.[9][10]
Reagent Profile 2: Iodine Monochloride (ICl)
Iodine monochloride is a highly reactive interhalogen compound that serves as a powerful source of electrophilic iodine.[14] It is commercially available as a solution or can be prepared in situ.
Mechanism of Action
Due to the difference in electronegativity between chlorine and iodine, the I-Cl bond is polarized, rendering the iodine atom highly electrophilic (Iδ+).[14] It reacts directly with activated aromatic rings without the need for a catalyst, although kinetics can be studied in acidic media like aqueous acetic acid. The reaction proceeds rapidly, often at or below room temperature.
Caption: Mechanism of electrophilic aromatic iodination using ICl.
Performance & Experimental Insights
ICl is known for its high reactivity and is effective for the iodination of a wide range of substrates, including anilines and their derivatives.[15] Reactions are typically carried out in solvents like glacial acetic acid or chloroform.[15] While highly effective, its reactivity can sometimes lead to over-iodination or side reactions if not carefully controlled. For a substrate like p-nitroaniline, a di-iodinated product was obtained in good yield by heating with ICl in acetic acid.[15]
Advantages vs. Disadvantages
-
Advantages: Highly reactive; cost-effective; no catalyst required for activated substrates.
-
Disadvantages: Corrosive liquid/solid; moisture-sensitive; can produce hazardous byproducts (HCl); lower selectivity compared to NIS.[14][16][17]
Safety & Handling
Iodine monochloride is a corrosive chemical that can cause severe burns to the skin and eyes.[16][18] Inhalation can irritate the respiratory system and may lead to pulmonary edema, a medical emergency.[14][19] It reacts vigorously with water, producing toxic and corrosive fumes.[19] All manipulations must be performed in a fume hood with appropriate PPE, including acid-resistant gloves, a lab coat, and chemical splash goggles.[17] Do not use water to extinguish fires involving ICl; use dry chemical extinguishers.[16]
Reagent Profile 3: Molecular Iodine (I₂)/Oxidizing Agent
Molecular iodine itself is generally not electrophilic enough to react with most aromatic compounds.[20][21] However, in the presence of an oxidizing agent, it is converted in situ to a highly reactive iodinating species, effectively I+.[21]
Mechanism of Action
Oxidizing agents such as nitric acid, hydrogen peroxide, or copper salts oxidize I₂ to a more powerful electrophile.[20][21] This electrophilic iodine species is then attacked by the nucleophilic aromatic ring to form the sigma complex, which subsequently loses a proton to yield the iodinated product.
Caption: General mechanism for iodination using I₂ and an oxidant.
Performance & Experimental Insights
This method is highly effective for activated systems like anilines. A system of I₂ with nitric acid in acetic acid has been shown to iodinate 4-nitroaniline at room temperature with high yield.[22] An older, but classic, method for the direct iodination of aniline uses iodine in the presence of sodium bicarbonate, which acts as a base to neutralize the HI byproduct and drive the reaction forward.[23] This approach is often milder and can be more cost-effective than using pre-formed reagents like ICl or NIS.
Advantages vs. Disadvantages
-
Advantages: Low cost of reagents (I₂); avoids handling highly corrosive reagents like ICl; can be performed under mild conditions.
-
Disadvantages: Requires stoichiometric amounts of an oxidizing agent, which may not be compatible with all functional groups; reaction rates can be slower than with ICl.
Safety & Handling
While iodine itself is less hazardous than ICl, it is still harmful and requires careful handling. The primary safety concern often comes from the oxidizing agent used. For example, concentrated nitric acid is highly corrosive and a strong oxidant.[22] Always review the safety data sheets for both the iodine and the specific oxidizing agent being used. Work in a well-ventilated fume hood and wear appropriate PPE.
Comparative Data Summary
| Feature | N-Iodosuccinimide (NIS) | Iodine Monochloride (ICl) | Iodine (I₂)/Oxidant |
| Physical Form | Crystalline Solid | Red-brown Liquid/Solid | Crystalline Solid |
| Reactivity | Moderate to High (Tunable) | Very High | Moderate (Depends on Oxidant) |
| Typical Conditions | Acetonitrile, cat. TFA, RT[5] | Glacial Acetic Acid, RT to heat[15] | Acetic Acid, HNO₃, RT[22] |
| Selectivity | Generally High | Moderate to Good | Moderate to Good |
| Ease of Handling | Good (Solid) | Poor (Corrosive, moisture-sensitive) | Good (I₂ is a solid) |
| Primary Hazard | Irritant, Harmful[9] | Corrosive, Toxic, Water-reactive[14][16] | Oxidizer Hazard, Irritant |
| Cost | Higher | Lower | Lowest |
Experimental Protocols
The following are representative, self-validating protocols designed for the iodination of methyl 2-amino-3-methylbenzoate on a laboratory scale.
Protocol 1: Iodination using N-Iodosuccinimide (NIS) and TFA
-
Rationale: This method utilizes a mild acid catalyst to activate the NIS, providing a balance of high reactivity and selectivity under controlled, room-temperature conditions.[5]
-
Preparation: To a solution of methyl 2-amino-3-methylbenzoate (1.65 g, 10 mmol) in acetonitrile (30 mL) in a round-bottom flask, add N-Iodosuccinimide (2.36 g, 10.5 mmol, 1.05 eq).
-
Reaction Initiation: Add trifluoroacetic acid (TFA) (77 µL, 1 mmol, 0.1 eq) dropwise to the stirred solution at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, pour the reaction mixture into a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) (50 mL) to quench any remaining NIS.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 40 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the iodinated product.
Protocol 2: Iodination using Iodine Monochloride (ICl)
-
Rationale: This protocol leverages the high electrophilicity of ICl for a rapid transformation. Acetic acid serves as a polar solvent that can accommodate the ionic intermediates.[15]
-
Preparation: Dissolve methyl 2-amino-3-methylbenzoate (1.65 g, 10 mmol) in glacial acetic acid (25 mL) in a three-necked flask equipped with a stirrer and a dropping funnel.
-
Reagent Addition: Cool the flask in an ice bath. Slowly add a solution of iodine monochloride (1.79 g, 11 mmol, 1.1 eq) in glacial acetic acid (10 mL) dropwise over 20 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (100 g). Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water and then with a cold 10% sodium thiosulfate solution to remove any unreacted iodine.
-
Purification: Dry the crude product. Recrystallization from ethanol/water or purification via column chromatography can be used to obtain the pure iodinated product.
General Experimental Workflow
The overall process for performing and purifying the iodination reaction can be visualized as follows.
Caption: A generalized workflow for the iodination and purification process.
Conclusion and Recommendations
The choice of reagent for the iodination of methyl 2-amino-3-methylbenzoate depends on the specific priorities of the researcher.
-
For maximum control, selectivity, and safety , N-Iodosuccinimide activated with a catalytic amount of acid is the recommended choice. Its solid form and milder reactivity profile make it ideal for research and development settings where substrate conservation and predictable outcomes are paramount.
-
For rapid, cost-effective synthesis on a larger scale where handling hazardous materials is routine, Iodine Monochloride is a potent and efficient option. However, stringent safety protocols are non-negotiable.
-
For a "greener" and highly economical approach , molecular iodine with an oxidizing agent offers a compelling alternative, avoiding harsh, pre-formed reagents. This method is particularly attractive when functional group tolerance to the specific oxidant is confirmed.
Each method presents a viable pathway to the desired iodinated product. By understanding the underlying mechanisms, safety profiles, and experimental nuances detailed in this guide, researchers can make an informed decision to best achieve their synthetic goals.
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Prakash, G. K. S., Mathew, T., & Olah, G. A. (2007). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Russian Chemical Bulletin, 56(9), 1796-1798. [Link]
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Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048. [Link]
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Bovonsombat, P., & McNelis, E. (1993). Remarkable Switch in the Regiochemistry of the Iodination of Anilines by N-Iodosuccinimide: Synthesis of 1,2-Dichloro-3,4-diiodobenzene. The Journal of Organic Chemistry, 58(1), 12-13. [Link]
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Confirming the Regioselectivity of the Iodination of Methyl 2-amino-3-methylbenzoate: A Comparative Guide for Researchers
In the landscape of pharmaceutical and materials science, the precise functionalization of aromatic scaffolds is paramount. The introduction of iodine into an aromatic ring, a key transformation, opens avenues for further molecular elaboration through cross-coupling reactions. This guide provides an in-depth analysis of the regioselectivity of the iodination of methyl 2-amino-3-methylbenzoate, a polysubstituted aromatic compound with competing electronic and steric influences. We will explore the theoretical underpinnings of this electrophilic aromatic substitution and provide a comprehensive experimental framework for both the reaction and the unambiguous confirmation of the resulting product's structure.
The Interplay of Directing Groups: Predicting the Site of Iodination
The regiochemical outcome of an electrophilic aromatic substitution on a polysubstituted benzene ring is dictated by the cumulative effects of the existing substituents. In the case of methyl 2-amino-3-methylbenzoate, we have three distinct groups vying for influence:
-
Amino Group (-NH₂): A strongly activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance.[1][2]
-
Methyl Group (-CH₃): A weakly activating, ortho, para-directing group via an inductive effect and hyperconjugation.
-
Carbomethoxy Group (-COOCH₃): A deactivating, meta-directing group, which withdraws electron density from the ring through both inductive and resonance effects.[1]
When multiple substituents are present, the most powerfully activating group generally governs the position of electrophilic attack.[3] In our substrate, the amino group is the most potent activator. Therefore, we anticipate that iodination will occur at the positions ortho or para to the amino group. The available positions are C4, C6 (both ortho to -NH₂) and C5 (para to -NH₂).
However, steric hindrance often plays a crucial role in determining the final product distribution, especially when a bulky electrophile is involved or when the positions adjacent to the directing group are sterically encumbered.[4][5] The C6 position is flanked by the amino group and the carbomethoxy group, making it sterically hindered. The C4 position is adjacent to the methyl group, which also exerts some steric hindrance. The C5 position, being the most sterically accessible of the activated positions, is therefore the most likely site of iodination.
Based on this analysis, the major product of the iodination of methyl 2-amino-3-methylbenzoate is predicted to be methyl 2-amino-5-iodo-3-methylbenzoate .
Figure 1: Predicted regioselective iodination of methyl 2-amino-3-methylbenzoate.
Experimental Verification: A Step-by-Step Protocol
To experimentally validate the predicted regioselectivity, the following protocol for the iodination of methyl 2-amino-3-methylbenzoate can be employed. This procedure utilizes N-iodosuccinimide (NIS) as a mild and efficient iodinating agent.
Materials and Methods
Reagents:
-
Methyl 2-amino-3-methylbenzoate
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 2-amino-3-methylbenzoate (1.0 eq.) in anhydrous acetonitrile.
-
Add N-iodosuccinimide (1.1 eq.) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel.
Confirming the Regioselectivity: A Spectroscopic Approach
The unambiguous determination of the position of iodination relies on a thorough analysis of the product's spectroscopic data, primarily ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
Predicted NMR Data for Potential Isomers
To aid in the identification of the major product, the predicted ¹H and ¹³C NMR chemical shifts for the possible iodinated isomers are summarized in the table below. These predictions are based on established substituent effects and data from analogous compounds.
| Isomer | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |
| This compound | Aromatic protons will appear as two singlets. | The carbon bearing the iodine will show a significant upfield shift. |
| Methyl 2-amino-4-iodo-3-methylbenzoate | Aromatic protons will appear as two doublets with ortho coupling. | |
| Methyl 2-amino-6-iodo-3-methylbenzoate | Aromatic protons will appear as a multiplet. |
Table 1: Predicted NMR spectral features for the potential iodinated isomers of methyl 2-amino-3-methylbenzoate.
Analysis of Experimental NMR Data
The ¹H NMR spectrum of the purified product is expected to show two singlets in the aromatic region, corresponding to the protons at C4 and C6. This pattern arises because the protons are no longer coupled to each other. The presence of two distinct singlets is a strong indicator of substitution at the C5 position.
In the ¹³C NMR spectrum, the most significant change will be the chemical shift of the carbon atom directly bonded to the iodine. The "heavy atom effect" of iodine will cause a substantial upfield shift (to a lower ppm value) for this carbon signal compared to the corresponding carbon in the starting material. By comparing the experimental spectra with the predicted data and known substituent chemical shift increments, the structure of the major product can be definitively assigned as this compound.
Alternative Iodination Methods: A Comparative Overview
While NIS in acetonitrile is a reliable method, other iodination reagents and conditions can be employed. The choice of method may influence the yield and, in some cases, the regioselectivity.
| Iodinating System | Advantages | Disadvantages | References |
| I₂ / Oxidizing Agent (e.g., H₂O₂, HNO₃) | Cost-effective. | Can lead to over-iodination or side reactions; may require harsher conditions. | [6] |
| Iodine Monochloride (ICl) | Highly reactive. | Can be less selective; corrosive. | |
| Potassium Iodide / Potassium Iodate | Generates iodine in situ; environmentally benign. | Typically requires acidic conditions. |
Table 2: Comparison of alternative iodination methods.
Conclusion
The iodination of methyl 2-amino-3-methylbenzoate is predicted to be a highly regioselective transformation, yielding primarily this compound. This outcome is governed by the powerful ortho, para-directing effect of the amino group, with steric hindrance disfavoring substitution at the more crowded ortho positions. This guide provides a robust experimental and analytical framework for researchers to perform this reaction and confidently confirm the structure of the resulting product. The principles discussed herein are broadly applicable to understanding and predicting the outcomes of electrophilic aromatic substitution reactions on other polysubstituted aromatic systems.
References
-
Michigan State University Department of Chemistry. Aromatic Reactivity. [Link]
-
Wikipedia. Ortho effect. [Link]
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Study.com. When an aromatic molecule undergoes electrophilic aromatic substitution through ortho-para attacks, do steric effects apply or are they over looked in the determination of the major product formed? Explain your answer. [Link]
- Charton, M. The Nature of the ortho Effect. I. Electrophilic Aromatic Substitution. The Journal of Organic Chemistry.
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Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. [Link]
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Royal Society of Chemistry. Supporting Information. [Link]
-
Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. 18.6 Directing Effects of Substituted Benzenes. [Link]
-
National Institutes of Health. Iodine(III)-Mediated Oxidation of Anilines to Construct Dibenzazepines. [Link]
-
ResearchGate. Described procedures for iodination of anilines. [Link]
-
National Institutes of Health. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. [Link]
-
ResearchGate. ChemInform Abstract: Remarkable Switch in the Regiochemistry of the Iodination of Anilines by N-Iodosuccinimide: Synthesis of 1,2-Dichloro-3,4-diiodobenzene. [Link]
-
Lumen Learning. 14.3. Substituent Effects. [Link]
-
Vedantu. Effect of Substituent on Reactivity of Benzene for JEE. [Link]
-
ResearchGate. Synthesis of Diiodo- and Triiodoanilines by Iodination of Aniline with Potassium Dichloroiodate and Preparation of 1,3,5-Triiodobenzene. [Link]
-
Chemistry LibreTexts. 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. [Link]
-
Royal Society of Chemistry. 4. [Link]
-
University of Wisconsin-Madison. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Link]
-
ACS Publications. Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. [Link]
- Google Patents. Method for producing 2-amino-5-iodobenzoic acid.
-
ResearchGate. History of ortho-iodination of benzoic acid derivatives at a glance. [Link]
- Atta-ur-Rahman. Basic 1H- and 13C-NMR Spectroscopy.
-
University of Illinois Chicago. Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. [Link]
-
National Institutes of Health. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. [Link]
-
ResearchGate. A comparison of regioselectivity in electrophilic aromatic substitution. [Link]
-
Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]
-
Royal Society of Chemistry. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). [Link]
-
Royal Society of Chemistry. NMR spectra and Analytical HPLC. [Link]
-
PubChem. 2-Amino-3-methylbenzoic acid. [Link]
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Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. [Link]
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A Comparative Guide to the Cross-Coupling Performance of Methyl 2-amino-5-iodo-3-methylbenzoate
For researchers, medicinal chemists, and professionals in drug development, the strategic construction of complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions stand as a pillar of modern synthetic chemistry, offering a powerful toolkit for the formation of carbon-carbon bonds. This guide provides an in-depth technical analysis of a key building block, Methyl 2-amino-5-iodo-3-methylbenzoate , and its performance across three seminal cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira reactions.
This guide moves beyond a simple recitation of protocols. It is designed to offer a senior scientist's perspective on the nuances of this substrate's reactivity, the rationale behind experimental design, and a comparative look at alternative reagents. The structural features of this compound—an electron-rich aniline, a sterically encumbering ortho-methyl group, and a reactive C-I bond—create a unique interplay of factors that govern its success in these transformations. This molecule is a valuable precursor in the synthesis of various biologically active compounds, including analogs of the non-nucleoside reverse transcriptase inhibitor, Rilpivirine.[1] A thorough understanding of its cross-coupling behavior is therefore of significant practical interest.
I. Suzuki-Miyaura Coupling: Crafting Biaryl Cores
The Suzuki-Miyaura reaction is a robust and widely utilized method for the synthesis of biaryl compounds, which are prevalent scaffolds in numerous pharmaceutical agents.[2] The reaction couples an organohalide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[3]
Performance Analysis of this compound
The Suzuki-Miyaura coupling of this compound is influenced by several factors inherent to its structure. The presence of the amino group can, in some cases, lead to catalyst inhibition through coordination to the palladium center. However, the electron-donating nature of the amino and methyl groups also activates the aryl iodide towards oxidative addition, the rate-determining step of the catalytic cycle. The steric hindrance from the ortho-methyl group can impact the approach of the coupling partners and may necessitate the use of bulky phosphine ligands to promote efficient reductive elimination.
While specific yield data for this exact substrate is not extensively published in comparative studies, data from structurally similar 2-amino-6-arylbenzothiazoles synthesized via Suzuki coupling provide valuable insights into expected performance under various conditions.[4]
Comparative Performance with Alternative Substrates
To provide context, the performance of this compound can be compared with other common aryl halides used in Suzuki-Miyaura couplings.
| Substrate | Typical Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| This compound (Predicted) | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or DMF | 80-100 | Good to Excellent | [3] |
| 2-Bromoaniline | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | [5] |
| 4-Iodoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 98 | [6] |
| Methyl 2-amino-5-bromobenzoate | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 90 | 85-95 | [7] |
Key Insights: Aryl iodides are generally more reactive than the corresponding bromides and chlorides in Suzuki couplings, often requiring milder conditions.[5] For substrates with potentially coordinating groups like anilines, the choice of a suitable base and a ligand that promotes the desired catalytic turnover is crucial.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure based on established methods for similar substrates.[3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Proper Disposal of Methyl 2-amino-5-iodo-3-methylbenzoate: Ensuring Safety and Compliance
As a Senior Application Scientist, my goal is to empower researchers with not only high-performance chemical reagents but also the critical knowledge to handle them safely from acquisition to disposal. Methyl 2-amino-5-iodo-3-methylbenzoate is a valuable intermediate in pharmaceutical and materials science research. However, its molecular structure—specifically the presence of an iodine atom—places it into a regulated category of chemical waste that demands meticulous handling.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. The procedures outlined here are designed to ensure the safety of laboratory personnel, maintain regulatory compliance with agencies like the Environmental Protection Agency (EPA), and protect our environment.
Part 1: Hazard Assessment and Immediate Safety
Before any disposal procedure, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, we can infer its likely properties from structurally similar compounds.
Inferred Hazard Profile
Based on analogues such as Methyl 2-amino-3-methylbenzoate and other aminobenzoic acid derivatives, the primary hazards are:
-
Skin and Eye Irritation: Direct contact may cause irritation[1][2].
-
Harmful if Swallowed: Ingestion may be harmful.
-
Environmental Hazard: As an organic compound, improper release can be harmful to aquatic life.
The most critical feature for disposal is the iodine substituent , which classifies this compound as a halogenated organic compound . This classification dictates its entire waste stream pathway[3][4][5].
Required Personal Protective Equipment (PPE)
When handling this compound for disposal, the following PPE is mandatory:
-
Eye Protection: ANSI-approved chemical splash goggles are required. A face shield should be used if there is a significant splash risk[6].
-
Hand Protection: Wear impervious gloves, such as nitrile rubber. Given that some halogenated compounds can degrade nitrile gloves over time, double-gloving is a prudent measure for extended handling[6].
-
Body Protection: A fully buttoned, long-sleeved laboratory coat is essential to protect skin from potential contact.
-
Footwear: Closed-toe shoes are required at all times in the laboratory.
Small-Scale Spill Response
In the event of a small, manageable spill (one that can be cleaned up in under 10 minutes by trained personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the material with an inert, dry absorbent (e.g., vermiculite, sand, or commercial sorbent).
-
Carefully sweep or scoop the absorbed material into a designated, sealable waste container.
-
Label the container as "Spill Debris containing this compound" and manage it as halogenated hazardous waste[6].
-
Clean the spill area with an appropriate solvent and then soap and water.
Part 2: Step-by-Step Disposal Protocol
The fundamental principle governing the disposal of this compound is strict waste segregation . Mixing halogenated waste with other waste streams leads to complex and costly disposal procedures and can create dangerous chemical reactions[3][7].
Step 1: Select the Correct Waste Container
-
Designation: Use a container specifically designated for Halogenated Organic Waste . These are often provided by your institution's Environmental Health & Safety (EH&S) department[3][5].
-
Material: The container must be chemically compatible. High-density polyethylene (HDPE) carboys are commonly used and preferred for their durability[6][8]. Avoid metal cans, as halogenated solvents can degrade and produce acids that corrode the metal[6].
-
Condition: Ensure the container is in good condition, free from leaks, and has a secure, tightly sealing lid[9].
Step 2: Label the Container Correctly
Proper labeling is a critical safety and regulatory requirement. Your institution's EH&S department cannot safely handle or dispose of waste without knowing its exact contents[8][10].
-
The container must be clearly marked with the words "HAZARDOUS WASTE "[9].
-
List the full chemical name: "This compound ." Do not use abbreviations or chemical formulas[9].
-
Maintain a running list of the contents and their approximate percentages or volumes on the container's tag or accompanying waste sheet.
Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA)
Waste must be accumulated at or near the point of generation in a designated SAA, which is under the control of the laboratory personnel generating the waste[8][9][10].
-
Location: The SAA should be in the same room where the waste is generated[10].
-
Closure: Keep the waste container closed at all times except when you are actively adding waste. Do not leave a funnel in the container opening[8][9].
-
Segregation: Store the halogenated waste container away from incompatible materials, particularly acids, bases, and strong oxidizing agents, using secondary containment (like a spill tray) where possible[6][7].
Step 4: Arrange for Final Disposal
Once the container is nearly full (e.g., 90% capacity), or if the experiment generating the waste is complete, you must arrange for its removal.
-
Contact EH&S: Follow your institution's specific procedures to request a hazardous waste pickup from the EH&S department (or equivalent authority)[8][9].
-
Never Use Drains or Trash: Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash[6][11]. This is illegal and environmentally harmful.
Part 3: Disposal of Contaminated Materials
Proper disposal extends to all materials that have come into contact with the chemical.
| Material Type | Disposal Procedure |
| Empty Reagent Bottles | For a non-acutely hazardous chemical like this, triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol). Collect all three rinsates and place them in the Halogenated Organic Waste container. After rinsing, deface or remove the original label, and dispose of the clean, empty bottle in the appropriate glass or plastic recycling bin[7]. |
| Contaminated Solids | Items such as used gloves, weigh paper, and contaminated silica gel should be collected in a separate, clearly labeled container (e.g., a sealed bag or a lined solid waste drum). The label should read "Solid Hazardous Waste " and list the contaminants. |
| Contaminated Sharps | Needles or other contaminated sharps must be placed in a designated sharps container for hazardous chemical waste. |
The "Why": Rationale Behind the Protocol
Understanding the reasoning behind these procedures reinforces their importance and ensures consistent compliance.
The Halogenated Waste Stream
Organic compounds containing halogens (Fluorine, Chlorine, Bromine, Iodine) cannot be disposed of via the same methods as non-halogenated solvents. While some non-halogenated organics can be recycled or used for fuel blending, halogenated waste requires high-temperature incineration in specialized facilities[5][12]. This process ensures the complete destruction of the molecule and prevents the formation of highly toxic and persistent environmental pollutants, such as dioxins and furans, which can occur with improper combustion[12]. Segregating this waste at the source is the most critical step to ensure it is routed to the correct disposal facility.
Workflow for Proper Disposal
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for segregating and disposing of chemical waste.
By adhering to this structured and logically sound disposal protocol, you contribute to a culture of safety, ensure your institution remains compliant with federal and local regulations, and fulfill our collective responsibility to protect the environment.
References
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania.
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- Hazardous Chemical Waste Management Guidelines. Columbia University Research.
- Laboratory Waste Management Guidelines. Unknown Source.
- Properly Managing Chemical Waste in Labor
- SAFETY DATA SHEET - Methyl Benzo
- SAFETY DATA SHEET - Methyl benzo
- SAFETY DATA SHEET - 2-Amino-5-methylbenzoic acid. Thermo Fisher Scientific.
- Hazardous Waste Reduction. Environmental Health and Safety.
- Material Safety Data Sheet - Methyl benzo
- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Unknown Source.
- SAFETY DATA SHEET - Methyl 2-amino-3-methylbenzo
- Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
- Halogen
- Hazardous Waste Segreg
- Methyl 3-AMino-5-broMo-2-Methylbenzoate - Safety D
- Iodine Disposal For Businesses. Collect and Recycle.
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- 2. fishersci.com [fishersci.com]
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- 5. bucknell.edu [bucknell.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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- 11. collectandrecycle.com [collectandrecycle.com]
- 12. researchgate.net [researchgate.net]
Navigating the Synthesis Landscape: A Guide to Safely Handling Methyl 2-amino-5-iodo-3-methylbenzoate
For the researcher navigating the complex pathways of drug discovery and development, the synthesis of novel compounds is a daily reality. With this innovation comes the inherent responsibility of ensuring a safe and controlled laboratory environment. This guide provides an in-depth, procedural framework for the safe handling of Methyl 2-amino-5-iodo-3-methylbenzoate, a compound of interest in various synthetic applications. Our focus extends beyond mere procedural steps to instill a deep understanding of the causality behind each safety measure, empowering you to work with confidence and precision.
Hazard Assessment: Deconstructing the Molecule
-
Aromatic Amine: This functional group is often associated with toxicity, including methemoglobinemia, and can be absorbed through the skin. The NIOSH Pocket Guide to Chemical Hazards lists aniline, a simple aromatic amine, as a substance requiring prevention of skin and eye contact.
-
Organoiodine: The presence of iodine on the aromatic ring increases the molecule's density and can enhance its biological activity and potential toxicity. Iodinated compounds can be irritants and may pose a risk to the thyroid.[1] During thermal decomposition, they can release hazardous hydrogen iodide gas.[2][3]
-
Methyl Benzoate Derivative: This portion of the molecule, while generally less hazardous, can still act as an irritant.
Based on the Safety Data Sheet for the closely related compound, 2-Amino-5-iodobenzoic acid, we can anticipate that this compound will be classified with the following GHS hazard statements:
Therefore, all handling procedures must be designed to mitigate the risks of skin and eye contact, inhalation of dust or aerosols, and ingestion.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical control measure dictated by the hazard assessment. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer (Solid) | ANSI Z87.1-compliant safety glasses with side shields. | 2 pairs of nitrile gloves (double-gloving). | Long-sleeved lab coat. | N95-rated disposable respirator or a half-mask respirator with P100 particulate filters. |
| Solution Preparation | Chemical splash goggles. A face shield is required if there is a significant splash risk. | Nitrile or neoprene gloves. | Chemical-resistant lab coat or apron over a standard lab coat. | Required if not performed in a certified chemical fume hood. Half-mask respirator with organic vapor cartridges and P100 particulate filters. |
| Running Reactions & Work-up | Chemical splash goggles. | Nitrile or neoprene gloves. | Chemical-resistant lab coat. | Work must be conducted in a certified chemical fume hood. |
| Handling Waste | Chemical splash goggles. | Nitrile or neoprene gloves. | Chemical-resistant lab coat or apron. | Not typically required if handling sealed waste containers. |
Causality of PPE Selection:
-
Eye and Face Protection: The risk of eye irritation from solid particles or chemical splashes necessitates robust eye protection. Chemical splash goggles provide a seal around the eyes, offering superior protection compared to safety glasses when handling liquids.[4]
-
Hand Protection: Double-gloving with nitrile gloves provides an extra layer of protection against incidental contact and allows for the safe removal of the outer glove if contamination occurs. For prolonged contact or when handling solutions, the chemical resistance of nitrile and neoprene gloves is essential to prevent skin absorption, a known risk for aromatic amines.
-
Body Protection: A lab coat is the minimum requirement to protect skin and clothing. A chemical-resistant apron provides an additional barrier against spills of solutions.
-
Respiratory Protection: Since the compound is a powder, there is a significant risk of inhaling fine particles during weighing and transfer operations. An N95 respirator provides sufficient protection against these particulates. When handling solutions outside of a fume hood, a combination of organic vapor cartridges and particulate filters is necessary to protect against both vapors and aerosols.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount. The following workflow integrates the use of appropriate PPE and engineering controls at each stage of handling this compound.
Workflow for Safe Handling of this compound
Caption: A procedural workflow for the safe handling of this compound.
Step-by-Step Methodology:
-
Preparation: Before handling the compound, ensure that a certified chemical fume hood is available and functioning correctly. Locate the nearest safety shower and eyewash station. Prepare all necessary glassware and reagents.
-
Donning PPE: Put on the appropriate PPE as outlined in the table above. For weighing, this includes a lab coat, safety glasses, and double nitrile gloves.
-
Weighing: If possible, weigh the solid material inside a chemical fume hood. If a balance inside a fume hood is not available, use a ventilated balance enclosure. If neither is available, wear an N95-rated respirator during the weighing process to prevent inhalation of fine powders.
-
Dissolution: Add the solvent to the solid in a flask or beaker inside a chemical fume hood. This minimizes exposure to any dust or vapors.
-
Reaction and Work-up: All subsequent steps, including the reaction, monitoring, and work-up, must be performed within a certified chemical fume hood. Ensure the sash is kept at the lowest practical height.
-
Decontamination: After the procedure is complete, decontaminate all glassware and surfaces that may have come into contact with the compound. A suitable solvent, such as ethanol or acetone, followed by soap and water, is generally effective.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat, inner gloves. Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental protection.
-
Waste Segregation: All waste contaminated with this compound, including excess solid, reaction mixtures, and contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be collected in a dedicated, labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste: Iodinated Organic Compound" and should list the full chemical name.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain. The presence of the iodo- group may require specific disposal protocols to prevent the formation of toxic iodinated byproducts in wastewater.[6]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, a swift and informed response is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water using an eyewash station for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: For a small spill of solid material, carefully sweep it up, avoiding the generation of dust, and place it in the hazardous waste container. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container. For large spills, evacuate the area and contact your institution's EHS department.
By integrating this comprehensive safety and handling framework into your laboratory practices, you can effectively mitigate the risks associated with this compound, fostering a culture of safety and enabling the advancement of your research.
References
-
PubChem. Benzoic acid, 2-amino-5-iodo-. [Link]
-
PubMed. Formation of toxic iodinated disinfection by-products from compounds used in medical imaging. [Link]
-
PubMed Central (PMC). Nontoxic Medical Imaging Agents Form Toxic DBPs. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. 5-Iodoanthranilic Acid or 2-Amino-5-Iodobenzoic acid Manufacturers [mubychem.com]
- 4. echemi.com [echemi.com]
- 5. Benzoic acid, 2-amino-5-iodo- | C7H6INO2 | CID 72911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
